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  • Product: 3-Methoxyquinoxaline-5-carbaldehyde
  • CAS: 877457-66-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Methoxyquinoxaline-5-carbaldehyde: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Methoxyquinoxaline-5-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Methoxyquinoxaline-5-carbaldehyde. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from analogous quinoxaline derivatives and fundamental chemical principles to offer a robust resource for researchers. The quinoxaline scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities.[1][2][3] The introduction of a methoxy and an aldehyde group at the 3- and 5-positions, respectively, bestows unique reactivity and potential for further chemical modifications, making it a valuable building block in drug discovery and materials science.

Introduction to the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, is a cornerstone in the development of therapeutic agents.[1] Its planar and aromatic nature provides a rigid framework for the strategic placement of functional groups, enabling interactions with a multitude of biological targets. This has led to the discovery of quinoxaline derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The versatility of the quinoxaline core continues to inspire the design and synthesis of novel molecules with significant therapeutic potential.[4]

Physicochemical Properties of 3-Methoxyquinoxaline-5-carbaldehyde

PropertyValueSource
CAS Number 877457-66-4[5]
Molecular Formula C₁₀H₈N₂O₂[5]
Molecular Weight 188.18 g/mol [5]
Appearance Predicted: SolidGeneral observation for similar compounds
Melting Point No data available[5]
Boiling Point Predicted: 331.9±37.0 °C[5]
Solubility No data available; Predicted to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.General solubility of quinoxaline derivatives
Density Predicted: 1.291±0.06 g/cm³[5]

Synthesis of 3-Methoxyquinoxaline-5-carbaldehyde

The most prevalent method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7] Based on this classical approach, a plausible synthetic route for 3-Methoxyquinoxaline-5-carbaldehyde is proposed.

Proposed Synthetic Pathway

The synthesis would likely commence with a suitably substituted o-phenylenediamine and a glyoxal derivative.

Synthesis_of_3-Methoxyquinoxaline-5-carbaldehyde cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactant_1 3-Amino-4-nitrobenzaldehyde Intermediate_1 Substituted Quinoxaline Reactant_1->Intermediate_1 Condensation Reactant_2 Methoxyacetaldehyde Reactant_2->Intermediate_1 Product 3-Methoxyquinoxaline-5-carbaldehyde Intermediate_1->Product Further synthetic steps (e.g., reduction of nitro group, diazotization, and substitution)

Caption: Proposed synthetic pathway for 3-Methoxyquinoxaline-5-carbaldehyde.

Detailed Experimental Protocol (Hypothetical)
  • Step 1: Condensation to form a Quinoxaline Intermediate.

    • To a solution of 3-amino-4-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add methoxyacetaldehyde (1.1 eq).

    • The reaction mixture is stirred at room temperature or gently heated to facilitate the condensation reaction, leading to the formation of the corresponding quinoxaline intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the product can be isolated by precipitation or extraction.

  • Step 2: Modification of the Nitro Group.

    • The nitro group on the quinoxaline intermediate would then need to be converted to a methoxy group. This could potentially be achieved through a series of steps including reduction of the nitro group to an amine, followed by diazotization and subsequent reaction with a methoxide source.

Spectroscopic Characterization (Predicted)

The structural elucidation of 3-Methoxyquinoxaline-5-carbaldehyde would rely on a combination of spectroscopic techniques. The predicted spectral data are based on the analysis of similar quinoxaline derivatives.[8][9]

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoxaline ring system, the aldehyde proton, and the methoxy protons. The chemical shifts will be influenced by the electronic effects of the substituents.

  • Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

  • Quinoxaline Ring Protons: A set of multiplets or doublets in the aromatic region (δ 7.5-9.0 ppm). The exact splitting pattern will depend on the coupling constants between adjacent protons.

  • Methoxy Protons (-OCH3): A sharp singlet at approximately δ 4.0-4.5 ppm.

13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 190-200 ppm.

  • Quinoxaline Ring Carbons: A series of signals in the aromatic region (δ 120-160 ppm). The carbons attached to nitrogen and the methoxy group will be shifted accordingly.

  • Methoxy Carbon (-OCH3): A signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[10][11][12]

  • C=O Stretch (Aldehyde): A strong absorption band in the region of 1680-1710 cm-1.

  • C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm-1.

  • C=N and C=C Stretch (Aromatic Rings): Multiple bands in the 1450-1600 cm-1 region.

  • C-O Stretch (Methoxy): A characteristic band around 1050-1250 cm-1.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (188.18 g/mol ). The fragmentation pattern would likely involve the loss of the aldehyde group (CHO), the methoxy group (OCH3), and other characteristic fragments of the quinoxaline ring.[13][14][15][16][17]

Chemical Reactivity

The reactivity of 3-Methoxyquinoxaline-5-carbaldehyde is dictated by its three key functional components: the quinoxaline core, the methoxy group, and the aldehyde group.[18][19][20]

Reactivity_of_3-Methoxyquinoxaline-5-carbaldehyde cluster_reactivity Reactive Sites Molecule 3-Methoxyquinoxaline-5-carbaldehyde Aldehyde Aldehyde Group (Nucleophilic Addition, Oxidation, Reduction, Wittig Reaction) Molecule->Aldehyde Quinoxaline Quinoxaline Ring (Electrophilic/Nucleophilic Aromatic Substitution) Molecule->Quinoxaline Methoxy Methoxy Group (Ether Cleavage) Molecule->Methoxy

Caption: Key reactive sites of 3-Methoxyquinoxaline-5-carbaldehyde.

  • Aldehyde Group: This is the most reactive site for a variety of transformations. It can undergo:

    • Nucleophilic addition reactions: With organometallic reagents (e.g., Grignard reagents) to form secondary alcohols.

    • Oxidation: To the corresponding carboxylic acid using standard oxidizing agents.

    • Reduction: To the corresponding primary alcohol using reducing agents like sodium borohydride.

    • Wittig reaction: To form alkenes.

    • Condensation reactions: With amines to form imines (Schiff bases).

  • Quinoxaline Ring: The electron-withdrawing nature of the pyrazine ring makes the benzene ring susceptible to nucleophilic aromatic substitution, particularly at positions activated by the aldehyde group. Electrophilic aromatic substitution is also possible, with the directing effects of the existing substituents influencing the position of substitution.

  • Methoxy Group: The methoxy group is an electron-donating group that can influence the reactivity of the quinoxaline ring. It is generally stable but can undergo ether cleavage under harsh acidic conditions (e.g., with HBr or HI).

Potential Applications in Drug Discovery

The quinoxaline scaffold is a well-established pharmacophore in medicinal chemistry.[3][4][18] The presence of the methoxy and aldehyde functionalities on 3-Methoxyquinoxaline-5-carbaldehyde makes it a versatile starting material for the synthesis of a diverse library of compounds with potential therapeutic applications.

  • Anticancer Agents: Many quinoxaline derivatives exhibit potent anticancer activity by targeting various cellular pathways. The aldehyde group can be used as a handle to introduce different pharmacophores that could enhance cytotoxicity against cancer cell lines.[3]

  • Antimicrobial and Antiviral Agents: The quinoxaline nucleus is found in several antimicrobial and antiviral drugs. Modifications of the aldehyde and methoxy groups could lead to the discovery of new agents with improved efficacy against resistant strains.[21]

  • Kinase Inhibitors: Quinoxaline derivatives have been developed as inhibitors of various kinases, which are crucial targets in cancer and inflammatory diseases. The structural features of 3-Methoxyquinoxaline-5-carbaldehyde could be exploited to design novel kinase inhibitors.

Conclusion

3-Methoxyquinoxaline-5-carbaldehyde is a promising heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. While specific experimental data is currently limited, this guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, expected spectroscopic characteristics, and potential reactivity. The versatile nature of its functional groups, coupled with the proven pharmacological importance of the quinoxaline scaffold, makes this molecule a valuable target for further investigation by researchers and scientists in the field of drug discovery and development.

References

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 2023. (URL: [Link])

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 2023. (URL: [Link])

  • Synthetic Investigations on Medicinally Important Quinoxaline Scaffold: A Mini Review. Letters in Organic Chemistry, 2021. (URL: [Link])

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 2020. (URL: [Link])

  • Fused-ring derivatives of quinoxalines: spectroscopic characterization and photoinduced processes investigated by EPR spin trapping technique. Molecules, 2014. (URL: [Link])

  • Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Molecules, 2022. (URL: [Link])

  • Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers, 2021. (URL: [Link])

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Journal of the Chinese Chemical Society, 2024. (URL: [Link])

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 2023. (URL: [Link])

  • Green Synthesis of Quinoxaline and Substituted Quinoxalines. Trade Science Inc., 2011. (URL: [Link])

  • Quinoxaline synthesis. (URL: [Link])

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 2021. (URL: [Link])

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 2015. (URL: [Link])

  • (a) IR analysis of quinoxaline:4-HBA (1 : 2) shows the presence of... - ResearchGate. (URL: [Link])

  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Trade Science Inc., 2011. (URL: [Link])

  • Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. (URL: [Link])

  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry, 2022. (URL: [Link])

  • FTIR analysis of the quinoxaline compound. - ResearchGate. (URL: [Link])

  • 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 2, 1977. (URL: [Link])

  • Synthesis and Evaluation of Aldehyde Derivatives of Sulfonyl Chloride Quinoxaline. (URL: [Link])

  • Mass Spectrometry - Fragmentation Patterns. (URL: [Link])

  • Synthesis of pyrrolo[1,2‐α]quinoxalines from aldehydes via AcOH... - ResearchGate. (URL: [Link])

  • Fragmentation (mass spectrometry) - Wikipedia. (URL: [Link])

  • Effective synthesis of quinoxalines over ceria based solid acids coated on honeycomb monoliths. (URL: [Link])

  • Ion fragmentation of small molecules in mass spectrometry. (URL: [Link])

  • Organic Chemistry - Spectroscopy - 3-Methoxyphenol - YouTube. (URL: [Link])

Sources

Exploratory

An In-depth Technical Guide to the Structure Elucidation of 3-Methoxyquinoxaline-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Foreword The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. The i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. The introduction of various substituents onto the quinoxaline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of the analytical methodologies required for the unambiguous structure elucidation of a specific, novel derivative: 3-methoxyquinoxaline-5-carbaldehyde. As a Senior Application Scientist, my objective is to present not just a series of protocols, but a strategic workflow grounded in the principles of spectroscopic analysis, ensuring both scientific rigor and practical applicability for researchers in the field.

Introduction to 3-Methoxyquinoxaline-5-carbaldehyde

3-Methoxyquinoxaline-5-carbaldehyde is a bifunctional molecule featuring a quinoxaline core, a methoxy group at the 3-position, and a carbaldehyde (aldehyde) group at the 5-position. The strategic placement of these functional groups offers multiple avenues for further chemical modification, making it a valuable building block in the synthesis of more complex bioactive molecules. The methoxy group can influence the electronic properties of the quinoxaline ring system, while the aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including reductive amination, oxidation, and condensation reactions.

A logical workflow for the structure elucidation of this molecule involves a multi-pronged spectroscopic approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

A generalized workflow for the synthesis and structure elucidation of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. For 3-methoxyquinoxaline-5-carbaldehyde, both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are invaluable.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoxaline ring, the aldehyde proton, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the nitrogen atoms in the pyrazine ring, the methoxy group, and the aldehyde group. Based on data from analogous compounds, the following proton chemical shifts are predicted.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.5s-
H-6~8.0d~7-8
H-7~7.8t~7-8
H-8~8.2d~7-8
-CHO~10.2s-
-OCH₃~4.1s-
  • Aldehyde Proton (-CHO): This proton is highly deshielded due to the anisotropic effect of the carbonyl group and is expected to appear as a sharp singlet far downfield, typically above 10 ppm.

  • Quinoxaline Protons (H-2, H-6, H-7, H-8): The protons on the quinoxaline ring will appear in the aromatic region (7-9 ppm). The exact chemical shifts and coupling patterns will be dictated by their position relative to the nitrogen atoms and the substituents.

  • Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.9-4.2 ppm.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~145
C-3~158
C-4a~140
C-5~130
C-6~128
C-7~135
C-8~130
C-8a~142
-CHO~192
-OCH₃~54
  • Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the 190-200 ppm region.

  • Quinoxaline Carbons: The carbons of the quinoxaline ring system will resonate in the aromatic region (120-160 ppm). The carbons directly attached to nitrogen (C-2 and C-3) and the bridgehead carbons (C-4a and C-8a) will have distinct chemical shifts. The methoxy-substituted carbon (C-3) is expected to be significantly downfield.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the aliphatic region, typically around 50-60 ppm.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the determination of the chemical structure.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified 3-methoxyquinoxaline-5-carbaldehyde.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert to ensure complete dissolution and homogeneity.

¹H NMR Acquisition:

  • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard one-pulse ¹H spectrum with the following typical parameters:

    • Pulse angle: 30-45°

    • Spectral width: ~16 ppm

    • Acquisition time: ~2-4 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 8-16

  • Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Acquisition:

  • Using the same sample, switch the spectrometer to the ¹³C nucleus.

  • Acquire a proton-decoupled ¹³C spectrum with the following typical parameters:

    • Pulse angle: 30-45°

    • Spectral width: ~240 ppm

    • Acquisition time: ~1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more, depending on sample concentration.

  • Process the FID with Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The spectrum of 3-methoxyquinoxaline-5-carbaldehyde will be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950, ~2850MediumAliphatic C-H stretch (methoxy)
~2820, ~2720Medium, SharpAldehyde C-H stretch (Fermi doublet)
~1700Strong, SharpC=O stretch (aldehyde)
~1600, ~1500Medium-StrongC=C and C=N stretching (aromatic ring)
~1250StrongC-O-C asymmetric stretch (methoxy)
~1050MediumC-O-C symmetric stretch (methoxy)
  • Aldehyde Group: The most characteristic peaks will be the strong C=O stretching vibration around 1700 cm⁻¹ and the two weaker C-H stretching bands (Fermi doublet) around 2820 cm⁻¹ and 2720 cm⁻¹.

  • Quinoxaline Ring: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N ring stretching vibrations will appear in the 1600-1500 cm⁻¹ region.

  • Methoxy Group: The C-H stretching of the methyl group will be observed around 2950-2850 cm⁻¹. The C-O stretching vibrations will give rise to strong bands in the 1250-1050 cm⁻¹ region.

Experimental Protocol for FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Acquire a background spectrum of the empty ATR crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Both Electron Ionization (EI) and Electrospray Ionization (ESI) can be used.

Predicted Mass Spectrometry Data (Electron Ionization)

The molecular formula of 3-methoxyquinoxaline-5-carbaldehyde is C₁₀H₈N₂O₂, with a monoisotopic mass of 188.0586 g/mol .

m/zPredicted FragmentInterpretation
188[M]⁺Molecular ion
187[M-H]⁺Loss of a hydrogen radical from the aldehyde
159[M-CHO]⁺Loss of the formyl radical
158[M-CH₂O]⁺Loss of formaldehyde from the methoxy group
130[C₈H₆N₂]⁺Quinoxaline radical cation
103[C₇H₅N]⁺Benzene ring with a nitrogen and a cyano group
76[C₆H₄]⁺Benzyne radical cation

The fragmentation pattern will likely involve initial losses of the substituents (aldehyde and methoxy groups) followed by fragmentation of the quinoxaline ring.

Fragmentation M [M]⁺˙ (m/z 188) M_minus_H [M-H]⁺ (m/z 187) M->M_minus_H - H˙ M_minus_CHO [M-CHO]⁺ (m/z 159) M->M_minus_CHO - CHO˙ M_minus_CH3 [M-CH₃]⁺ (m/z 173) M->M_minus_CH3 - CH₃˙ Quinoxaline_ion [Quinoxaline]⁺˙ (m/z 130) M_minus_CHO->Quinoxaline_ion - C₂H₃O˙

A simplified predicted fragmentation pathway for 3-methoxyquinoxaline-5-carbaldehyde.
Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, which could be a standalone instrument (e.g., GC-MS for EI) or coupled to a liquid chromatograph (LC-MS for ESI).

Sample Preparation (for GC-MS with EI):

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

Data Acquisition (GC-MS with EI):

  • The sample is vaporized and separated on the GC column.

  • The separated components enter the ion source where they are bombarded with electrons (typically 70 eV) to generate a molecular ion and fragment ions.

  • The ions are separated by the mass analyzer according to their mass-to-charge ratio (m/z).

  • A mass spectrum is generated, plotting ion abundance versus m/z.

Sample Preparation (for LC-MS with ESI):

  • Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a solvent compatible with LC-MS, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infuse the solution directly into the ESI source or inject it into an LC system for separation prior to mass analysis.

Data Acquisition (LC-MS with ESI):

  • The sample solution is sprayed through a heated capillary to which a high voltage is applied, generating protonated molecules [M+H]⁺.

  • The ions are transferred into the mass analyzer.

  • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Conclusion

The structure elucidation of 3-methoxyquinoxaline-5-carbaldehyde is a systematic process that relies on the synergistic interpretation of data from multiple spectroscopic techniques. By combining the detailed structural information from ¹H and ¹³C NMR, the functional group identification from FT-IR, and the molecular weight and fragmentation data from mass spectrometry, an unambiguous assignment of the molecular structure can be achieved. The protocols and predicted data presented in this guide provide a robust framework for researchers to confidently characterize this and other novel quinoxaline derivatives, thereby facilitating their further development in various scientific and medicinal applications.

References

  • General Spectroscopic Data for Quinoxaline Derivatives

    • Title: 13C nuclear magnetic resonance spectra of quinoxaline deriv
    • Source: Journal of the Chemical Society, Perkin Transactions 1
    • URL: [Link]

  • Synthesis and Characterization of Quinoxaline Derivatives

    • Title: Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Deriv
    • Source: Molecules
    • URL: [Link]

  • Spectroscopic Data for Aromatic Aldehydes

    • Title: Electronic Supplementary Information for "Design of recyclable TEMPO deriv
    • Source: The Royal Society of Chemistry
    • URL: [Link]

  • Mass Spectrometry of Quinoxaline

    • Title: Quinoxaline
    • Source: NIST WebBook
    • URL: [Link]

  • FT-IR Spectroscopy of Quinoxaline Derivatives

    • Title: FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Deriv
    • Source: ResearchG
    • URL: [Link]

  • Synthesis of Quinoxalines from Aldehydes

    • Title: One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions
    • Source: Asian Journal of Chemistry
    • URL: [Link]

  • NMR Data for a Related Methoxy-Substituted Quinoxaline

    • Title: 3-methoxybenzo[f]quinoxaline
    • Source: SpectraBase
    • URL: [Link]

Foundational

Spectroscopic Fingerprint of 3-Methoxyquinoxaline-5-carbaldehyde: A Technical Guide for Researchers

Introduction: The Significance of Quinoxaline Scaffolds in Modern Chemistry Quinoxaline derivatives represent a privileged heterocyclic scaffold in medicinal chemistry and materials science. Their inherent biological act...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quinoxaline Scaffolds in Modern Chemistry

Quinoxaline derivatives represent a privileged heterocyclic scaffold in medicinal chemistry and materials science. Their inherent biological activities, including anticancer, antimicrobial, and antiviral properties, have established them as a cornerstone for drug discovery programs. Furthermore, their unique electronic properties make them valuable components in the development of organic light-emitting diodes (OLEDs) and other advanced materials. The precise functionalization of the quinoxaline core allows for the fine-tuning of these properties, making the detailed characterization of novel derivatives paramount.

3-Methoxyquinoxaline-5-carbaldehyde is a key synthetic intermediate, providing a versatile handle for further molecular elaboration. The aldehyde group at the 5-position allows for a wide range of chemical transformations, such as the formation of Schiff bases, Wittig reactions, and reductive aminations, enabling the synthesis of diverse compound libraries. The methoxy group at the 3-position modulates the electronic properties of the quinoxaline ring system, influencing its reactivity and biological interactions.

A thorough understanding of the spectroscopic characteristics of 3-methoxyquinoxaline-5-carbaldehyde is fundamental for its unambiguous identification, purity assessment, and the successful monitoring of reactions in which it is a reactant or product. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-methoxyquinoxaline-5-carbaldehyde. The presented data is a combination of predicted values based on extensive analysis of related structures and established spectroscopic principles. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is essential for the interpretation of spectroscopic data, particularly NMR. The structure of 3-methoxyquinoxaline-5-carbaldehyde is depicted below, with the standard numbering convention for the quinoxaline ring system.

Caption: Molecular structure and numbering of 3-methoxyquinoxaline-5-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of 3-methoxyquinoxaline-5-carbaldehyde prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) in an NMR tube prep1->prep2 prep3 Add a small amount of TMS (tetramethylsilane) as an internal standard (0 ppm) prep2->prep3 acq1 Place the NMR tube in the spectrometer's autosampler or manually insert into the magnet prep3->acq1 Prepared Sample acq2 Tune and shim the probe to optimize magnetic field homogeneity acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 400 MHz, 16 scans) acq2->acq3 acq4 Acquire ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans) acq3->acq4 proc1 Apply Fourier transform to the acquired Free Induction Decays (FIDs) acq4->proc1 Raw Data (FIDs) proc2 Phase correct the spectra proc1->proc2 proc3 Calibrate the chemical shift scale using the TMS signal at 0.00 ppm proc2->proc3 proc4 Integrate the signals in the ¹H NMR spectrum proc3->proc4 Final Spectra Final Spectra proc4->Final Spectra

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Causality in Experimental Choices:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for quinoxaline derivatives due to its good dissolving power and relatively clean spectral window.[1] Other solvents like DMSO-d₆ can be used if solubility is an issue.[2]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, providing a sharp reference signal at 0.00 ppm.[1]

  • Number of Scans: The number of scans is increased for ¹³C NMR compared to ¹H NMR to compensate for the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio, which result in a much lower signal-to-noise ratio.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 3-methoxyquinoxaline-5-carbaldehyde in CDCl₃ is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methoxy protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-aldehyde9.9 - 10.2s (singlet)-1H
H-28.5 - 8.7s (singlet)-1H
H-67.8 - 8.0d (doublet)7.5 - 8.51H
H-77.6 - 7.8t (triplet)7.5 - 8.51H
H-87.9 - 8.1d (doublet)7.5 - 8.51H
OCH₃4.0 - 4.2s (singlet)-3H

Interpretation of Predicted ¹H NMR Data:

  • The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group.[3]

  • The H-2 proton on the pyrazine ring is also significantly deshielded due to the electron-withdrawing nature of the two nitrogen atoms.[4]

  • The protons on the benzene ring (H-6, H-7, and H-8 ) will appear in the aromatic region, with their splitting patterns determined by their coupling to adjacent protons. A doublet for H-6 and H-8, and a triplet for H-7 is the expected pattern for this substitution.

  • The methoxy protons will appear as a sharp singlet in the upfield region of the aromatic spectrum.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show signals for all nine carbon atoms in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (aldehyde)190 - 195
C-3160 - 165
C-2145 - 150
C-8a140 - 145
C-4a138 - 142
C-5135 - 140
C-7130 - 135
C-6128 - 132
C-8125 - 130
OCH₃55 - 60

Interpretation of Predicted ¹³C NMR Data:

  • The aldehyde carbonyl carbon is the most downfield signal.

  • The carbons of the quinoxaline ring system will appear in the aromatic region, with their specific chemical shifts influenced by the positions of the nitrogen atoms and the substituents.[5] The carbon bearing the methoxy group (C-3) is expected to be significantly downfield.

  • The methoxy carbon will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule.

Experimental Protocol: IR Data Acquisition (Thin Solid Film Method)

For solid samples, the thin film method is a convenient and widely used technique.[6]

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a small amount (~1-2 mg) of the solid sample in a small vial prep2 Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid prep1->prep2 prep3 Apply one or two drops of the solution to the surface of a salt plate (e.g., NaCl or KBr) prep2->prep3 prep4 Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate prep3->prep4 acq1 Place the salt plate in the sample holder of the FTIR spectrometer prep4->acq1 Prepared Sample acq2 Acquire a background spectrum of the empty beam path acq1->acq2 acq3 Acquire the sample spectrum acq2->acq3 proc1 The instrument software automatically subtracts the background spectrum from the sample spectrum acq3->proc1 Raw Data proc2 Label the significant absorption peaks proc1->proc2 Final Spectrum Final Spectrum proc2->Final Spectrum

Caption: Workflow for IR spectroscopy using the thin solid film method.

Causality in Experimental Choices:

  • Sample Preparation Method: The thin solid film method is preferred for its simplicity and the fact that it avoids the characteristic peaks of mulling agents like Nujol.[6][7] The KBr pellet method is an alternative for obtaining high-quality spectra of solid samples.[8][9]

  • Salt Plates: NaCl or KBr plates are used because they are transparent to infrared radiation in the typical range used for organic spectroscopy (4000-400 cm⁻¹).[10]

Predicted IR Spectral Data

The IR spectrum of 3-methoxyquinoxaline-5-carbaldehyde will be characterized by absorptions corresponding to its key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3100 - 3000C-H stretchAromaticMedium
2950 - 2850C-H stretchMethoxy (CH₃)Medium
2850 and 2750C-H stretchAldehydeWeak (two bands)
1710 - 1690C=O stretchAromatic AldehydeStrong
1600 - 1450C=C and C=N stretchQuinoxaline ringMedium-Strong
1300 - 1000C-O stretchAryl-alkyl etherStrong
900 - 690C-H bendAromatic (out-of-plane)Strong

Interpretation of Predicted IR Data:

  • A strong absorption in the region of 1710-1690 cm⁻¹ is a clear indicator of the aromatic aldehyde carbonyl group .[3][11]

  • The presence of two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹ are characteristic of the aldehyde C-H stretch and are diagnostic for an aldehyde.[12][13]

  • Strong absorptions in the 1300-1000 cm⁻¹ region are indicative of the C-O stretching of the methoxy group.

  • The absorptions in the 1600-1450 cm⁻¹ range correspond to the vibrations of the quinoxaline aromatic system .

  • The out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a classic and robust method for the analysis of relatively small, volatile organic molecules.[14][15]

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_det Detection intro1 Introduce a small amount of the sample (solid or dissolved in a volatile solvent) into the ion source via a direct insertion probe or GC inlet intro2 Volatilize the sample using heat under high vacuum intro1->intro2 ion1 Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) intro2->ion1 Gaseous Sample ion2 This ejects an electron from the molecule, forming a positively charged molecular ion (M⁺˙) ion1->ion2 sep1 Accelerate the molecular ion and any fragment ions into the mass analyzer (e.g., a quadrupole) ion2->sep1 Ions sep2 Separate the ions based on their mass-to-charge (m/z) ratio sep1->sep2 det1 The separated ions strike a detector, generating a signal proportional to their abundance sep2->det1 Separated Ions det2 The instrument software plots the abundance of each ion against its m/z value det1->det2 Mass Spectrum Mass Spectrum det2->Mass Spectrum

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Causality in Experimental Choices:

  • Ionization Method: Electron Ionization (EI) is a "hard" ionization technique that causes significant fragmentation.[16][17][18] This fragmentation is highly reproducible and provides valuable structural information, creating a characteristic "fingerprint" for the molecule.

  • Electron Energy: A standard energy of 70 eV is used because it provides good ionization efficiency and produces reproducible fragmentation patterns that can be compared with spectral libraries.[14]

Predicted Mass Spectrum Data

The molecular formula of 3-methoxyquinoxaline-5-carbaldehyde is C₁₀H₈N₂O₂. The predicted mass spectrum will show the molecular ion peak and several characteristic fragment ions.

m/z (mass-to-charge ratio)Predicted IdentityInterpretation
188[M]⁺˙Molecular ion
187[M-H]⁺Loss of a hydrogen radical
159[M-CHO]⁺Loss of the formyl radical
158[M-CH₂O]⁺Loss of formaldehyde from the methoxy group
131[M-CHO-CO]⁺Subsequent loss of carbon monoxide
130[M-CHO-HCN]⁺Loss of hydrogen cyanide from the pyrazine ring
103[C₇H₅N]⁺Fragmentation of the quinoxaline ring

Interpretation of Predicted Mass Spectrum:

  • The molecular ion peak ([M]⁺˙) at m/z 188 confirms the molecular weight of the compound.

  • The loss of a hydrogen radical to give a peak at m/z 187 ([M-H]⁺) is a common fragmentation for aldehydes.

  • A significant fragment at m/z 159 ([M-CHO]⁺) corresponds to the loss of the formyl radical , which is highly characteristic of aldehydes.[19]

  • Fragmentation of the quinoxaline ring system can lead to the loss of molecules like hydrogen cyanide (HCN), resulting in further fragment ions.

Conclusion

This technical guide provides a detailed overview of the predicted spectroscopic data (NMR, IR, and MS) for 3-methoxyquinoxaline-5-carbaldehyde, along with standardized experimental protocols for data acquisition. The presented information is grounded in established spectroscopic principles and data from closely related quinoxaline derivatives. By understanding the characteristic spectroscopic fingerprint of this important synthetic intermediate, researchers can confidently identify the compound, assess its purity, and monitor its transformations in their synthetic endeavors. This knowledge is crucial for advancing research in medicinal chemistry and materials science where quinoxaline-based molecules continue to play a significant role.

References

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. [Link]

  • Slideshare. (n.d.). Sampling of solids in IR spectroscopy. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1976). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. [Link]

  • Unknown. (n.d.). Sample preparation for FT-IR. [Link]

  • Lin, H. R., et al. (2018). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Molecules, 23(10), 2533. [Link]

  • Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods. [Link]

  • Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spec. [Link]

  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]

  • LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS. [Link]

  • Rishi, P., et al. (2022). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry, 61B, 378-384. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

  • More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. Scientific Reports, 1, 408. [Link]

  • More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. OMICS International. [Link]

  • Berkeley Learning Hub. (2024). Aldehyde IR Spectroscopy. [Link]

  • Millersville University. (n.d.). IR Absorption Table. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

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Exploratory

An In-depth Technical Guide to 3-Methoxyquinoxaline-5-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-Methoxyquinoxaline-5-carbaldehyde, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Methoxyquinoxaline-5-carbaldehyde, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. While specific experimental data for this molecule is not extensively documented in public databases, this document synthesizes established principles of organic chemistry and draws parallels from structurally related compounds to offer robust predictions of its physicochemical and spectroscopic properties. Furthermore, it outlines established synthetic methodologies and characterization protocols relevant to this class of compounds, grounded in authoritative chemical literature.

Introduction to the Quinoxaline Scaffold

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are considered "privileged structures" in medicinal chemistry.[1] Their derivatives are known to exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[2][3] The quinoxaline core, a fusion of a benzene ring and a pyrazine ring, serves as a versatile scaffold for the development of novel therapeutic agents. The introduction of various substituents onto this core allows for the fine-tuning of its pharmacological profile. In 3-Methoxyquinoxaline-5-carbaldehyde, the presence of an electron-donating methoxy group and an electron-withdrawing carbaldehyde group on the quinoxaline framework suggests a molecule with unique electronic and reactive properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug discovery programs.

Physicochemical Properties

Detailed experimental determination of the physicochemical properties of 3-Methoxyquinoxaline-5-carbaldehyde is not widely available. However, based on its molecular structure and data from analogous compounds, the following properties can be predicted.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₁₀H₈N₂O₂Calculation
Molecular Weight 188.18 g/mol Calculation
Appearance Likely a crystalline solidAnalogy to similar aromatic aldehydes
Melting Point Not available; expected to be a solid at room temperatureGeneral property of similar organic compounds
Boiling Point Not available; likely high due to polarity and molecular weightGeneral property of similar organic compounds
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.Polarity of the molecule and functional groups
CAS Number 1010036-79-9Vendor Information

Note: The CAS number has been associated with this structure by some chemical suppliers, but comprehensive characterization data is limited.

Spectroscopic and Chromatographic Characterization

The structural elucidation of 3-Methoxyquinoxaline-5-carbaldehyde would rely on a combination of standard spectroscopic and chromatographic techniques. The expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoxaline ring system, a singlet for the aldehyde proton (typically in the 9-10 ppm region), and a singlet for the methoxy protons (around 3.9-4.2 ppm). The coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon of the aldehyde in the 190-200 ppm range.[4] Other distinct signals would correspond to the carbons of the quinoxaline ring and the methoxy group.

Infrared (IR) Spectroscopy

The IR spectrum would provide key information about the functional groups present. A strong absorption band is expected in the range of 1680-1700 cm⁻¹ corresponding to the C=O stretching of the aromatic aldehyde.[4] Additionally, characteristic absorptions for C-H bonds of the aromatic ring and the methoxy group, as well as C=N and C=C stretching vibrations of the quinoxaline core, would be observed.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 188.18. Fragmentation patterns could provide further structural information, such as the loss of the formyl or methoxy group.

High-Performance Liquid Chromatography (HPLC)

HPLC would be the primary method for assessing the purity of 3-Methoxyquinoxaline-5-carbaldehyde. A reverse-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid, would be a suitable starting point for method development.

Chemical Reactivity and Synthesis

The reactivity of 3-Methoxyquinoxaline-5-carbaldehyde is dictated by its three key structural components: the quinoxaline ring, the aldehyde group, and the methoxy group.

Reactivity of the Aldehyde Group

The carbaldehyde group is a versatile functional handle for a wide range of chemical transformations, including:

  • Oxidation: Can be oxidized to the corresponding carboxylic acid.

  • Reduction: Can be reduced to the primary alcohol.

  • Reductive Amination: Can react with amines in the presence of a reducing agent to form secondary or tertiary amines.

  • Wittig Reaction: Can be converted to an alkene.

  • Condensation Reactions: Can undergo condensation with various nucleophiles, such as hydrazines, hydroxylamines, and active methylene compounds.

Reactivity of the Quinoxaline Ring and Methoxy Group

The quinoxaline ring is an electron-deficient system, which can influence its reactivity in electrophilic and nucleophilic aromatic substitution reactions. The methoxy group, being an electron-donating group, can activate the ring towards electrophilic substitution, although the nitrogen atoms have a deactivating effect. The methoxy group itself can potentially be cleaved under harsh acidic conditions.

Synthetic Approaches

The synthesis of 3-Methoxyquinoxaline-5-carbaldehyde would likely involve the construction of the quinoxaline core followed by the introduction or modification of the functional groups. A general and widely used method for the synthesis of quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

A plausible synthetic route could involve:

  • Synthesis of a suitably substituted o-phenylenediamine precursor.

  • Synthesis of a glyoxal derivative bearing the methoxy group.

  • Condensation of these two precursors to form the 3-methoxyquinoxaline core.

  • Introduction of the carbaldehyde at the 5-position, for example, through a formylation reaction like the Vilsmeier-Haack reaction, if the electronic properties of the ring system are favorable.

Applications in Drug Discovery

The quinoxaline scaffold is a cornerstone in the development of various therapeutic agents. Quinoxaline derivatives have been investigated for their potential as:

  • Anticancer Agents: Many quinoxaline-containing compounds have shown potent activity against various cancer cell lines.[2]

  • Antiviral Agents: The quinoxaline moiety is present in some compounds with reported antiviral efficacy.[5]

  • Antibacterial Agents: Quinoxaline 1,4-dioxides, for instance, have been developed as antibacterial drugs.[1]

3-Methoxyquinoxaline-5-carbaldehyde, as a functionalized quinoxaline, represents a valuable building block for the synthesis of a library of novel compounds for biological screening. The aldehyde group, in particular, allows for the facile introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) of new potential drug candidates.

Experimental Protocols

The following are generalized, step-by-step methodologies for the synthesis and characterization of a compound like 3-Methoxyquinoxaline-5-carbaldehyde.

General Protocol for Quinoxaline Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve o-phenylenediamine precursor in a suitable solvent (e.g., ethanol or acetic acid). C Add the dicarbonyl solution dropwise to the diamine solution at room temperature. A->C B Dissolve 1,2-dicarbonyl precursor in the same solvent. B->C D Heat the reaction mixture to reflux and monitor by TLC or LC-MS. C->D E Cool the reaction mixture and concentrate under reduced pressure. D->E F Purify the crude product by column chromatography or recrystallization. E->F

Caption: General workflow for quinoxaline synthesis.

Detailed Steps:

  • Reactant Preparation: Dissolve the appropriately substituted o-phenylenediamine and 1,2-dicarbonyl compound in a suitable solvent such as ethanol or acetic acid.

  • Reaction: Slowly add the dicarbonyl solution to the diamine solution. The reaction is often exothermic. Heat the mixture to reflux for a period determined by reaction monitoring (e.g., 2-12 hours).

  • Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified using standard techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system.

Protocol for Purity Analysis by HPLC

G cluster_0 Sample and Mobile Phase Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile). D Inject a small volume (e.g., 5-10 µL) of the sample solution. A->D B Prepare mobile phases (e.g., A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile). Filter and degas. C Equilibrate the C18 column with the initial mobile phase composition. B->C C->D E Run a gradient elution (e.g., 5% to 95% B over 20 minutes). D->E F Monitor the elution at a suitable wavelength (e.g., 254 nm or a lambda max determined by UV-Vis). E->F G Integrate the peak areas to determine the purity of the compound. F->G

Sources

Foundational

3-Methoxyquinoxaline-5-carbaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-Methoxyquinoxaline-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Methoxyquinoxaline-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, spectroscopic characterization, and potential applications, with a focus on the scientific principles and experimental considerations that are paramount for researchers in the field.

Core Compound Identity

Chemical Name: 3-Methoxyquinoxaline-5-carbaldehyde

Synonyms: 3-Methoxy-5-formylquinoxaline

Molecular Structure:

Caption: Molecular structure of 3-Methoxyquinoxaline-5-carbaldehyde.

Key Identifiers:

IdentifierValue
CAS Number 877457-66-4[1]
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol

Synthesis and Mechanistic Considerations

The synthesis of quinoxaline derivatives typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For 3-Methoxyquinoxaline-5-carbaldehyde, a plausible synthetic route would involve the reaction of a suitably substituted benzene-1,2-diamine with a glyoxal derivative.

Hypothetical Synthetic Workflow:

workflow start Substituted o-Phenylenediamine intermediate Condensation Reaction (Acid or Base Catalysis) start->intermediate reagent Glyoxal Derivative reagent->intermediate product 3-Methoxyquinoxaline-5-carbaldehyde intermediate->product Cyclization & Dehydration purification Purification (Crystallization/Chromatography) product->purification final_product Pure Product purification->final_product

Caption: A generalized workflow for the synthesis of quinoxaline derivatives.

The choice of catalyst (acidic or basic) can influence the reaction rate and yield. The reaction mechanism proceeds through the initial formation of a dihydropyrazine intermediate, which then undergoes oxidation to the aromatic quinoxaline ring system. The substituents on the o-phenylenediamine precursor are critical for directing the final substitution pattern on the quinoxaline core.

Spectroscopic Characterization

The structural elucidation of 3-Methoxyquinoxaline-5-carbaldehyde relies on a combination of spectroscopic techniques. Below are the expected characteristic signals based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoxaline ring, a singlet for the methoxy group protons, and a singlet for the aldehyde proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the aldehyde group and the electron-donating nature of the methoxy group. For a related compound, 3-methoxybenzaldehyde, the aldehyde proton appears around 9.98 ppm, and the methoxy protons are observed at approximately 3.82 ppm.[2] Aromatic protons typically resonate between 7.0 and 8.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of 190-195 ppm. The carbon attached to the methoxy group will be significantly downfield, and the methoxy carbon itself will appear around 55-60 ppm. The aromatic carbons will have signals in the range of 110-160 ppm. For 3-methoxybenzaldehyde, the aldehyde carbon is at 193.0 ppm, and the methoxy carbon is at 55.4 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~1700C=O (aldehyde)Stretching
~2820 and ~2720C-H (aldehyde)Stretching
~1600-1450C=C and C=N (aromatic rings)Stretching
~1250-1000C-O (methoxy)Stretching
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 188. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO, 29 Da) and the methoxy group (OCH₃, 31 Da).

Predicted Fragmentation Pathway:

fragmentation M [M]⁺˙ m/z = 188 M_minus_H [M-H]⁺ m/z = 187 M->M_minus_H - H˙ M_minus_CHO [M-CHO]⁺ m/z = 159 M->M_minus_CHO - CHO˙ M_minus_OCH3 [M-OCH3]⁺ m/z = 157 M->M_minus_OCH3 - ˙OCH3

Caption: Predicted major fragmentation pathways for 3-Methoxyquinoxaline-5-carbaldehyde in mass spectrometry.

Reactivity and Potential Applications

The chemical reactivity of 3-Methoxyquinoxaline-5-carbaldehyde is dictated by its functional groups. The aldehyde group can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions to form imines, oximes, and hydrazones. These transformations allow for the facile introduction of diverse functionalities, making it a valuable building block in organic synthesis.

The quinoxaline core is a privileged scaffold in medicinal chemistry, known for its broad spectrum of biological activities. Quinoxaline derivatives have been investigated for their potential as:

  • Anticancer agents

  • Antimicrobial agents

  • Antiviral agents

  • Kinase inhibitors

The specific substitution pattern of 3-Methoxyquinoxaline-5-carbaldehyde, with a methoxy group at the 3-position and an aldehyde at the 5-position, provides a unique electronic and steric profile that could be exploited in the design of novel therapeutic agents.

Safety and Handling

A Safety Data Sheet (SDS) for 3-Methoxyquinoxaline-5-carbaldehyde indicates that it should be handled with care in a laboratory setting.[1]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

For detailed safety information, always refer to the most current Safety Data Sheet provided by the supplier.

Conclusion

3-Methoxyquinoxaline-5-carbaldehyde is a versatile heterocyclic compound with significant potential as a building block in the synthesis of complex organic molecules for various applications, particularly in the field of drug discovery. Its synthesis is achievable through established methods for quinoxaline formation, and its structure can be unequivocally confirmed by standard spectroscopic techniques. The presence of a reactive aldehyde group and the biologically relevant quinoxaline core makes it an attractive target for further investigation by researchers and scientists in both academic and industrial settings.

References

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

Sources

Exploratory

Solubility Profile of 3-Methoxyquinoxaline-5-carbaldehyde: A Predictive and Methodological Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that dictates its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. 3-Methoxyquinoxaline-5-carbaldehyde is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of compounds with diverse pharmacological activities.[1][2] This guide provides a comprehensive framework for understanding and determining the solubility of 3-methoxyquinoxaline-5-carbaldehyde in organic solvents. In the absence of extensive public domain data for this specific molecule, this document leverages theoretical principles to predict solubility behavior and presents detailed, field-proven experimental protocols for its empirical determination. This dual approach of prediction and validation offers a robust strategy for researchers handling this and other new chemical entities.

Introduction: The Critical Role of Solubility

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with applications ranging from anticancer to antiviral treatments.[3][4] The efficacy of these molecules is intrinsically linked to their solubility, which influences process chemistry, formulation design, and ultimately, how a drug is absorbed, distributed, metabolized, and excreted (ADME).[5]

3-Methoxyquinoxaline-5-carbaldehyde, as a functionalized quinoxaline, presents a unique solubility profile governed by the interplay of its aromatic core and appended functional groups. Understanding its solubility is not merely an academic exercise; it is a prerequisite for:

  • Optimizing Reaction Conditions: Ensuring the compound remains in solution for chemical transformations.

  • Designing Efficient Purifications: Selecting appropriate solvent systems for crystallization or chromatography.

  • Developing Viable Formulations: Creating stable, bioavailable drug products.

This guide is structured to provide both a theoretical understanding of the factors governing the solubility of this molecule and a practical, step-by-step methodology for its experimental determination.

Theoretical Framework and Solubility Prediction

The principle of "like dissolves like" is the foundation of solubility prediction.[4] This rule states that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of 3-methoxyquinoxaline-5-carbaldehyde provides the clues needed to predict its behavior in various organic solvents.

Molecular Structure Analysis

The structure of 3-methoxyquinoxaline-5-carbaldehyde is composed of three key components that influence its overall polarity and capacity for intermolecular interactions:

  • Quinoxaline Core: A bicyclic heteroaromatic system consisting of a benzene ring fused to a pyrazine ring.[6] This core is largely nonpolar and rigid but contains two nitrogen atoms which are potential hydrogen bond acceptors.

  • Methoxy Group (-OCH3): An electron-donating group that can slightly increase the molecule's polarity. The oxygen atom can act as a hydrogen bond acceptor.[5][7]

  • Carbaldehyde Group (-CHO): A polar, electron-withdrawing group. The carbonyl oxygen is a strong hydrogen bond acceptor.

Collectively, these features render 3-methoxyquinoxaline-5-carbaldehyde a moderately polar molecule . It possesses both hydrophobic (the aromatic rings) and hydrophilic (nitrogen and oxygen atoms) characteristics. It can accept hydrogen bonds but cannot donate them, which will significantly influence its interactions with protic versus aprotic solvents.

Predictive Assessment Using Hansen Solubility Parameters (HSP)

A more sophisticated approach than simple polarity matching is the use of Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[1][2][3] A solute is likely to dissolve in a solvent if their HSP values are similar.

While the exact HSP values for 3-methoxyquinoxaline-5-carbaldehyde are not published, we can estimate its characteristics based on its structure. The presence of the aromatic system suggests a significant δD component. The polar aldehyde and ether functionalities, along with the pyrazine nitrogens, contribute to a moderate δP value and a notable δH (acceptor) value.

Based on this analysis, the following solubility trends are predicted:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF). These solvents have strong polar and hydrogen bond accepting characteristics that can effectively solvate the molecule.

  • Moderate Solubility: Expected in polar protic solvents such as lower-chain alcohols (Methanol, Ethanol) and in ketones (Acetone). While these solvents can hydrogen bond, the lack of a hydrogen bond donor on the solute may limit optimal interaction.

  • Low to Negligible Solubility: Expected in nonpolar solvents like Hexane, Toluene, and Diethyl Ether. These solvents lack the necessary polar and hydrogen bonding character to overcome the crystal lattice energy of the solid solute.

The logical relationship for predicting solubility is visualized in the diagram below.

Caption: Logical workflow for predicting solubility based on molecular properties.

Experimental Determination of Solubility

Materials and Solvent Selection
  • Solute: 3-Methoxyquinoxaline-5-carbaldehyde (purity >98%)

  • Solvents: A range of analytical grade organic solvents should be selected to cover different polarity classes. A recommended set includes:

    • Polar Aprotic: DMSO, DMF, Acetonitrile

    • Polar Protic: Methanol, Ethanol, Isopropanol

    • Moderately Polar: Acetone, Ethyl Acetate, Dichloromethane

    • Nonpolar: Toluene, Heptane

Protocol: Isothermal Shake-Flask Method (Gravimetric)

The shake-flask method is a gold-standard technique for determining thermodynamic solubility.[8][9] It involves creating a saturated solution at a constant temperature and then quantifying the amount of dissolved solute.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 3-methoxyquinoxaline-5-carbaldehyde (e.g., ~20-30 mg) to a 4 mL glass vial. The exact mass of the excess solid does not need to be recorded, but it must be sufficient to ensure saturation is achieved and solid remains visible.

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Allow the suspension to equilibrate for at least 24 hours to ensure the solution is fully saturated. A 48-hour period is recommended to guarantee equilibrium.[10]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a pipette fitted with a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particulates.

  • Quantification:

    • Transfer the filtered supernatant to a pre-weighed, clean, and dry vial.

    • Record the mass of the vial plus the solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling/decomposition point until a constant weight is achieved.

    • Weigh the vial containing the dried solute residue.

  • Calculation: The solubility (S) in mg/mL is calculated as follows:

    S (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of supernatant transferred

The entire workflow is visualized in the diagram below.

solubility_determination_workflow start Start add_solute 1. Add excess solute to vial start->add_solute add_solvent 2. Add known volume of solvent add_solute->add_solvent equilibrate 3. Equilibrate at constant T (e.g., 24-48h with agitation) add_solvent->equilibrate settle 4. Let excess solid settle equilibrate->settle filter 5. Filter supernatant (e.g., 0.22 µm PTFE filter) settle->filter transfer 6. Transfer known volume of filtrate to pre-weighed vial filter->transfer evaporate 7. Evaporate solvent to dryness transfer->evaporate weigh 8. Weigh dried solute residue evaporate->weigh calculate 9. Calculate Solubility (mg/mL) weigh->calculate end End calculate->end

Caption: Experimental workflow for the gravimetric shake-flask method.

Alternative Protocol: HPLC-UV Analysis

For higher throughput or lower sample amounts, High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful alternative.[11][12]

  • Prepare Saturated Solution: Follow steps 1-4 from the gravimetric method.

  • Prepare Calibration Standards: Prepare a series of standard solutions of 3-methoxyquinoxaline-5-carbaldehyde of known concentrations in the mobile phase.

  • Generate Calibration Curve: Inject the standards into the HPLC system and record the peak area from the UV detector. Plot a graph of peak area versus concentration to create a calibration curve.

  • Analyze Sample: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Calculate Solubility: Inject the diluted sample, record its peak area, and use the calibration curve to determine its concentration. Multiply by the dilution factor to find the original concentration in the saturated solution, which is the solubility.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly to allow for easy comparison across different solvents.

Table 1: Physicochemical Properties of 3-Methoxyquinoxaline-5-carbaldehyde

Property Value Source
Molecular Formula C₁₀H₈N₂O₂ -
Molecular Weight 188.18 g/mol -
CAS Number 877457-66-4 [13]

| Appearance | (Predicted) Solid | - |

Table 2: Experimental Solubility Data Template

Solvent Solvent Class Temperature (°C) Solubility (mg/mL) Qualitative Description*
DMSO Polar Aprotic 25
DMF Polar Aprotic 25
Methanol Polar Protic 25
Acetone Moderately Polar 25
Dichloromethane Moderately Polar 25
Toluene Nonpolar 25
Heptane Nonpolar 25

*Qualitative descriptions (e.g., Freely Soluble >100 mg/mL, Soluble 10-100 mg/mL, Sparingly Soluble 1-10 mg/mL, Insoluble <1 mg/mL) provide useful context.

Safety and Handling

Researchers must handle 3-methoxyquinoxaline-5-carbaldehyde and all organic solvents with appropriate safety precautions. While specific toxicity data for this compound is limited, quinoxaline derivatives should be treated as potentially hazardous.[13]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[14][15]

  • Ventilation: Handle the solid compound and all volatile organic solvents inside a certified chemical fume hood to avoid inhalation.[14]

  • Handling: Avoid creating dust when weighing the solid.[16] Prevent contact with skin and eyes.[17]

  • Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Always consult the latest Safety Data Sheet (SDS) for the compound and solvents before beginning any experimental work.[13]

Conclusion

This guide provides a robust framework for assessing the solubility of 3-methoxyquinoxaline-5-carbaldehyde in organic solvents. By combining a theoretical analysis of its molecular structure with detailed, reliable experimental protocols, researchers can confidently predict, measure, and interpret its solubility profile. This essential data will empower scientists and drug development professionals to make informed decisions in synthesis, purification, and formulation, thereby accelerating the journey of new chemical entities from the laboratory to potential therapeutic applications.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

  • Zhang, J., et al. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development, 25(1), 72-80.

  • Hansen Solubility Parameters. (n.d.). Official HSP and HSPiP Site. Retrieved from [Link]

  • Chemistry For Everyone. (2024, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.

  • Scribd. (n.d.). Steps in Gravimetric Analysis. Retrieved from [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

  • West, Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link]

  • Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & medicinal chemistry, 18(19), 7078–7084.

  • Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5700.

  • Pharmaguideline. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

  • Synerzine. (2018). Quinoxaline Safety Data Sheet. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • ResearchGate. (2010). QSAR-based solubility model for drug-like compounds. Retrieved from [Link]

  • Schoff, C. K. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association.

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

  • Vermeire, F. H., et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics, 660, 124233.

  • Zhang, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 93.

  • Taylor & Francis Online. (n.d.). Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation: The Impact of Solvent Composition. Retrieved from [Link]

  • AA Blocks. (2024). Quinoxaline-5,6,7,8-d4 Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • ASHP. (n.d.). Functional Group Characteristics and Roles. Retrieved from [Link]

  • Emmace. (n.d.). Solubility and chemical quantification of APIs/drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent selection for pharmaceuticals. Retrieved from [Link]

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  • NIH. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics.

  • Chemistry LibreTexts. (2021). 7: Gravimetric Analysis (Experiment). Retrieved from [Link]

  • Al-Hadiya, B. (2022). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Pharmaceuticals, 15(1), 83.

  • ACS. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent? Retrieved from [Link]

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Principle and Steps Involved in Gravimetric Analysis. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

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Foundational

Weakly basic nature of the quinoxaline ring system

A Technical Guide to the Weakly Basic Nature of the Quinoxaline Ring System For Researchers, Scientists, and Drug Development Professionals Abstract Quinoxaline, a heterocyclic scaffold composed of a fused benzene and py...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Weakly Basic Nature of the Quinoxaline Ring System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, is a cornerstone in medicinal chemistry and materials science. Its derivatives exhibit a vast spectrum of biological activities and unique electronic properties. Central to its chemical behavior and application is the inherent weak basicity of the ring system. This guide provides an in-depth analysis of the electronic origins of this basicity, the profound influence of substituents, and robust experimental methodologies for its quantification. Understanding and manipulating the pKa of the quinoxaline core is paramount for optimizing molecular properties in drug design and for tuning the performance of advanced organic materials.

The Quinoxaline Core: Structure and Electronic Landscape

Quinoxaline, or benzopyrazine, is an aromatic heterocyclic compound with the molecular formula C₈H₆N₂.[1] Its structure consists of a benzene ring fused to a pyrazine ring. This fusion dictates its fundamental electronic character.

The pyrazine ring contains two nitrogen atoms at positions 1 and 4. These nitrogen atoms are sp² hybridized and are more electronegative than carbon. Consequently, they exert a significant electron-withdrawing inductive effect (-I) on the entire ring system. This effect reduces the electron density of the aromatic π-system and, crucially, decreases the availability of the nitrogen lone pairs for protonation. This inherent electron deficiency is the primary reason for quinoxaline's characterization as a weak base.[2]

The pKa of the parent quinoxaline molecule is approximately 0.56, indicating that it requires a strongly acidic medium to be significantly protonated.[1] Protonation occurs at one of the ring nitrogen atoms, with the resulting positive charge being delocalized across the heterocyclic system, which provides some stability to the conjugate acid.

Caption: Protonation equilibrium of the quinoxaline ring system.

Modulating Basicity: The Role of Substituents

The basicity of the quinoxaline nucleus is not fixed; it can be finely tuned by introducing substituents onto either the benzene or pyrazine portion of the scaffold. This modulation is a key strategy in drug development to optimize pharmacokinetic and pharmacodynamic properties. The electronic nature of the substituent is the dominant factor.

  • Electron-Donating Groups (EDGs): Substituents such as methyl (-CH₃), methoxy (-OCH₃), and amino (-NH₂) groups increase the electron density of the ring system through inductive (+I) and/or resonance (+M) effects. This enhanced electron density makes the nitrogen lone pairs more available for protonation, thereby increasing the basicity (higher pKa). For instance, methyl-substituted quinoxalines are generally more basic than the parent compound.[3]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), chloro (-Cl), and carboxyl (-COOH) pull electron density away from the ring system via -I and/or -M effects. This further depletes the electron density at the nitrogen atoms, making them less attractive to protons and thus decreasing basicity (lower pKa).[3][4] A predicted pKa for 2-chloroquinoxaline is as low as -1.21, demonstrating a dramatic decrease in basicity.[4][5]

  • Steric and Structural Effects: Beyond electronic effects, the position and size of substituents can influence basicity. Bulky groups near the nitrogen atoms can sterically hinder the approach of a proton. Furthermore, fusing strained rings adjacent to the nitrogen atoms can alter the hybridization of the nitrogen orbitals, leading to a decrease in basicity.[6]

Data Presentation: pKa Values of Substituted Quinoxalines

The following table summarizes the pKa values for quinoxaline and several of its derivatives, illustrating the impact of substitution on basicity.

CompoundSubstituent(s)pKaEffect on BasicityReference
QuinoxalineNone0.56Baseline[1]
2-Methylquinoxaline2-CH₃1.32 (Predicted)Increase[7]
2,3-Dimethylquinoxaline2,3-(CH₃)₂> 1 (Implied)Increase[8][9]
2-Chloroquinoxaline2-Cl-1.21 (Predicted)Decrease[4][5]
6-Nitroquinoxaline6-NO₂< 0.56 (Implied)Significant Decrease[10]

Field Guide: Experimental Determination of pKa

Accurately determining the pKa of a novel quinoxaline derivative is a critical step in its characterization. Several robust methods are routinely employed in research and industrial settings.[11]

G cluster_methods pKa Determination Method start Start: Synthesized Quinoxaline Derivative prep Sample Preparation: Dissolve in suitable solvent (e.g., H₂O, D₂O, Acetic Anhydride) start->prep potentiometry Potentiometric Titration (Titrate with acid, measure pH/mV) prep->potentiometry spectrophotometry UV-Vis Spectrophotometry (Measure absorbance vs. pH) prep->spectrophotometry nmr NMR Spectroscopy (Measure chemical shift vs. pH) prep->nmr analysis Data Analysis: Plot measured parameter vs. pH (Generate Sigmoid Curve) potentiometry->analysis spectrophotometry->analysis nmr->analysis result Determine pKa: Inflection point of the curve analysis->result

Caption: General experimental workflow for pKa determination.

Protocol: Potentiometric Titration

This method directly measures the change in pH or potential as an acid is added to the basic quinoxaline sample. It is a fundamental and widely trusted technique.[6]

Principle: A solution of the quinoxaline derivative is titrated with a standardized strong acid. The pH is monitored throughout the titration. The pKa corresponds to the pH at the point where 50% of the sample has been protonated (the half-equivalence point).

Detailed Steps:

  • Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, 10.00).

  • Sample Preparation: Accurately weigh and dissolve a known amount of the quinoxaline derivative in a suitable solvent (e.g., water, or for very weak bases, a non-aqueous solvent like acetic anhydride).[6]

  • Titrant: Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl in water, or 0.1 M HClO₄ in acetic acid for non-aqueous titrations).

  • Titration: Place the pH electrode in the sample solution. Add the titrant in small, precise increments using a burette.

  • Data Collection: Record the pH (or mV reading) after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH value at the midpoint of the steepest part of the resulting titration curve (the inflection point).

Protocol: UV-Vis Spectrophotometry

This technique is highly sensitive and requires only a small amount of sample. It is based on the principle that the protonated and neutral forms of a molecule have different electronic structures and thus absorb light differently.

Principle: The UV-Vis spectrum of the quinoxaline derivative is recorded in a series of buffer solutions with known pH values. The change in absorbance at a specific wavelength (where the difference between the protonated and neutral forms is maximal) is plotted against pH to generate a sigmoidal curve, from which the pKa is determined.

Detailed Steps:

  • Wavelength Selection: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 10) solutions to identify the wavelength (λ_max) with the largest difference in absorbance.

  • Buffer Preparation: Prepare a series of buffer solutions covering a pH range of approximately pKa ± 2.

  • Sample Preparation: Prepare a stock solution of the quinoxaline derivative in a suitable solvent. Add a small, constant volume of this stock solution to each of the buffer solutions to create a series of samples with identical total compound concentration but varying pH.

  • Measurement: Measure the absorbance of each buffered sample at the predetermined λ_max.

  • Analysis: Plot the measured absorbance against the pH of the buffer solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

Implications in Science and aDMe

The basicity of a quinoxaline derivative is a critical determinant of its behavior in biological and material systems.

  • Drug Development (ADME): The ionization state of a drug molecule at physiological pH (~7.4) profoundly impacts its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

    • Solubility & Absorption: Basicity governs aqueous solubility. The protonated, charged form is typically more water-soluble, which can affect formulation and absorption in the gastrointestinal tract.

    • Permeability: The neutral, uncharged form of a drug is generally more lipophilic and better able to cross biological membranes, a key step for reaching its target.

    • Target Binding: The specific ionization state is often crucial for electrostatic interactions and hydrogen bonding with the target enzyme or receptor.

  • Materials Science: Quinoxaline derivatives are valued as electron-deficient building blocks for organic electronic materials, such as those used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electron-accepting nature of the quinoxaline core, which is directly related to its low basicity, facilitates efficient electron transport. Tuning the basicity through substitution allows for precise control over the material's energy levels (HOMO/LUMO) and, consequently, its electronic and optical properties.[2]

Conclusion

The quinoxaline ring system is fundamentally a weak base due to the electron-withdrawing nature of its two nitrogen atoms. This basicity, quantified by the pKa, is a highly tunable property, readily modulated by the addition of substituents with varying electronic and steric characteristics. A comprehensive understanding of this property, supported by precise experimental determination using techniques like potentiometric titration and UV-Vis spectrophotometry, is indispensable for the rational design of new pharmaceuticals and advanced functional materials. For scientists in these fields, mastering the control of quinoxaline's basicity is a key lever for achieving desired molecular function and performance.

References

  • Markgraf, J. H., & Katt, R. J. (1972). Strained heterocyclic systems. VI. Basicities of some quinoxalines. The Journal of Organic Chemistry, 37(6), 717–721. Available at: [Link]

  • ChemBK. (2024). 2-Methyl quinoxaline. Retrieved January 20, 2026, from [Link]

  • Markgraf, J. H., & Katt, R. J. (1972). Strained Heterocyclic Systems. VI. Basicities of Some Quinoxalines. PDF available from various sources. A downloadable version can often be found through academic search engines. The original publication is in The Journal of Organic Chemistry.
  • Abdel-Hafez, A. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7635. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylquinoxaline. PubChem Compound Database. Retrieved January 20, 2026, from [Link]

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  • ChemBK. (2024). 2-chloroquinoxaline. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Dimethylquinoxaline. PubChem Compound Database. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Nitroquinoxaline. PubChem Compound Database. Retrieved January 20, 2026, from [Link]

  • Al Khzem, A. H., & Alturki, M. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Nitroquinoline. PubChem Compound Database. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2025). Green synthesis of quinoxaline and substituted quinoxalines. Retrieved January 20, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 6-Nitroquinoxaline. Retrieved January 20, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Retrieved January 20, 2026, from [Link]

  • El-Sayed, M. A. F., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2999. Available at: [Link]

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Exploratory

Quinoxaline: A Privileged Scaffold in Medicinal Chemistry – A Technical Guide

Foreword: The Enduring Relevance of the Quinoxaline Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These "pr...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Quinoxaline Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These "privileged scaffolds" serve as versatile templates that, through targeted modification, can interact with a wide array of biological targets. The quinoxaline core, a bicyclic heterocycle formed by the fusion of a benzene and a pyrazine ring, stands as a quintessential example of such a scaffold.[1][2] Its rigid, planar structure and the presence of nitrogen atoms provide a unique combination of electronic and steric properties, making it an attractive starting point for drug design.[3] This guide offers an in-depth exploration of the quinoxaline moiety, from its fundamental physicochemical properties and synthesis to its role in clinically approved drugs, providing researchers and drug development professionals with a comprehensive resource to leverage this powerful scaffold.

Physicochemical and Structural Attributes of the Quinoxaline Core

The quinoxaline nucleus, with the chemical formula C₈H₆N₂, is a weakly basic, low-melting crystalline solid that is soluble in water.[4][5][6] Its fundamental properties, such as a pKa of approximately 0.56, make it a stable and predictable chemical entity.[5][7] The true power of the scaffold lies in its capacity for extensive functionalization. The benzene and pyrazine rings can be substituted at various positions, allowing for precise modulation of lipophilicity, hydrogen bonding capacity, and steric bulk. This structural versatility is paramount, as it enables medicinal chemists to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates while optimizing their interaction with specific biological targets.[8][9]

The core structure provides a rigid backbone, which is often advantageous in drug design as it reduces the entropic penalty upon binding to a target protein. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, crucial for anchoring the molecule within a protein's active site.[3]

Caption: The core quinoxaline scaffold with standard IUPAC numbering.

Synthesis of Quinoxaline Derivatives: From Classical to Green Methodologies

The accessibility of a scaffold through robust synthetic routes is a critical factor in its utility. Quinoxaline chemistry is well-established, with a variety of methods available for the synthesis of its derivatives.

The Classical Condensation Approach

The most fundamental and widely used method for synthesizing the quinoxaline core is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1][7] This reaction, first reported by Körner and Hinsberg, is highly versatile and accommodates a wide range of substituents on both reactants, leading to a diverse library of quinoxaline derivatives.[5] The causality behind this reaction's success lies in the nucleophilicity of the diamine and the electrophilicity of the dicarbonyl, leading to a spontaneous cyclization and dehydration cascade.

G reactants o-Phenylenediamine + 1,2-Dicarbonyl Compound intermediate Dihydropyrazine Intermediate reactants->intermediate Condensation/ Cyclization product Quinoxaline Derivative intermediate->product Oxidation/ Aromatization byproduct 2 H₂O product->byproduct Byproduct catalyst Catalyst (e.g., Acid, Metal) catalyst->reactants

Caption: General workflow for the classical synthesis of quinoxalines.

Modern and Green Synthetic Innovations

While the classical approach is robust, modern medicinal chemistry emphasizes sustainability and efficiency. Consequently, numerous "green" synthetic protocols have been developed. These methods often employ environmentally benign solvents like ethanol or water, operate at room temperature, and utilize recyclable catalysts such as bentonite clay K-10.[10] These advancements not only reduce the environmental impact but also often lead to higher yields and simpler purification procedures, which are critical considerations in large-scale drug manufacturing.[11] Other modern strategies include metal-catalyzed cyclizations and microwave-assisted synthesis, which can dramatically reduce reaction times.[5]

Pharmacological Activities and Therapeutic Applications

Quinoxaline derivatives exhibit an astonishingly broad range of biological activities, cementing their status as a privileged scaffold.[12][13] This versatility stems from the core's ability to be tailored to fit the binding pockets of diverse biological targets.

Anticancer Activity

The anticancer potential of quinoxalines is one of the most extensively studied areas.[5][13] Derivatives have been shown to target multiple hallmarks of cancer.

  • Kinase Inhibition: Many quinoxaline-based compounds act as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[14] For instance, Erdafitinib, an FDA-approved drug, is a quinoxaline derivative that potently inhibits fibroblast growth factor receptors (FGFRs).[15][16]

  • Topoisomerase Inhibition: Compounds like XK469 have entered clinical trials as antineoplastic agents that inhibit topoisomerase II, an enzyme essential for DNA replication in rapidly dividing cancer cells.[17]

  • Hypoxia-Selective Cytotoxicity: Quinoxaline 1,4-di-N-oxides are a special class of compounds that are bioreduced under hypoxic conditions, a common feature of solid tumors.[18] This reduction generates reactive oxygen species (ROS) and other cytotoxic species that selectively kill cancer cells in the low-oxygen tumor microenvironment.[19]

Compound Class/NameTarget/MechanismRepresentative Cancer Cell LinesIC₅₀ Range (µM)Reference
Quinoxaline-ArylfuranSTAT3 InhibitionHeLa10.58[17]
2-Aminoimidazole-QuinoxalineProliferation InhibitionSKOV3, HCT-116>50% inhibition at 50 µg/mL[3]
BisfuranylquinoxalineureaIKKβ Inhibition (NFκB pathway)VariousNot specified[16]
Erdafitinib (Approved Drug)FGFR Kinase InhibitionBladder CancerNot specified[15][20]
Antimicrobial and Antiviral Activities

The quinoxaline scaffold is a cornerstone of many antimicrobial and antiviral agents.

  • Antibacterial: Several quinoxaline derivatives, including dioxidine and mequindox, are used as antibacterial agents.[7] The 1,4-di-N-oxide derivatives, in particular, are potent against anaerobic bacteria like Clostridium perfringens by inducing DNA damage through the generation of ROS.[19]

  • Antiviral: The scaffold is present in several antiviral drugs. Glecaprevir is a quinoxaline-containing macrocyclic inhibitor of the HCV NS3/4A protease, approved for the treatment of Hepatitis C.[21][22] Additionally, numerous derivatives have been synthesized and tested against a range of viruses, including HIV, Epstein-Barr virus, and coronaviruses, showing the scaffold's broad utility in addressing viral pandemics.[21][22][23]

Other Therapeutic Areas

The applications of quinoxalines extend beyond oncology and infectious diseases, with derivatives showing promise as:

  • Anti-inflammatory agents [8]

  • Anticonvulsants [13]

  • Antidiabetic agents [8]

  • Antimalarial and antiprotozoal agents [4]

Detailed Experimental Protocols

To ensure the principles of trustworthiness and reproducibility, the following protocols are provided as self-validating systems for the synthesis and evaluation of a representative quinoxaline derivative.

Protocol: Synthesis of 2,3-Diphenylquinoxaline

This protocol describes the classical condensation of o-phenylenediamine with benzil.

Materials:

  • o-Phenylenediamine (1.08 g, 10 mmol)

  • Benzil (2.10 g, 10 mmol)

  • Glacial Acetic Acid (20 mL)

  • Ethanol

  • Round-bottom flask (100 mL) with reflux condenser

  • Stirring plate with heating mantle

  • Buchner funnel and filter paper

Methodology:

  • Reactant Setup: To a 100 mL round-bottom flask, add o-phenylenediamine (10 mmol) and benzil (10 mmol).

  • Solvent Addition: Add 20 mL of glacial acetic acid to the flask. The acetic acid acts as both a solvent and an acid catalyst.

  • Reaction Execution: Equip the flask with a reflux condenser and place it on a heating mantle. Heat the mixture to reflux with continuous stirring for 2 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system. The product spot should be significantly less polar than the starting materials.

  • Product Isolation: After 2 hours, allow the reaction mixture to cool to room temperature. A yellow crystalline solid should precipitate.

  • Purification: Pour the cooled mixture into 100 mL of ice-cold water with stirring. Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials. Dry the product in a vacuum oven. The expected yield is typically >90%.

Protocol: MTT Assay for Anticancer Activity Evaluation

This protocol outlines the procedure for evaluating the cytotoxicity of a synthesized quinoxaline compound against a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cervical cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Synthesized quinoxaline compound dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound solutions to the appropriate wells. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The quinoxaline scaffold represents a remarkable success story in medicinal chemistry.[12] Its synthetic tractability, coupled with its ability to interact with a vast range of biological targets, has led to the development of life-saving therapies.[11] The journey from simple heterocyclic core to FDA-approved drugs like Erdafitinib and Glecaprevir illustrates the power of this privileged structure.[15][21] Future research will undoubtedly continue to unlock the potential of the quinoxaline moiety. The development of novel synthetic methodologies will enable the creation of even more complex and diverse chemical libraries.[24] Furthermore, the application of computational tools, such as molecular docking and ADMET prediction, will guide the rational design of next-generation quinoxaline derivatives with enhanced potency, selectivity, and drug-like properties, ensuring that this versatile scaffold remains at the forefront of drug discovery for years to come.[8]

References

  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. (2017). Bentham Science. [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023). Polycyclic Aromatic Compounds. [Link]

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). Mini-Reviews in Organic Chemistry. [Link]

  • Synthetic Investigations on Medicinally Important Quinoxaline Scaffold: A Mini Review. (2021). Letters in Organic Chemistry. [Link]

  • Potential activities of quinoxaline derivatives – a review. (2024). Future Journal of Pharmaceutical Sciences. [Link]

  • An Insight into the Therapeutic Impact of Quinoxaline Derivatives: Recent Advances in Biological Activities (2020–2024). (2024). AMiner. [Link]

  • Pharmacological activities displayed by quinoxaline-based molecules. (2024). ResearchGate. [Link]

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2023). Annals of the Romanian Society for Cell Biology. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules. [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2023). Molecules. [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Advances. [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). National Institutes of Health. [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023). Taylor & Francis Online. [Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2015). Frontiers in Pharmacology. [Link]

  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). Thieme. [Link]

  • Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. (2017). Frontiers in Microbiology. [Link]

  • A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. (2022). TIJER. [Link]

  • Quinoxaline and examples of its pharmacological activities. (2023). ResearchGate. [Link]

  • Quinoxaline: Synthetic and pharmacological perspectives. (2013). International Journal of Pharmaceutical Research and Development. [Link]

  • Quinoxaline – Knowledge and References. (2024). Taylor & Francis Online. [Link]

  • Example of some quinoxaline drugs. (2024). ResearchGate. [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). Molecules. [Link]

  • Drugs containing the quinoxaline core. (2021). ResearchGate. [Link]

  • The Power of Quinoxaline: A Versatile Building Block in Chemical Synthesis. (2024). Acme Organics. [Link]

  • Some commercially available drugs containing quinoxaline moiety. (2022). ResearchGate. [Link] 29.[11][12][24]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. (2023). Molecules. [Link]

  • Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. (2022). Molecules. [Link]

  • Quinoxaline-containing clinical drugs. (2024). ResearchGate. [Link]

  • Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. (2022). Mini-Reviews in Medicinal Chemistry. [Link]

  • Some quinoxaline-based drugs and drug-like candidates as anticancer agents (ref. 83). (2024). ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Olefination of 3-Methoxyquinoxaline-5-carbaldehyde via the Wittig Reaction

Abstract This technical guide provides a comprehensive overview and detailed protocols for the Wittig reaction involving 3-methoxyquinoxaline-5-carbaldehyde. Quinoxaline derivatives are of significant interest in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the Wittig reaction involving 3-methoxyquinoxaline-5-carbaldehyde. Quinoxaline derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1] The Wittig reaction offers a reliable and stereoselective method to introduce alkenyl functionalities, further expanding the chemical space for novel drug candidates. This document outlines a proposed synthesis of the requisite starting material, 3-methoxyquinoxaline-5-carbaldehyde, and provides detailed, step-by-step protocols for its subsequent olefination using both stabilized and non-stabilized Wittig reagents. The causality behind experimental choices, expected outcomes, and characterization data are discussed to provide researchers with a robust framework for the synthesis of novel vinyl-quinoxaline derivatives.

Introduction: The Significance of Quinoxalines and the Wittig Reaction in Drug Discovery

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry, exhibiting a wide array of pharmacological properties including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1] The ability to functionalize the quinoxaline core is paramount in the development of new therapeutic agents with improved potency and selectivity.

The Wittig reaction, a Nobel Prize-winning olefination method, stands as a cornerstone of modern organic synthesis for its remarkable ability to convert aldehydes and ketones into alkenes with high regioselectivity.[2][3] This transformation is particularly valuable in drug discovery for the construction of complex molecular architectures and the introduction of lipophilic alkenyl groups that can modulate a compound's pharmacokinetic and pharmacodynamic properties. The reaction of an aldehyde, such as 3-methoxyquinoxaline-5-carbaldehyde, with a phosphorus ylide (Wittig reagent) proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to yield the desired alkene and triphenylphosphine oxide.[2]

This application note serves as a detailed guide for researchers, providing both the foundational knowledge and practical protocols necessary to successfully synthesize and utilize 3-methoxyquinoxaline-5-carbaldehyde in Wittig olefination reactions.

Synthesis of the Starting Material: 3-Methoxyquinoxaline-5-carbaldehyde (Proposed Route)

2.1. Proposed Synthetic Scheme

The proposed synthesis involves the initial preparation of 3-chloroquinoxaline-5-carbaldehyde, followed by a nucleophilic aromatic substitution (SNAr) with sodium methoxide to install the desired methoxy group.

G cluster_0 Step 1: Synthesis of 3-Chloroquinoxaline-5-carbaldehyde cluster_1 Step 2: Nucleophilic Aromatic Substitution Starting Material 2,3-Diaminobenzaldehyde Reaction1 Reaction with Glyoxylic Acid followed by Chlorination Starting Material->Reaction1 Intermediate1 3-Chloroquinoxaline-5-carbaldehyde Reaction1->Intermediate1 Intermediate1_ref 3-Chloroquinoxaline-5-carbaldehyde Reaction2 Sodium Methoxide (NaOMe) in Methanol (MeOH) Intermediate1_ref->Reaction2 Product 3-Methoxyquinoxaline-5-carbaldehyde Reaction2->Product

Caption: Proposed synthetic route for 3-methoxyquinoxaline-5-carbaldehyde.

2.2. Experimental Protocol: Synthesis of 3-Chloroquinoxaline-5-carbaldehyde (Step 1)

This protocol is adapted from general procedures for the synthesis of chloroquinoxalines.

  • Materials: 2,3-Diaminobenzaldehyde, glyoxylic acid, phosphorus oxychloride (POCl₃), dimethylformamide (DMF, catalytic).

  • Procedure:

    • To a solution of 2,3-diaminobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol, add a solution of glyoxylic acid (1.1 eq) in water.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude quinoxalin-2-one intermediate.

    • To the crude intermediate, add phosphorus oxychloride (POCl₃) (5-10 eq) and a catalytic amount of DMF.

    • Heat the mixture to reflux for 2-4 hours.

    • Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-chloroquinoxaline-5-carbaldehyde.

2.3. Experimental Protocol: Synthesis of 3-Methoxyquinoxaline-5-carbaldehyde (Step 2)

This protocol is based on established SNAr reactions on chloro-substituted N-heterocycles.[4][5][6][7]

  • Materials: 3-Chloroquinoxaline-5-carbaldehyde, sodium methoxide (NaOMe), anhydrous methanol (MeOH).

  • Procedure:

    • Dissolve 3-chloroquinoxaline-5-carbaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add sodium methoxide (1.5-2.0 eq) to the solution.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with an organic solvent.

    • Dry, filter, and concentrate the organic extracts.

    • Purify the crude product by column chromatography to yield 3-methoxyquinoxaline-5-carbaldehyde.

The Wittig Reaction: Protocols and Methodologies

The choice of Wittig reagent is critical as it influences the reactivity and stereochemical outcome of the olefination. Stabilized ylides (containing an electron-withdrawing group) are less reactive and generally yield the (E)-alkene, while non-stabilized ylides (with alkyl or aryl substituents) are more reactive and typically favor the (Z)-alkene.[2][8]

3.1. General Workflow for the Wittig Reaction

G Start Start Phosphonium_Salt Preparation of Phosphonium Salt Start->Phosphonium_Salt Triphenylphosphine + Alkyl Halide Ylide_Formation In situ Generation of Ylide with Base Phosphonium_Salt->Ylide_Formation Strong Base (e.g., n-BuLi, NaH) Aldehyde_Addition Addition of 3-Methoxyquinoxaline-5-carbaldehyde Ylide_Formation->Aldehyde_Addition Reaction Reaction Progression Aldehyde_Addition->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the Wittig reaction.

3.2. Protocol 1: Reaction with a Stabilized Ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)

This protocol is designed to favor the formation of the (E)-alkene.

  • Materials: 3-Methoxyquinoxaline-5-carbaldehyde, (carbethoxymethylene)triphenylphosphorane, anhydrous toluene.

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3-methoxyquinoxaline-5-carbaldehyde (1.0 eq) in anhydrous toluene.

    • Add (carbethoxymethylene)triphenylphosphorane (1.1 eq) to the solution.

    • Heat the reaction mixture to reflux (approximately 110 °C).

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the (E)-alkene product.

3.3. Protocol 2: Reaction with a Non-Stabilized Ylide (e.g., Methylenetriphenylphosphorane)

This protocol will yield the terminal alkene. The ylide is generated in situ from the corresponding phosphonium salt.

  • Materials: Methyltriphenylphosphonium bromide, n-butyllithium (n-BuLi) in hexanes, anhydrous tetrahydrofuran (THF), 3-methoxyquinoxaline-5-carbaldehyde.

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise. A color change (typically to orange or deep red) indicates the formation of the ylide.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the ylide solution back to 0 °C.

    • Dissolve 3-methoxyquinoxaline-5-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Data and Expected Results

The following table summarizes the expected products and provides a general guide for reaction conditions and potential yields based on analogous reactions.

Wittig ReagentReagent TypeExpected ProductTypical BaseSolventTypical Temp. (°C)Expected Stereochemistry
(Carbethoxymethylene)triphenylphosphoraneStabilizedEthyl (E)-3-(3-methoxyquinoxalin-5-yl)acrylateNone (or mild base)Toluene110>95% E
MethylenetriphenylphosphoraneNon-stabilized3-Methoxy-5-vinylquinoxalinen-BuLi, NaHTHF0 to RTN/A
Benzyltriphenylphosphonium chlorideNon-stabilized3-Methoxy-5-styrylquinoxalinen-BuLi, NaHMDSTHF0 to RTPredominantly Z

Characterization of Products

The synthesized vinyl-quinoxaline derivatives should be characterized by standard spectroscopic methods.

  • ¹H NMR Spectroscopy: The formation of the alkene will be confirmed by the appearance of signals in the vinylic region (typically 5-8 ppm). The coupling constants (J-values) between the vinylic protons can be used to determine the stereochemistry of the double bond. For (E)-alkenes, the J-value is typically in the range of 12-18 Hz, while for (Z)-alkenes, it is around 6-12 Hz.

  • ¹³C NMR Spectroscopy: The alkene carbons will appear in the range of 110-150 ppm.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the expected molecular weight of the product will confirm its identity.

Troubleshooting and Key Considerations

  • Low Yields with Non-Stabilized Ylides: Ensure strictly anhydrous conditions as ylides are strong bases and will be quenched by water. The quality and titration of the organolithium base are critical.

  • Poor Stereoselectivity: For non-stabilized ylides, the presence of lithium salts can affect the Z/E ratio. Salt-free conditions can be employed to enhance Z-selectivity.

  • Difficult Purification: The primary byproduct of the Wittig reaction is triphenylphosphine oxide, which can sometimes co-elute with the product. Careful optimization of the chromatography conditions is necessary. In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent can aid in its removal.

Conclusion

The Wittig reaction is a powerful and versatile tool for the synthesis of novel vinyl-quinoxaline derivatives from 3-methoxyquinoxaline-5-carbaldehyde. By carefully selecting the appropriate Wittig reagent and reaction conditions, researchers can control the stereochemical outcome of the olefination to generate a diverse range of compounds for biological evaluation. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in the pursuit of new therapeutic agents.

References

  • Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chapter 7 Nucleophilic aromatic substitution. (n.d.). Oxford Learning Link. Retrieved from [Link]

  • A Highly Versatile One-Pot Aqueous Wittig Reaction. (2016). Science and Education Publishing. Retrieved from [Link]

  • Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Wittig reagents. (n.d.). In Wikipedia. Retrieved from [Link]

  • Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved from [Link]

  • Pharmacophore Based Synthesis of 3-chloroquinoxaline-2-carboxamides as serotonin3 (5-HT3) Receptor Antagonist. (2012). PubMed. Retrieved from [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). American Journal of Organic Chemistry. Retrieved from [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. Retrieved from [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (2018). Semantic Scholar. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

  • 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Green Chemistry Approaches for Quinoxaline Synthesis

Audience: Researchers, scientists, and drug development professionals. Abstract: The synthesis of quinoxaline derivatives, a cornerstone of medicinal chemistry and materials science, has traditionally relied on methods t...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The synthesis of quinoxaline derivatives, a cornerstone of medicinal chemistry and materials science, has traditionally relied on methods that are often energetically demanding and environmentally burdensome.[1] This guide provides an in-depth exploration of modern, green chemistry approaches that offer sustainable, efficient, and scalable alternatives. We will delve into the principles and field-proven protocols for catalyst-free, ultrasound-assisted, microwave-assisted, and mechanochemical synthesis of quinoxalines. Each section is designed to provide not just a procedural walkthrough but a deep understanding of the causality behind the experimental choices, empowering researchers to adopt and adapt these methods for their specific needs.

The Imperative for Greener Quinoxaline Synthesis

Quinoxalines are a privileged class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmaceuticals with antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The classical methods for their synthesis, such as the Körner and Hinsberg reactions, typically involve the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.[3] While effective, these century-old methods often require harsh acid catalysts, elevated temperatures, and hazardous organic solvents, leading to significant energy consumption and waste generation.[1][4]

The principles of green chemistry call for the development of synthetic pathways that reduce or eliminate the use and generation of hazardous substances.[5] In recent years, tremendous progress has been made in developing eco-friendly strategies for quinoxaline synthesis that align with these principles, focusing on catalyst-free systems, alternative energy sources, and the use of benign solvents like water and ethanol.[2][3]

The Core Reaction: A Green Perspective

The fundamental transformation is the cyclocondensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. The green approaches discussed herein aim to optimize this reaction by eliminating the need for catalysts and harsh conditions, thereby improving atom economy and reducing the environmental factor (E-factor).[6]

G cluster_reactants Reactants cluster_product Product r1 Aryl 1,2-Diamine proc Green Method (e.g., Ultrasound, MW, Catalyst-Free) r1->proc r2 1,2-Dicarbonyl Compound r2->proc p1 Quinoxaline Derivative p2 2 H₂O proc->p1 proc->p2

Figure 1: General scheme for the green synthesis of quinoxalines.

Protocol I: Catalyst-Free Synthesis in Methanol at Ambient Temperature

This approach represents a remarkably simple and highly efficient green protocol. By leveraging a benign solvent like methanol, the reaction proceeds to completion in as little as one minute at room temperature without any catalyst.[4][7] This method's primary advantage lies in its operational simplicity, speed, and minimal environmental impact, making it ideal for rapid library synthesis and large-scale applications.[4][8]

Causality of the Method

The choice of methanol as a solvent is critical. It acts as a protic solvent that can facilitate proton transfer during the condensation and cyclization steps, effectively playing a catalytic role without being a formal catalyst. Its volatility simplifies product isolation through simple evaporation. The reaction's speed at ambient temperature suggests a very low activation energy barrier for this specific solvent-substrate combination.

Experimental Protocol
  • Reagents & Equipment:

    • Substituted o-phenylenediamine (1.0 mmol)

    • Substituted 1,2-dicarbonyl compound (e.g., benzil, glyoxal) (1.0 mmol)

    • Methanol (5-10 mL)

    • Magnetic stirrer and stir bar

    • Round-bottom flask or vial

  • Procedure:

    • To a solution of the diamine (1.0 mmol) in methanol (5 mL) in a flask, add the dicarbonyl compound (1.0 mmol).

    • Stir the resulting mixture vigorously at ambient temperature. The reaction is typically complete within one minute.[4][7]

    • Monitor the reaction completion by Thin Layer Chromatography (TLC).

    • For many products, the pure quinoxaline derivative precipitates out of the solution. It can be collected by simple filtration, washed with a small amount of cold methanol, and dried.

    • If the product is soluble, the solvent can be removed under reduced pressure. The crude product is often of high purity, but can be further purified by recrystallization if necessary.[4]

Data Summary: Catalyst-Free Synthesis
EntryDiamine (Substituent)DicarbonylTime (min)Yield (%)Reference
1UnsubstitutedGlyoxal193[4]
2UnsubstitutedBenzil198[4]
34,5-DimethylBenzil195[7]
44-ChloroBenzil194[7]
5Unsubstituted2,3-Butanedione198[4]

Protocol II: Ultrasound-Assisted Catalyst-Free Synthesis

Ultrasound-assisted organic synthesis is a powerful green chemistry tool that uses acoustic cavitation to accelerate reactions.[9][10] The formation, growth, and implosive collapse of bubbles create localized hotspots with extreme temperatures (~5000 K) and pressures (~1000 atm), enhancing mass transfer and providing the activation energy for the reaction.[9] This allows for high yields in short reaction times under mild, often catalyst-free, conditions.[10][11]

Causality of the Method

The intense energy from acoustic cavitation overcomes the activation energy of the condensation reaction without the need for bulk heating or chemical catalysts. This energy input is highly localized and efficient. Ethanol is an excellent solvent choice as it is relatively non-toxic, derived from renewable resources, and effectively transmits ultrasonic waves.

G start Start: Combine Diamine & Dicarbonyl in Ethanol ultrasound Place in Ultrasonic Bath (Room Temperature) start->ultrasound monitor Monitor by TLC (~60 min) ultrasound->monitor workup Work-up: Pour into Water, Filter Precipitate monitor->workup Reaction Complete end End: Pure Quinoxaline Product workup->end

Figure 2: Workflow for ultrasound-assisted quinoxaline synthesis.

Experimental Protocol
  • Reagents & Equipment:

    • Substituted o-phenylenediamine (1.0 mmol)

    • Substituted 1,2-dicarbonyl compound (1.0 mmol)

    • Ethanol (5 mL)

    • Ultrasonic cleaning bath (e.g., 40 kHz frequency)

    • Reaction vessel (e.g., Erlenmeyer flask)

  • Procedure:

    • In a 25 mL Erlenmeyer flask, dissolve the o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in ethanol (5 mL).

    • Place the flask in the ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath.

    • Irradiate the mixture with ultrasound at room temperature for 60 minutes.[10]

    • After completion (monitored by TLC), pour the reaction mixture into 20 mL of cold water.

    • The solid product will precipitate. Collect the precipitate by vacuum filtration, wash with water, and dry to obtain the pure quinoxaline derivative.[10]

Data Summary: Ultrasound-Assisted Synthesis
EntryDiamine (Substituent)DicarbonylTime (min)Yield (%)Reference
1UnsubstitutedBenzil6098[10]
24-BromoBenzil6096[10]
34-NitroBenzil6095[10]
4UnsubstitutedFuril6099[12]
5Unsubstituted3,4-Hexanedione6095[12]

Protocol III: Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation is an alternative heating source that offers significant advantages over conventional heating, including dramatically reduced reaction times, higher yields, and improved selectivity.[13][14] In microwave-assisted synthesis, energy is transferred directly to the reactants through dielectric heating, leading to rapid and uniform temperature increases.[15] Performing these reactions under solvent-free conditions, often on a solid support, further enhances their green credentials.[16]

Causality of the Method

Polar molecules in the reaction mixture align with the microwave's oscillating electric field. Rapid re-alignment generates intense internal heat, accelerating the reaction far more efficiently than conventional thermal conduction.[14] Using a solid support like acidic alumina not only avoids organic solvents but the support itself can act as a catalyst and an energy transfer medium.[16]

Experimental Protocol
  • Reagents & Equipment:

    • Substituted o-phenylenediamine (1.0 mmol)

    • Benzil (1.0 mmol)

    • Acidic Alumina (Al₂O₃)

    • Mortar and pestle

    • Microwave reactor (domestic or dedicated scientific unit)

    • Beaker

  • Procedure:

    • Thoroughly grind a mixture of the o-phenylenediamine (1.0 mmol), benzil (1.0 mmol), and a small amount of acidic alumina in a mortar and pestle.

    • Transfer the resulting powder to an open beaker.

    • Place the beaker in a microwave oven and irradiate for a short period (e.g., 3 minutes at 300-450 W).[16] Caution: Perform in a well-ventilated fume hood.

    • After irradiation, allow the mixture to cool to room temperature.

    • Extract the product by adding ethyl acetate, stir, and filter to remove the alumina.

    • Evaporate the solvent from the filtrate to yield the crude product, which can be purified by recrystallization from ethanol.[16]

Data Summary: Microwave-Assisted Synthesis
EntryDiamine (Substituent)SupportPower (W)Time (min)Yield (%)Reference
1UnsubstitutedAcidic Alumina450386[16]
24-MethylAcidic Alumina450385[16]
34,5-DimethylAcidic Alumina450380[16]
44-NitroPolar Paste300390[16]
5Cyclohexane-1,2-diaminePolar Paste300390[16]

Protocol IV: Mechanochemical Solvent-Free Synthesis

Mechanochemistry utilizes mechanical force (e.g., grinding, milling, homogenization) to induce chemical reactions, often in the absence of any solvent.[17] This technique is inherently green as it minimizes or completely eliminates solvent use, leading to a near-zero E-factor.[6] Recent developments using high-speed homogenizers have enabled the synthesis of quinoxalines in minutes with quantitative yields and high purity, often requiring no work-up or purification.[6][18]

Causality of the Method

The intense mechanical energy generated during homogenization or ball-milling breaks down the crystal lattice of the solid reactants, increases the surface area for contact, and provides the activation energy for the reaction to proceed in the solid state. The process generates localized heat and pressure at the point of impact, driving the cyclocondensation.

Experimental Protocol
  • Reagents & Equipment:

    • Aromatic 1,2-diamine (1.0 mmol)

    • 1,2-dicarbonyl compound (1.0 mmol)

    • Mini cell homogenizer or mixer ball mill

    • Polypropylene vials and stainless steel balls

  • Procedure:

    • Place the aromatic 1,2-diamine (1.0 mmol), the 1,2-dicarbonyl compound (1.0 mmol), and stainless steel balls into a polypropylene vial.

    • Seal the vial and place it in the cell homogenizer.

    • Agitate the mixture at high speed (e.g., 4000 rpm) for 3-5 minutes.[6]

    • The reaction goes to completion, affording the corresponding quinoxaline in quantitative yield.

    • Due to the use of equimolar substrates and complete conversion, the resulting product is often sufficiently pure, eliminating the need for a separate purification step.[6]

Data Summary: Mechanochemical Synthesis
EntryDiamineDicarbonylTime (min)Yield (%)Reference
1o-PhenylenediamineBenzil3>99[6]
2o-PhenylenediamineAcenaphthenequinone3>99[6]
34,5-Dichloro-1,2-phenylenediamineBenzil3>99[6]
42,3-DiaminopyridineBenzil3>99[6]
5o-Phenylenediamine1-Phenyl-1,2-propanedione3>99[6]

Concluding Remarks and Future Outlook

The integration of green chemistry principles has revolutionized the synthesis of quinoxalines.[1] The methods outlined in this guide—from instantaneous catalyst-free reactions in benign solvents to energy-efficient ultrasound, microwave, and solvent-less mechanochemical approaches—offer a robust toolkit for the modern researcher. These protocols not only reduce the environmental footprint of chemical synthesis but also frequently provide significant practical advantages, including shorter reaction times, higher yields, operational simplicity, and scalability.[4][9][16][18] Future research will likely focus on expanding the substrate scope of these techniques, exploring biocatalysis, and developing continuous-flow mechanochemical processes for industrial-scale green production of these vital heterocyclic compounds.[1][17]

References

  • Kumar, A., Kumar, V., & Kumar, V. (2022). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 12(35), 22967-22992. [Link]

  • ResearchGate. (n.d.). An overview of quinoxaline synthesis by green methods: recent reports. Retrieved from [Link]

  • IJIRT Journal. (2023). Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review. International Journal of Innovative Research in Technology, 10(1). [Link]

  • Wang, Y., et al. (2024). Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. Molecules, 29(11), 2538. [Link]

  • Elumalai, V., & Hansen, J. H. (2021). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. SynOpen, 5(1), 37-41. [Link]

  • Bentham Science. (2024). Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. Current Green Chemistry. [Link]

  • ResearchGate. (2021). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. Retrieved from [Link]

  • Borah, P. J., et al. (2024). Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E-factor. RSC Mechanochemistry. [Link]

  • Taylor & Francis Online. (2018). Recent Developments in the Synthesis of Quinoxaline Derivatives by Green Synthetic Approaches. Polycyclic Aromatic Compounds, 38(4), 320-348. [Link]

  • Bentham Science. (2017). Microwave-Assisted Synthesis of Quinoxalines - A Review. Current Microwave Chemistry, 4(4), 277-286. [Link]

  • Keri, R. S., et al. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances, 13(31), 21351-21371. [Link]

  • SciELO. (2014). An efficient catalyst-free protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Journal of the Brazilian Chemical Society, 25(1), 188-193. [Link]

  • Taylor & Francis Online. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 44(1). [Link]

  • Taylor & Francis Online. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 44(1). [Link]

  • ACS Publications. (2023). Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives. ACS Materials Au, 3(5), 517-526. [Link]

  • ResearchGate. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. Journal of the Brazilian Chemical Society, 18(2), 298-303. [Link]

  • RSC Publishing. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances, 13(31), 21351-21371. [Link]

  • ResearchGate. (2022). A Unique and Innovative Rainwater-assisted Synthesis of Quinoxalines. Retrieved from [Link]

  • Taylor & Francis Online. (2023). An ultrasound assisted green protocol for the synthesis of quinoxaline based bisspirooxindoles. Journal of Structural Chemistry, 64(4), 654-670. [Link]

  • RSC Publishing. (2024). Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E-factor. RSC Mechanochemistry. [Link]

  • Bentham Science Publishers. (2017). Microwave-Assisted Synthesis of Quinoxalines - A Review. Current Microwave Chemistry, 4(4), 277-286. [Link]

  • Taylor & Francis Online. (2006). Microwave-Assisted Synthesis of Quinoxalines, Benzoxazines, and Benzothiazines Under Solvent-Free Conditions. Synthetic Communications, 36(22), 3325-3331. [Link]

  • ResearchGate. (2014). Synthesis of quinoxaline derivatives under ultrasound irradiation using different diamines and 1,2-diketones. Retrieved from [Link]

  • Bentham Science. (2022). A Unique and Innovative Rainwater-assisted Synthesis of Quinoxalines. Letters in Organic Chemistry, 19(5), 415-419. [Link]

  • ResearchGate. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2023). An ultrasound assisted green protocol for the synthesis of quinoxaline based bisspirooxindoles. Journal of Structural Chemistry, 64(4), 654-670. [Link]

  • PubMed Central. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(16), 4787. [Link]

Sources

Method

Application Note &amp; Protocols: Advanced One-Pot Synthesis of Substituted Quinoxalines

Abstract Quinoxaline derivatives are privileged heterocyclic scaffolds fundamental to medicinal chemistry, drug development, and materials science, exhibiting a wide range of biological activities including antiviral, an...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoxaline derivatives are privileged heterocyclic scaffolds fundamental to medicinal chemistry, drug development, and materials science, exhibiting a wide range of biological activities including antiviral, anticancer, and anti-inflammatory properties.[1][2][3] Traditional multi-step syntheses often suffer from low efficiency, harsh conditions, and significant waste generation. This guide details robust, one-pot protocols for the synthesis of substituted quinoxalines that leverage modern catalytic strategies. By focusing on oxidative cyclization reactions, these methods utilize readily available precursors, enhance operational simplicity, and improve overall yield and atom economy. We present detailed, field-proven methodologies for both copper-catalyzed and metal-free iodine-mediated syntheses, complete with mechanistic insights, data on substrate scope, and expert troubleshooting advice for researchers and drug development professionals.

Introduction: The Strategic Value of One-Pot Quinoxaline Synthesis

The quinoxaline core, a fusion of benzene and pyrazine rings, is a cornerstone in the design of bioactive molecules and functional materials.[4] Its derivatives are key components in pharmaceuticals like the antibacterial agent quinacillin and the α2-adrenergic agonist brimonidine. The classical approach to quinoxaline synthesis—the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound—is effective but fundamentally limited by the stability and availability of the dicarbonyl starting materials.

One-pot synthesis, where reactants are subjected to successive chemical transformations in a single reactor, has emerged as a superior strategy. It circumvents the need to isolate and purify intermediates, thereby saving time, solvents, and resources while often increasing overall yields. Modern one-pot approaches to quinoxalines are typically built on a powerful and versatile principle: the in situ oxidative generation of the 1,2-dicarbonyl equivalent from more stable and accessible precursors like alkynes, alcohols, or simple ketones, followed by spontaneous cyclocondensation.[5][6]

This guide provides detailed protocols for two such highly efficient and scalable one-pot systems.

Core Mechanistic Principle: Oxidative Cyclization Pathways

The central logic behind many advanced one-pot quinoxaline syntheses is the catalytic oxidation of a stable precursor to a reactive 1,2-dicarbonyl intermediate. This intermediate is immediately trapped by the o-phenylenediamine present in the same pot, driving the reaction towards the thermodynamically stable aromatic quinoxaline product. This avoids handling sensitive diketones and broadens the range of accessible starting materials.

G cluster_precursors Accessible Precursors cluster_reaction One-Pot Reaction Vessel A Terminal Alkyne Ox Catalytic Oxidation A->Ox B Vicinal Diol B->Ox C α-Hydroxy Ketone C->Ox Dicarbonyl In Situ Generated 1,2-Dicarbonyl Intermediate Ox->Dicarbonyl Condense Cyclocondensation (-2 H₂O) Dicarbonyl->Condense OPD o-Phenylenediamine OPD->Condense Quinoxaline Substituted Quinoxaline Condense->Quinoxaline

Figure 1: General scheme of one-pot quinoxaline synthesis via in situ generation of a 1,2-dicarbonyl intermediate.

Protocol 1: Copper-Catalyzed Aerobic Synthesis from Terminal Alkynes

This protocol describes the oxidative coupling of o-phenylenediamines with terminal alkynes. The copper catalyst facilitates the oxidation of the alkyne to a keto-aldehyde equivalent, which then undergoes cyclization. This method is highly efficient and utilizes molecular oxygen from the air as the terminal oxidant, making it an environmentally conscious choice.[7]

Rationale and Mechanistic Insight

The choice of a copper(II) salt, such as Cu(OAc)₂, is critical. Copper(II) acts as both a Lewis acid to activate the alkyne and as a redox catalyst. In the proposed mechanism, the alkyne is oxidized in situ to form a 1,2-dicarbonyl species.[5][7] The presence of both an inorganic base (e.g., Cs₂CO₃) and an organic base (e.g., DMAP) is often synergistic, promoting key deprotonation and ligand exchange steps in the catalytic cycle.[7] Toluene is an excellent solvent as its high boiling point allows for sufficient thermal energy while being non-coordinating, preventing catalyst inhibition.

Detailed Experimental Protocol

Materials:

  • o-Phenylenediamine (1a) (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (2a) (4.0 mmol, 4.0 equiv)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.1 mmol, 10 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (3.0 mmol, 3.0 equiv)

  • Toluene (5 mL)

  • Round-bottom flask (25 mL), magnetic stirrer, reflux condenser

Procedure:

  • To a 25 mL round-bottom flask, add o-phenylenediamine (1a), Cu(OAc)₂·H₂O, Cs₂CO₃, and DMAP.

  • Equip the flask with a magnetic stir bar and a reflux condenser open to the air.

  • Add 5 mL of toluene, followed by phenylacetylene (2a).

  • Lower the flask into a preheated oil bath set to 70 °C.

  • Stir the reaction mixture vigorously for 8-12 hours.

  • Causality Check: The reaction is open to air to provide a continuous supply of O₂, the terminal oxidant for regenerating the Cu(II) catalyst. The excess alkyne ensures the reaction goes to completion with respect to the more valuable diamine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase until the starting diamine spot is consumed.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-phenylquinoxaline.

Substrate Scope and Data

This copper-catalyzed method is robust and tolerates a variety of functional groups on both the diamine and alkyne partners.

Entryo-PhenylenediamineTerminal AlkyneProductYield (%)Reference
11,2-DiaminobenzenePhenylacetylene2-Phenylquinoxaline86[7]
24,5-Dimethyl-1,2-diaminobenzenePhenylacetylene6,7-Dimethyl-2-phenylquinoxaline84[7]
31,2-Diaminobenzene1-Octyne2-Hexylquinoxaline75[7]
41,2-Diaminobenzene4-Ethynyltoluene2-(p-Tolyl)quinoxaline81[7]

Protocol 2: Iodine-Mediated Metal-Free Synthesis from α-Hydroxy Ketones

For applications where metal contamination is a concern, metal-free synthesis is paramount. This protocol uses molecular iodine (I₂) as a catalyst and an oxidant to convert α-hydroxy ketones into 1,2-diketones in situ, which then condense with o-phenylenediamines.[3][8] Dimethyl sulfoxide (DMSO) often serves as both the solvent and a co-oxidant in these reactions.

Rationale and Mechanistic Insight

Molecular iodine is an inexpensive, mild, and efficient catalyst for this transformation. The reaction proceeds through the oxidation of the secondary alcohol in the α-hydroxy ketone to a carbonyl group, forming the 1,2-diketone intermediate. DMSO facilitates the reoxidation of the reduced iodine species (HI) back to I₂, allowing iodine to be used in catalytic amounts. The acidic nature of the HI generated can also catalyze the subsequent condensation and dehydration steps.

G AHK α-Hydroxy Ketone I2_Ox I₂ (Catalyst) AHK->I2_Ox Oxidation Diketone 1,2-Diketone Intermediate I2_Ox->Diketone Condensation Condensation Diketone->Condensation OPD o-Phenylenediamine OPD->Condensation Dihyd Dihydro- quinoxaline Condensation->Dihyd Aromatization Aromatization (-2 H₂O) Dihyd->Aromatization Dehydration Product Quinoxaline Aromatization->Product

Figure 2: Simplified mechanism for iodine-catalyzed synthesis from α-hydroxy ketones.

Detailed Experimental Protocol

Materials:

  • o-Phenylenediamine (1.0 mmol, 1.0 equiv)

  • Benzoin (α-hydroxy ketone) (1.0 mmol, 1.0 equiv)

  • Iodine (I₂) (0.2 mmol, 20 mol%)

  • Dimethyl sulfoxide (DMSO) (3 mL)

  • Round-bottom flask (25 mL), magnetic stirrer

Procedure:

  • In a 25 mL round-bottom flask, dissolve the o-phenylenediamine and benzoin in 3 mL of DMSO.

  • Add the catalytic amount of iodine (I₂) to the solution.

  • Equip the flask with a reflux condenser and place it in a preheated oil bath at 100-120 °C.

  • Stir the mixture for 2-4 hours.

  • Causality Check: The high temperature facilitates both the oxidation and the subsequent dehydration steps. DMSO is a polar aprotic solvent ideal for this reaction type and also acts as the terminal oxidant.[8]

  • Monitoring: Follow the reaction's progress by TLC. The product, 2,3-diphenylquinoxaline, is typically highly UV-active.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the dark solution into a beaker containing 50 mL of ice-cold water.

  • A solid precipitate will typically form. If not, add a few drops of saturated aqueous sodium thiosulfate solution to quench any remaining iodine, which often induces precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold ethanol.

  • Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol to yield pure 2,3-diphenylquinoxaline.

General Laboratory Workflow and Troubleshooting

A successful one-pot synthesis relies on careful setup and monitoring. The workflow below is a general guide applicable to many such procedures.

G start Start: Reagent & Glassware Prep setup Reaction Setup (Add Reagents, Solvent, Catalyst) start->setup reaction Run Reaction (Heat, Stir, Monitor by TLC) setup->reaction workup Aqueous Work-up (Quench, Extract, Dry) reaction->workup concentrate Concentration (Rotary Evaporation) workup->concentrate purify Purification (Column Chromatography or Recrystallization) concentrate->purify characterize Characterization (NMR, MS, MP) purify->characterize end End: Pure Product characterize->end

Figure 3: Standard experimental workflow for one-pot quinoxaline synthesis.

Troubleshooting Common Issues:

  • Low Yield:

    • Cause: Incomplete reaction or catalyst deactivation.

    • Solution: Ensure reagents are pure and dry. For aerobic reactions, ensure adequate air exposure (e.g., use a balloon of air or an open condenser). Consider increasing catalyst loading slightly or extending the reaction time.

  • Side Product Formation:

    • Cause: Self-condensation of starting materials or over-oxidation.

    • Solution: Lower the reaction temperature. Optimize reactant stoichiometry; sometimes a slow addition of one reactant can minimize side reactions.

  • Difficult Purification:

    • Cause: Product and starting materials have similar polarities.

    • Solution: Optimize the TLC mobile phase before attempting column chromatography. If the product is a solid, recrystallization is often a more effective purification method than chromatography.

Conclusion

The one-pot oxidative cyclization strategies presented here offer highly efficient, scalable, and versatile routes to substituted quinoxalines. The copper-catalyzed synthesis from alkynes provides access to 2-substituted quinoxalines, while the iodine-mediated protocol is an excellent metal-free option for synthesizing 2,3-disubstituted quinoxalines from α-hydroxy ketones. By understanding the underlying mechanisms and following these robust protocols, researchers can streamline the synthesis of these valuable heterocyclic compounds for applications in drug discovery and materials science.

References

  • Nakhate, A. V., Rasal, K. B., et al. (2017). Synthesis of quinoxaline derivatives from terminal alkynes and o-phenylenediamines by using copper alumina catalyst. Journal of Chemical Sciences. [Link]

  • Nakhate, A. V., Rasal, K. B., et al. (2017). Synthesis of quinoxaline derivatives from terminal alkynes and o-phenylenediamines by using copper alumina catalyst. Sci-Hub. (Note: This is a repository link, the primary source is the journal). [Link]

  • Nakhate, A. V., Rasal, K. B., et al. (2017). Synthesis of quinoxaline derivatives from terminal alkynes and o-phenylenediamines by using copper alumina catalyst. Indian Academy of Sciences. [Link]

  • Ren, Z.-G., & Lang, J.-P. (2014). One-pot aqueous-phase synthesis of quinoxalines through oxidative cyclization of deoxybenzoins with 1, 2-phenylenediamines catalyzed by a zwitterionic Cu(II)/calix[5]arene complex. ScienceDirect. [Link]

  • Chen, Y., et al. (2011). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. Organic Letters, 13(15), 4048–4051. [Link]

  • Zi, J., et al. (2018). Synthesis of quinoxalines through iodine-catalyzed one-pot annulation of alkynes with o-phenylenediamines. Sílice (CSIC). [Link]

  • Hong, S., et al. (2021). Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. National Institutes of Health (NIH). [Link]

  • Avula, B., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. mtieat. [Link]

  • Wan, J.-P., & Wei, L. (n.d.). Quinoxaline Synthesis by Domino Reactions. Jiangxi Normal University. [Link]

  • Roy, P., et al. (2022). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Publishing. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. Arkat USA. [Link]

  • Hong, S., et al. (2021). Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. RSC Publishing. [Link]

  • Avula, B., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online. [Link]

  • Bakac, M., et al. (2023). Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts. RSC Publishing. [Link]

  • Zi, J., et al. (2018). Synthesis of quinoxalines through iodine-catalyzed one-pot annulation of alkynes with o-phenylenediamines. Figshare. [Link]

  • Khan, I., et al. (2022). One-pot Synthesis of Novel Substituted Quinoxaline Piperazine Derivatives and Their Antimicrobial Activities. ResearchGate. [Link]

  • Ubarhande, S. S., et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals. [Link]

  • Roy, P., et al. (2022). Iodine catalyzed one-pot oxidation/cyclization to access quinoxalines 49. ResearchGate. [Link]

  • Zi, J., et al. (2018). Synthesis of quinoxalines through iodine-catalyzed one-pot annulation of alkynes with o-phenylenediamines. Sci-Hub. (Note: This is a repository link, the primary source is the journal). [Link]

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Application

The Strategic Utility of Quinoxaline-5-carbaldehyde Scaffolds in the Synthesis of Novel Antibacterial Agents

Introduction: The Enduring Promise of the Quinoxaline Core in Antibiotic Discovery The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, represents a "privileged structure" in medici...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Quinoxaline Core in Antibiotic Discovery

The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, represents a "privileged structure" in medicinal chemistry.[1][2][3] Its inherent planarity and diverse substitution points have made it a cornerstone for the development of a wide array of therapeutic agents, including anticancer, antiviral, and, notably, antibacterial compounds.[4][5][6] The urgent global need for new antibiotics to combat the rise of multidrug-resistant pathogens has reinvigorated interest in established pharmacophores like quinoxaline, challenging researchers to explore novel synthetic avenues and structure-activity relationships (SAR). This application note delineates the strategic use of quinoxaline-5-carbaldehyde derivatives as versatile building blocks for the synthesis of next-generation antibiotics. We will explore the synthetic rationale, provide detailed experimental protocols, and discuss the mechanistic implications of derivatization at the C5 position.

The Synthetic Versatility of the Quinoxaline-5-carbaldehyde Moiety

The aldehyde functionality at the C5 position of the quinoxaline ring offers a reactive handle for a multitude of chemical transformations, allowing for the systematic elaboration of the core structure to explore diverse chemical space and optimize antibacterial potency. The classical and still widely used method for constructing the quinoxaline core itself involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Modern synthetic methodologies, however, have expanded the toolkit for generating substituted quinoxalines.[1][7]

The true synthetic power of quinoxaline-5-carbaldehyde lies in the reactivity of the formyl group. This electrophilic center readily participates in a variety of reactions, including:

  • Reductive Amination: To introduce diverse amine functionalities, creating opportunities for modulating solubility and target interactions.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To extend the carbon skeleton and introduce alkene moieties, which can be further functionalized.

  • Condensation Reactions: With a wide range of nucleophiles, such as hydrazines, hydroxylamines, and active methylene compounds, to generate hydrazones, oximes, and enones, respectively. These derivatives can serve as key intermediates for the synthesis of more complex heterocyclic systems fused to the quinoxaline core.

  • Oxidation: To the corresponding carboxylic acid, which can then be converted to amides, esters, and other acid derivatives. Quinoxaline-5-carboxamides, for instance, have shown promising antibacterial activity.

The following diagram illustrates the pivotal role of quinoxaline-5-carbaldehyde as a synthetic intermediate.

G main Quinoxaline-5-carbaldehyde reductive_amination Reductive Amination main->reductive_amination wittig Wittig/HWE Reaction main->wittig condensation Condensation main->condensation oxidation Oxidation main->oxidation amines Diverse Amines reductive_amination->amines alkenes Alkenes wittig->alkenes hydrazones Hydrazones/Oximes condensation->hydrazones carboxamides Carboxamides/Esters oxidation->carboxamides

Caption: Synthetic pathways originating from quinoxaline-5-carbaldehyde.

Protocol 1: Synthesis of Quinoxaline-5-carboxamide Derivatives

This protocol details a two-step synthesis of quinoxaline-5-carboxamide derivatives, which have demonstrated notable antibacterial activity.[8] The initial step involves the synthesis of the quinoxaline-5-carboxylic acid, followed by amide coupling with a variety of amines.

Step 1: Oxidation of Quinoxaline-5-carbaldehyde to Quinoxaline-5-carboxylic Acid

Rationale: This oxidation is a crucial step to enable the formation of amide bonds. Potassium permanganate is a strong and effective oxidizing agent for this transformation.

Materials:

  • Quinoxaline-5-carbaldehyde

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Hydrochloric acid (HCl), 1M

  • Sodium bisulfite (NaHSO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve quinoxaline-5-carbaldehyde (1.0 eq) in acetone in a round-bottom flask.

  • Slowly add a solution of potassium permanganate (1.5 eq) in water to the flask with vigorous stirring at room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield quinoxaline-5-carboxylic acid.

Step 2: Amide Coupling to Synthesize Quinoxaline-5-carboxamides

Rationale: This step utilizes standard peptide coupling reagents to form the amide bond under mild conditions, preserving the integrity of other functional groups.

Materials:

  • Quinoxaline-5-carboxylic acid (from Step 1)

  • Desired primary or secondary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve quinoxaline-5-carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired quinoxaline-5-carboxamide.

Protocol 2: Synthesis of Quinoxaline-5-yl-methanamine Derivatives via Reductive Amination

Rationale: Reductive amination is a highly efficient method for introducing a wide variety of amino functionalities. The choice of reducing agent is critical; sodium triacetoxyborohydride is often preferred for its mildness and selectivity.

Materials:

  • Quinoxaline-5-carbaldehyde

  • Primary or secondary amine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of quinoxaline-5-carbaldehyde (1.0 eq) in anhydrous DCM, add the desired amine (1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the target quinoxaline-5-yl-methanamine derivative.

Structure-Activity Relationship (SAR) Insights

The derivatization of the quinoxaline-5-carbaldehyde provides a platform for systematic SAR studies. Key considerations include:

  • Lipophilicity and Solubility: The nature of the substituent introduced at the C5 position can significantly impact the physicochemical properties of the final compound, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Target Engagement: The introduced functionalities can establish new hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the biological target, thereby enhancing binding affinity and antibacterial potency. For example, the incorporation of fluoro-substituted phenyl groups in quinoxaline-5-carboxamides has been shown to result in excellent antibacterial activity.[8]

  • Steric Hindrance: The size and conformation of the C5 substituent can influence the overall shape of the molecule, which may be critical for fitting into the active site of the target enzyme or receptor.

Data Presentation: Antibacterial Activity of Quinoxaline Derivatives

The following table summarizes the in vitro antibacterial activity of a series of synthesized quinoxaline derivatives against representative Gram-positive and Gram-negative bacteria.

CompoundR GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
5a Phenyl1632
5b 4-Chlorophenyl816
5c 4-Fluorophenyl48
5d Cyclohexyl16>64
5e Benzyl3264
Ciprofloxacin (Reference)0.50.25

Data is hypothetical and for illustrative purposes only, based on general trends observed in the literature.

Conclusion and Future Directions

Quinoxaline-5-carbaldehyde and its derivatives are invaluable tools in the medicinal chemist's arsenal for the development of novel antibiotics. The synthetic accessibility and the reactivity of the aldehyde group allow for the creation of large and diverse libraries of compounds for biological screening. Future research in this area should focus on the continued exploration of novel derivatization strategies, the elucidation of the specific molecular targets of these compounds, and the optimization of their pharmacokinetic and pharmacodynamic properties. The insights gained from such studies will undoubtedly contribute to the development of clinically effective antibiotics to address the growing threat of antimicrobial resistance.

References

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Retrieved January 20, 2026, from [Link]

  • Yuan, H., Li, K., Chen, Y., Wang, Y., Cui, J., & Chen, B. (2013). Copper-Catalyzed Three-Component Synthesis of Quinoxalines from 2-Iodoanilines, Arylacetaldehydes, and Sodium Azide. Synlett, 24(18), 2315–2319.
  • Zhang, R., Qin, Y., Zhang, L., & Luo, S. (2017). Bioinspired ortho-Quinone Catalysts for the Aerobic Oxidative Synthesis of Benzimidazoles, Quinoxalines, and Benzoxazoles. Organic Letters, 19(20), 5629–5632.
  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved January 20, 2026, from [Link]

  • El-Gendy, M. A., El-Shenawy, S. M., & El-Kerdawy, M. M. (2015). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 20(9), 16395–16417.
  • Synthesis and biological activity of quinoxaline derivatives. (2024, August 10). Retrieved January 20, 2026, from [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14–56.
  • (PDF) Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. (2017, April 20). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Dehnavi, F., Akhavan, M., Bekhradnia, A., & Hamedifar, H. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry, 15(1), 23–45.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024, August 3). mtieat. Retrieved January 20, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (2010, July 30). ResearchGate. Retrieved January 20, 2026, from [Link]

  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. (2025, May 5). PubMed. Retrieved January 20, 2026, from [Link]

  • Biological activity of quinoxaline derivatives. (2025, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 3-Methoxyquinoxaline-5-carbaldehyde in Modern Antibacterial Drug Discovery

Abstract The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents with unique mechanisms of action.[1][2] The quinoxaline scaffold has emerged as a privileged stru...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents with unique mechanisms of action.[1][2] The quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent antibacterial efficacy.[3][4] This document provides a detailed guide for researchers on the application of a specific, versatile starting material, 3-Methoxyquinoxaline-5-carbaldehyde , as a foundational scaffold for the discovery and development of new antibacterial drugs. We present a logical, field-proven workflow, from initial screening and derivative synthesis to safety assessment and preliminary mechanism of action studies. The protocols herein are designed to be robust and self-validating, providing a comprehensive framework for academic and industrial drug discovery programs.

Introduction: The Strategic Value of the Quinoxaline Scaffold

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have shown significant promise against various pathogens, including multidrug-resistant bacteria.[5][6] Their mode of action often involves unique cellular targets, such as DNA intercalation or the generation of reactive oxygen species (ROS), which can circumvent existing resistance mechanisms.[3][7]

3-Methoxyquinoxaline-5-carbaldehyde is a particularly strategic starting point for a drug discovery campaign. Its chemical structure offers:

  • A quinoxaline core , the pharmacophore responsible for the foundational antibacterial activity.

  • A methoxy group , which can be crucial for modulating electronic properties and metabolic stability.

  • A chemically versatile carbaldehyde group . This aldehyde serves as a powerful synthetic handle for the facile construction of large chemical libraries, most notably through the formation of Schiff bases, hydrazones, and other derivatives.[8][9][10] This allows for rapid lead generation and optimization to enhance potency and refine pharmacokinetic properties.

This guide outlines a comprehensive workflow for leveraging this scaffold in a modern antibiotic discovery pipeline.[11]

The Discovery Workflow: From Scaffold to Lead Candidate

The process of identifying a promising antibacterial lead from a starting scaffold is a multi-step, iterative process. The workflow presented here is designed to efficiently screen the core molecule, expand its chemical diversity, and evaluate its potential as a therapeutic agent.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Library Development cluster_2 Phase 3: Safety & Selectivity cluster_3 Phase 4: MoA Investigation A 3-Methoxyquinoxaline- 5-carbaldehyde (Core Scaffold) B Protocol 3.1: Minimum Inhibitory Concentration (MIC) Assay A->B Test against bacterial panel C Protocol 3.2: Minimum Bactericidal Concentration (MBC) Assay B->C Determine bactericidal vs. bacteriostatic activity D Protocol 4.1: Schiff Base Derivative Library Synthesis C->D If active, diversify scaffold E Screen Derivative Library (Repeat MIC/MBC Assays) D->E F Protocol 5.1: MTT Cytotoxicity Assay (Mammalian Cells) E->F Prioritize potent derivatives G Calculate Selectivity Index (SI = IC50 / MIC) F->G H Mechanism of Action (MoA) Studies G->H For selective compounds

Figure 1: High-level experimental workflow for antibacterial drug discovery.

Protocols for Primary Antibacterial Screening

The initial step is to determine the intrinsic antibacterial activity of the core scaffold. This is achieved by quantifying its ability to inhibit bacterial growth (bacteriostatic) and to kill bacteria (bactericidal).

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13] The broth microdilution method is a standardized and widely used technique.[14][15]

Rationale: This assay is the gold standard for quantifying the potency of a potential antibiotic. It provides a clear, quantitative endpoint (the MIC value) that allows for direct comparison between different compounds and against standard-of-care antibiotics. Mueller-Hinton Broth is typically used as it supports the growth of most pathogens and has minimal interaction with common antibiotics.[15]

Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a tube of sterile Mueller-Hinton Broth (MHB).

    • Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 3-Methoxyquinoxaline-5-carbaldehyde in a suitable solvent (e.g., DMSO). Note: Ensure the final DMSO concentration in the assay is non-toxic to the bacteria (typically ≤1%).

    • In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.

    • Add 100 µL of the compound stock solution (at 2x the highest desired concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10.

    • Well 11 serves as the positive control (inoculum, no compound) and well 12 as the negative control (broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 37°C for 16-20 hours.[14]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[13] This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.

Protocol 3.2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[16] This assay is a crucial follow-up to the MIC test to determine if a compound is bactericidal or merely bacteriostatic.[17]

Rationale: A bactericidal agent is often preferred for treating serious infections, especially in immunocompromised patients. The MBC/MIC ratio is a key parameter; a ratio of ≤4 is generally considered indicative of bactericidal activity.[18] This protocol validates the killing activity by sub-culturing from the clear wells of the MIC assay onto antibiotic-free agar.

Methodology:

  • Perform MIC Assay: Complete the MIC assay as described in Protocol 3.1.

  • Sub-culturing:

    • From each well that shows no visible growth in the MIC plate (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

    • Spot-plate this aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies that have grown from each spot.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[18]

Lead Optimization via Derivative Synthesis

The aldehyde functionality of 3-Methoxyquinoxaline-5-carbaldehyde is a prime site for chemical modification to improve antibacterial potency, selectivity, and drug-like properties. The synthesis of Schiff bases via condensation with primary amines is a high-yield, straightforward reaction ideal for creating a diverse chemical library.[8][19]

Figure 2: General reaction scheme for Schiff base library synthesis.

Protocol 4.1: General Procedure for Schiff Base Library Synthesis

Rationale: This protocol provides a reliable method for generating a library of new chemical entities (NCEs) from the core scaffold. By varying the 'R' group on the primary amine (e.g., using aliphatic, aromatic, heterocyclic amines), a wide range of chemical space can be explored to establish structure-activity relationships (SAR).

Methodology:

  • To a solution of 3-Methoxyquinoxaline-5-carbaldehyde (1.0 eq) in absolute ethanol (0.2 M), add the selected primary amine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

  • Confirm the structure of the resulting Schiff base (-CH=N-R) using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The formation of the imine is typically confirmed by a characteristic signal in the ¹H-NMR spectrum around δ 8.5-9.0 ppm.[8]

Evaluating Safety: In Vitro Cytotoxicity

A critical step in drug discovery is to ensure that a potent antibacterial compound is not toxic to human cells. The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.[14][20]

Protocol 5.1: MTT Assay for Mammalian Cell Cytotoxicity

Rationale: This assay identifies compounds that are toxic to mammalian cells, allowing for the calculation of a Selectivity Index (SI). The SI (IC₅₀ / MIC) is a crucial metric for prioritizing compounds; a higher SI indicates greater selectivity for the bacterial target over host cells. The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial reductases in viable cells to form a purple formazan product.[14]

Methodology:

  • Cell Seeding:

    • Seed a suitable mammalian cell line (e.g., HEK293, HepG2) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (cells treated with solvent only) and a blank control (medium only).

    • Incubate the plate for 24-48 hours.[14]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Data Presentation and Interpretation

Systematic data organization is key to identifying promising lead compounds. The following table illustrates how to summarize and interpret the data generated from the described protocols.

Compound IDStructure (R-group)MIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMBC/MIC RatioCytotoxicity IC₅₀ (µg/mL) vs. HEK293Selectivity Index (SI = IC₅₀/MIC)
Core -H (Aldehyde)64>128>2>100>1.5
D-01 -Phenyl16322>100>6.2
D-02 -4-Fluorophenyl4828020
D-03 -2-Pyridyl83249511.8
D-04 -Cyclohexyl32>128>4>100>3.1
Ciprofloxacin(Control)0.512>100>200

Interpretation:

  • Compound D-02 emerges as a promising hit. It has significantly improved potency (MIC=4 µg/mL) compared to the core scaffold.

  • Its MBC/MIC ratio of 2 indicates it is bactericidal .[18]

  • It displays a good Selectivity Index of 20 , suggesting it is significantly more toxic to the bacteria than to mammalian cells. This compound would be prioritized for further investigation.

  • Compound D-04 shows reduced potency and is likely bacteriostatic (MBC/MIC > 4), making it a lower priority.

Preliminary Mechanism of Action (MoA) Investigation

Understanding how a compound kills bacteria is critical for its development. Quinoxaline derivatives are known to act via several mechanisms, primarily through DNA damage.[3]

G cluster_cell Inside Bacterium Compound Quinoxaline Derivative Cell Bacterial Cell Gyrase DNA Gyrase / Topoisomerase Compound->Gyrase Intercalation or Inhibition ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Redox Cycling DNA Bacterial DNA Replication DNA Replication Fork Gyrase->Replication enables Damage DNA Strand Breaks & Oxidative Damage Gyrase->Damage Inhibition leads to replication failure Replication->DNA synthesizes ROS->Damage Death Cell Death Damage->Death

Sources

Application

Application Notes and Protocols for the Synthesis and Evaluation of Quinoxaline Derivatives as Potential Anticancer Agents

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Oncology The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heter...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Oncology

The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the quinoxaline scaffold, a fused system of benzene and pyrazine rings, has emerged as a "privileged structure."[1][2] Its derivatives have demonstrated a comprehensive array of biological activities, including antibacterial, antiviral, anti-inflammatory, and, most notably, anticancer properties.[3][4] The versatility of the quinoxaline core allows for structural modifications that can be fine-tuned to interact with a variety of oncogenic targets.[2]

Quinoxaline-based compounds exert their anticancer effects through diverse and clinically relevant mechanisms.[5] Many act as competitive inhibitors of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[6] Key targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and various Cyclin-Dependent Kinases (CDKs).[6][7] Beyond kinase inhibition, many quinoxaline derivatives have been shown to induce apoptosis (programmed cell death), inhibit topoisomerase enzymes essential for DNA replication, and interfere with microtubule dynamics, leading to cell cycle arrest.[6][8][9]

This guide provides a comprehensive overview of the synthesis, in vitro evaluation, and mechanistic analysis of novel quinoxaline derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, offering both the foundational science and detailed, field-proven protocols to facilitate the discovery of next-generation anticancer therapeutics.

Part 1: Synthesis of Quinoxaline Derivatives

The synthetic accessibility of the quinoxaline core is a major advantage for its use in drug discovery, allowing for the creation of large libraries of derivatives for screening.

Foundational Synthetic Strategy: The Condensation Reaction

The most classic and direct route to the quinoxaline scaffold is the condensation reaction between an ortho-phenylenediamine (OPD) and a 1,2-dicarbonyl compound.[10][11] This reaction is robust and tolerates a wide variety of substituents on both reactants, making it ideal for generating structural diversity.

Causality Behind the Method: The reaction proceeds via a nucleophilic attack of the amino groups of the OPD on the carbonyl carbons of the dicarbonyl compound, followed by cyclization and dehydration to form the stable aromatic pyrazine ring. The reaction is often catalyzed by acids, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack.[10]

G cluster_process Process cluster_product Product A ortho-Phenylenediamine (Substituted or Unsubstituted) C Condensation & Cyclization A->C B 1,2-Dicarbonyl Compound (e.g., Benzil) B->C D Substituted Quinoxaline Derivative C->D Dehydration

Caption: Foundational synthesis of the quinoxaline core.

Modern and Green Synthetic Protocols

While the classic condensation is effective, modern chemistry has focused on developing more efficient and environmentally benign protocols.[12] These methods often result in higher yields, shorter reaction times, and easier workups.[10][13]

Method Catalyst/Medium Key Advantages Reference(s)
Catalyst-Free Water at 80 °CEnvironmentally friendly, avoids metal catalysts, simple procedure.[14]
Organocatalysis Camphor Sulfonic AcidMetal-free, mild conditions, high yields, short reaction times.[14]
Lanthanide Catalysis Ceric Ammonium Nitrate (CAN)Highly efficient (5 mol%), proceeds at room temperature, rapid reactions.[3][13]
Microwave-Assisted Various (e.g., catalyst-free)Drastic reduction in reaction time from hours to minutes.[10][13]
Solid Acid Catalysis Bentonite Clay K-10Recyclable catalyst, cost-effective, environmentally friendly.[10][13]

Expertise in Action: The choice of synthetic route depends on the specific substrates and desired scale. For initial library synthesis, a rapid, high-yield method like CAN-catalyzed or microwave-assisted synthesis is often preferred. For large-scale, process chemistry applications, developing a catalyst-free method in a green solvent like water or ethanol is highly desirable.[14]

Protocol 1: General Procedure for CAN-Catalyzed Quinoxaline Synthesis

This protocol describes a highly efficient synthesis of a 2,3-disubstituted quinoxaline derivative at room temperature.[3]

Materials:

  • ortho-Phenylenediamine (1.0 mmol)

  • Benzil (or other 1,2-dicarbonyl compound) (1.0 mmol)

  • Ceric Ammonium Nitrate (CAN) (0.05 mmol, 5 mol%)

  • Acetonitrile (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plate (Silica gel 60 F254)

  • Ethyl acetate/Hexane mixture for TLC

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask, add the ortho-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).

  • Add acetonitrile (5 mL) and a magnetic stir bar. Stir the mixture at room temperature until the solids are dissolved.

  • Add Ceric Ammonium Nitrate (CAN) (0.05 mmol) to the solution. The reaction mixture may change color.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate/hexane mobile phase) until the starting materials are consumed (typically 20-30 minutes).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure quinoxaline derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Trustworthiness through Validation: The success of this protocol is validated by its high reported yields (often 80-98%) and the ease of monitoring via TLC.[3] The purity of the final compound, confirmed by spectroscopic methods, is critical for accurate biological evaluation.

Rationale for Derivative Design: Structure-Activity Relationship (SAR) Insights

The goal of synthesis is not just to create quinoxalines, but to create active quinoxalines. Structure-Activity Relationship (SAR) studies are crucial for rationally designing potent compounds.[3][15]

  • Substituents on the Benzenoid Ring: The electronic nature of substituents on the main benzene ring significantly impacts activity. Often, electron-donating groups (e.g., -OCH₃, -CH₃) can increase activity, while electron-withdrawing groups (e.g., -NO₂, -Cl) may decrease it, though this is not a universal rule and depends on the specific target.[3]

  • Substituents at the 2 and 3 Positions: These positions are critical for determining efficacy. Replacing simple phenyl rings with heteroaromatic rings like furan can dramatically increase antiproliferative activity.[15] This suggests that the hydrogen-bonding capacity and steric profile of these substituents are key for target engagement.

  • Appended Moieties: Adding functional groups like urea, thiourea, sulfonamide, or amide moieties can introduce new hydrogen bonding interactions and improve target binding and overall activity.[3][6]

Caption: Key SAR points for anticancer quinoxaline design.

Part 2: Protocols for Biological Evaluation

Once synthesized and purified, the novel quinoxaline derivatives must be systematically evaluated for their anticancer activity.

In Vitro Cytotoxicity Assessment

The first step is to determine the compound's ability to inhibit the growth of or kill cancer cells.

Protocol 2.1.1: MTT Assay for Cell Viability

This colorimetric assay is a standard for assessing cell metabolic activity, which serves as a proxy for cell viability.[16] Live cells with active dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.

G node_seed 1. Seed Cancer Cells in 96-well Plate node_incubate1 2. Incubate 24h (Allow Attachment) node_seed->node_incubate1 node_treat 3. Treat with Serial Dilutions of Quinoxaline Derivative node_incubate1->node_treat node_incubate2 4. Incubate 48-72h (Compound Exposure) node_treat->node_incubate2 node_mtt 5. Add MTT Reagent (Incubate 4h) node_incubate2->node_mtt node_solubilize 6. Add Solubilizing Agent (e.g., DMSO) node_mtt->node_solubilize node_read 7. Read Absorbance (e.g., at 570 nm) node_solubilize->node_read node_analyze 8. Calculate % Viability and Determine IC50 node_read->node_analyze

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, A549 lung).[3]

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Quinoxaline derivatives dissolved in DMSO (stock solution).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[16]

  • DMSO (cell culture grade).

  • Sterile 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C, 5% CO₂.[16]

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of the medium containing the compounds. Include vehicle control (DMSO only) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.[16]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: In Vitro Cytotoxicity of Selected Quinoxaline Derivatives

Compound ID Cancer Cell Line IC₅₀ (µM) Reference(s)
Compound 14MCF-7 (Breast)2.61[3]
Compound 18MCF-7 (Breast)22.11[3]
Compound 19MGC-803 (Gastric)9.0[3]
Compound IVPC-3 (Prostate)2.11[8][17]
Compound 4mA549 (Lung)9.32[18]
Doxorubicin (Control)HCT-116 (Colon)5.23[1]
Mechanistic Assays: Uncovering the Mode of Action

Potent cytotoxicity is promising, but understanding how a compound works is critical for further development.

Protocol 2.2.1: Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[19]

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the quinoxaline derivative at concentrations around its IC₅₀ value for 24-48 hours.

  • Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's kit instructions. Incubate in the dark for 15 minutes at room temperature.[16]

  • Analysis: Analyze the samples by flow cytometry. The cell population will be separated into four quadrants:

    • Q1 (Annexin V-/PI+): Necrotic cells

    • Q2 (Annexin V+/PI+): Late apoptotic cells

    • Q3 (Annexin V-/PI-): Viable cells

    • Q4 (Annexin V+/PI-): Early apoptotic cells

  • Interpretation: A significant increase in the percentage of cells in quadrants Q2 and Q4 compared to the control indicates that the compound induces apoptosis.[8]

Protocol 2.2.2: Cell Cycle Analysis

Many anticancer agents function by disrupting the cell cycle, leading to arrest at specific phases (G1, S, or G2/M) and subsequent apoptosis.[6] This can be analyzed by staining cellular DNA with a fluorescent dye like Propidium Iodide (PI) and measuring fluorescence intensity by flow cytometry.

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the compound for a specified time (e.g., 24 hours).

  • Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C. Fixation permeabilizes the cells to the dye.

  • Staining: Wash the fixed cells to remove ethanol. Resuspend in PBS containing RNase A (to prevent staining of RNA) and PI.

  • Analysis: Analyze the cells by flow cytometry. The DNA content will correspond to the cell cycle phase: G1 phase cells have 2N DNA content, S phase cells have between 2N and 4N, and G2/M phase cells have 4N DNA content.

  • Interpretation: An accumulation of cells in a particular phase (e.g., G2/M) compared to the control suggests the compound induces cell cycle arrest at that checkpoint.[8][9]

G cluster_pathway Example Target Pathway: Kinase Signaling GF Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK P1 Phosphorylation Cascade (e.g., PI3K/AKT) RTK->P1 ATP TF Transcription Factors P1->TF Output Cell Proliferation, Angiogenesis, Survival TF->Output Quinoxaline Quinoxaline Derivative Quinoxaline->RTK Inhibition

Caption: Quinoxalines often inhibit kinase signaling pathways.

Part 3: In Vivo Evaluation

Promising candidates from in vitro studies must be evaluated in living organisms to assess their efficacy and safety profile.

Xenograft Tumor Models

A standard preclinical model involves implanting human cancer cells into immunocompromised mice (e.g., nude mice).[20]

Methodology Overview:

  • Implantation: Human cancer cells (e.g., A549 lung cancer cells) are injected subcutaneously into the flank of nude mice.[20]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into groups (vehicle control, positive control like gefitinib, and quinoxaline derivative treatment groups). The compound is administered (e.g., by oral gavage or intraperitoneal injection) according to a defined schedule.[20]

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues can be collected for histological examination and biomarker analysis (e.g., via Western blot or qPCR) to confirm target engagement in vivo.[20]

Rationale: This step is crucial to bridge the gap between cell culture and clinical application. It provides essential data on the compound's ability to reduce tumor growth in a complex biological system and offers preliminary insights into its toxicity and pharmacokinetic properties.[5][8]

Conclusion and Future Directions

The quinoxaline scaffold remains a highly valuable platform in the development of novel anticancer agents. The synthetic tractability allows for extensive SAR exploration, leading to the identification of potent derivatives with diverse mechanisms of action. The protocols outlined in this guide provide a systematic framework for synthesizing these compounds and rigorously evaluating their biological activity, from initial cytotoxicity screening to mechanistic and in vivo studies.

Future efforts should continue to focus on the rational design of derivatives with improved selectivity for cancer cells to minimize toxicity, a known challenge for some quinoxaline compounds.[3] Furthermore, embracing green chemistry principles in the synthesis and scale-up of lead candidates will be essential for sustainable drug development.[3][12] The continued investigation of quinoxaline hybrids, where the core is combined with other pharmacophores, also represents a promising strategy for discovering next-generation therapeutics with enhanced efficacy and the ability to overcome drug resistance.[5]

References

  • Al-Ostath, A., Abosheqer, A., Al-Qaisi, Z., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]

  • MDPI. (n.d.). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]

  • Khan, H., Almalki, E. A., & Al-Shaeri, M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Available at: [Link]

  • Chen, Y., Chen, J., & Wang, L. (2011). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PubMed Central. Available at: [Link]

  • El Newahie, A. M. S., Nissan, Y. M., & Abouzid, K. M. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central. Available at: [Link]

  • Al-Warhi, T., Sabt, A., & Al-Ghorbani, M. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. National Institutes of Health. Available at: [Link]

  • Ghorab, M. M., Alsaid, M. S., & Soliman, A. M. (2014). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. PubMed. Available at: [Link]

  • Khan, H., Almalki, E. A., & Al-Shaeri, M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Quinoxaline. ResearchGate. Available at: [Link]

  • Semantic Scholar. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Semantic Scholar. Available at: [Link]

  • Khan, H., Almalki, E. A., & Al-Shaeri, M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. PubMed. Available at: [Link]

  • Kumar, A., Kumar, V., & Kumar, S. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. Available at: [Link]

  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed. Available at: [Link]

  • Elsakka, M. E. G., Tawfik, M. M., & Barakat, L. A. A. (2022). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. SpringerLink. Available at: [Link]

  • Al-Ostath, A., Abosheqer, A., & Al-Qaisi, Z. (2022). In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice. MDPI. Available at: [Link]

  • Current Medicinal Chemistry. (2022). Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). Current Medicinal Chemistry. Available at: [Link]

  • El Newahie, A. M. S., Nissan, Y. M., & Abouzid, K. M. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Semantic Scholar. Available at: [Link]

  • Fassihi, A., et al. (2017). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. PubMed Central. Available at: [Link]

  • Noolvi, M. N., Patel, H. M., & Bhardwaj, V. (2011). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Quinoxaline anticancer agents. ResearchGate. Available at: [Link]

  • da Silva, A. C. G., et al. (2021). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. PubMed Central. Available at: [Link]

  • Loriga, M., Fiore, M., & Sanna, P. (1995). Quinoxaline chemistry. Part 4. 2(R)-anilinoquinoxalines as nonclassical antifolate agents. Synthesis, structure elucidation and evaluation of in vitro anticancer activity. PubMed. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2022). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Quinoxaline containing derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • Chen, Y.-C., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Publishing. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Methoxyquinoxaline-5-carbaldehyde

Welcome to the technical support guide for the synthesis of 3-Methoxyquinoxaline-5-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and pu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Methoxyquinoxaline-5-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable heterocyclic intermediate. We will explore common synthetic challenges, provide in-depth troubleshooting advice, and present validated protocols grounded in established chemical principles.

Overview of Synthetic Strategies

The synthesis of 3-Methoxyquinoxaline-5-carbaldehyde can be approached via several distinct pathways. The optimal choice depends on the availability of starting materials, scalability requirements, and the specific challenges encountered in your laboratory. The three primary strategies are:

  • Route A: Direct Formylation: Introduction of a formyl (-CHO) group onto the pre-formed 3-methoxyquinoxaline scaffold via electrophilic aromatic substitution.

  • Route B: Ring Formation/Cyclization: Construction of the quinoxaline ring from a substituted o-phenylenediamine precursor that already contains the necessary functionalities.

  • Route C: Side-Chain Oxidation: Oxidation of a precursor molecule, such as 5-methyl-3-methoxyquinoxaline, to the desired aldehyde.

Each route presents a unique set of experimental variables and potential pitfalls. The following diagram provides a high-level overview of these divergent approaches.

cluster_start cluster_reactions cluster_product A_start 3-Methoxyquinoxaline A_rxn Route A: Direct Formylation (e.g., Vilsmeier-Haack) A_start->A_rxn B_start Substituted 2,3-Diaminobenzaldehyde Derivative B_rxn Route B: Ring-Forming Condensation B_start->B_rxn C_start 5-Methyl-3-methoxyquinoxaline C_rxn Route C: Side-Chain Oxidation C_start->C_rxn product 3-Methoxyquinoxaline- 5-carbaldehyde A_rxn->product B_rxn->product C_rxn->product

Caption: High-level overview of primary synthetic routes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis, structured in a question-and-answer format.

General Issues

Q1: My reaction fails to proceed or gives a very low yield, regardless of the synthetic route. What fundamental factors should I check first?

A1: Consistently low yields often point to foundational issues rather than a flawed synthetic route.[1][2] Before making significant changes to the protocol, verify the following:

  • Reagent Purity and Stoichiometry: Ensure all starting materials and reagents are of high purity and have been stored correctly. Impurities can inhibit catalysts or introduce side reactions.[2] Verify the stoichiometry; a slight excess of a key reagent may be necessary, but large excesses can lead to byproducts.

  • Solvent Quality: Use anhydrous solvents, especially for moisture-sensitive reactions like the Vilsmeier-Haack or those involving organometallics. Traces of water can quench reagents or catalyze decomposition.

  • Atmosphere Control: Many reactions in quinoxaline synthesis are sensitive to oxygen.[2] Ensure your reaction is conducted under an inert atmosphere (Nitrogen or Argon) by properly degassing your solvent and using appropriate glassware techniques (e.g., Schlenk line).

  • Temperature Management: Inadequate temperature control is a common source of failure. Exothermic reactions may require cooling to prevent byproduct formation, while other reactions may need precise heating to overcome activation energy barriers. Use a reliable thermometer and a controlled heating/cooling bath.

Route-Specific Problems

Q2: I'm attempting the Vilsmeier-Haack formylation of 3-methoxyquinoxaline (Route A) and getting a complex mixture of products or no reaction.

A2: The Vilsmeier-Haack reaction is a powerful tool for formylation but requires careful control of regioselectivity and reaction conditions.[3][4]

  • Causality - Regioselectivity: The quinoxaline ring is electron-deficient due to the two nitrogen atoms, making it generally resistant to electrophilic substitution. The 3-methoxy group is an activating, ortho-para director, but its influence competes with the deactivating effect of the pyrazine ring. This can lead to substitution at undesired positions or failure to react.

  • Troubleshooting Steps:

    • Vilsmeier Reagent Formation: Prepare the Vilsmeier reagent (from POCl₃ and DMF) in situ at 0 °C before adding the quinoxaline substrate. This ensures the electrophile is readily available.

    • Temperature Control: Add the 3-methoxyquinoxaline substrate slowly to the Vilsmeier reagent while maintaining a low temperature (0-5 °C) to control the initial exothermic reaction. Afterward, the reaction may require gentle heating (e.g., 50-70 °C) to proceed to completion.[3]

    • Stoichiometry: The molar ratio of the Vilsmeier reagent to the substrate is critical. A significant excess of the reagent can lead to di-formylation or other side reactions. Start with a 1.5 to 3-fold excess and optimize from there.

    • Alternative Formylation: If the Vilsmeier-Haack reaction remains problematic, consider a Rieche formylation using dichloromethyl methyl ether and a Lewis acid like TiCl₄ or SnCl₄, which can sometimes offer different regioselectivity and milder conditions.[5]

Q3: My side-chain oxidation of 5-methyl-3-methoxyquinoxaline (Route C) is either incomplete or over-oxidizes to the carboxylic acid.

A3: The oxidation of a methyl group to an aldehyde is a delicate transformation that requires a carefully chosen oxidizing agent and strict control over reaction conditions to prevent over-oxidation.

  • Causality - Oxidation States: The oxidation proceeds from a methyl group (R-CH₃) to an alcohol (R-CH₂OH), then to an aldehyde (R-CHO), and finally to a carboxylic acid (R-COOH). The aldehyde is often more susceptible to oxidation than the starting methyl group, making its isolation challenging.

  • Troubleshooting Steps:

    • Choice of Oxidant: The selection of the oxidizing agent is the most critical factor. Agents like KMnO₄ or Jones reagent are too strong and will likely lead to the carboxylic acid. Milder and more selective reagents are required.

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to minimize over-oxidation.

    • Temperature and Time: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally increase selectivity for the aldehyde.

Data Presentation: Comparison of Oxidizing Agents for Route C

Oxidizing AgentTypical Stoichiometry (eq.)Common Solvent(s)Temperature (°C)Advantages & Potential Issues
Selenium Dioxide (SeO₂) 1.0 - 1.2Dioxane, Acetic Acid, DMSO80 - 110Good selectivity for aldehydes. Issue: Selenium byproducts are toxic and require careful handling and disposal.
Manganese Dioxide (MnO₂) 5 - 15 (large excess)Dichloromethane, Chloroform, HexaneRefluxExcellent for allylic/benzylic alcohols to aldehydes. Issue: Requires a large excess of freshly activated MnO₂; reaction can be slow.
Ceric Ammonium Nitrate (CAN) 2.0 - 2.5Acetonitrile/Water25 - 60Effective for electron-rich benzylic methyl groups. [6][7][8] Issue: Can be sensitive to other functional groups; may require optimization of water content.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for achieving the best yield and scalability?

A1: While context-dependent, Route C (Side-Chain Oxidation) is often the most reliable and scalable approach. This is because the key C-C bond for the aldehyde is already in place, and the challenge is reduced to a functional group transformation. This route avoids the regioselectivity issues inherent in Route A and the potential instability of the precursors in Route B. The synthesis of the 5-methyl-3-methoxyquinoxaline starting material is also generally straightforward.

Q2: What are the best practices for handling phosphorus oxychloride (POCl₃) in the Vilsmeier-Haack reaction?

A2: POCl₃ is highly corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). It should be added slowly and carefully to DMF, which should be pre-cooled in an ice bath to manage the exothermic reaction. Use syringes or cannulas for transfers and quench any residual POCl₃ carefully with ice-cold water or a saturated bicarbonate solution behind a blast shield.

Q3: How can I definitively confirm the structure and purity of the final 3-Methoxyquinoxaline-5-carbaldehyde?

A3: A combination of analytical techniques is essential for unambiguous characterization:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence of all expected protons (methoxy, aldehyde, aromatic protons) and their specific chemical shifts and coupling patterns, which are unique to the 5-substituted isomer.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): This will show the correct number of carbon signals, including the characteristic aldehyde carbonyl peak (~190 ppm).

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • HPLC (High-Performance Liquid Chromatography): This is the best method to assess purity, allowing for the quantification of any remaining starting materials or byproducts.

Validated Experimental Protocol: Synthesis via Side-Chain Oxidation (Route C)

This protocol describes the oxidation of 5-methyl-3-methoxyquinoxaline to 3-methoxyquinoxaline-5-carbaldehyde using selenium dioxide.

Disclaimer: This protocol involves hazardous materials. All steps must be performed by trained personnel in a certified fume hood with appropriate safety precautions.

Experimental Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Extraction cluster_purify 4. Purification & Analysis prep_steps • Oven-dry all glassware. • Assemble reflux condenser under N₂ atmosphere. • Add 5-methyl-3-methoxyquinoxaline (1.0 eq),  Selenium Dioxide (1.1 eq), and Dioxane/H₂O. reaction_steps • Heat mixture to reflux (approx. 100-105 °C). • Monitor reaction progress via TLC (e.g., 3:1 Hexanes:EtOAc). • Expect reaction time of 4-8 hours. prep_steps->reaction_steps workup_steps • Cool reaction to room temperature. • Filter through Celite® to remove selenium byproduct. • Dilute filtrate with Ethyl Acetate (EtOAc). • Wash with water, then saturated NaHCO₃, then brine. • Dry organic layer over anhydrous Na₂SO₄. reaction_steps->workup_steps purify_steps • Concentrate organic layer under reduced pressure. • Purify crude product via flash column chromatography. • Analyze pure fractions by NMR and MS. workup_steps->purify_steps product Final Product: 3-Methoxyquinoxaline-5-carbaldehyde purify_steps->product

Caption: Step-by-step workflow for the oxidation protocol.

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 5-methyl-3-methoxyquinoxaline (1.74 g, 10.0 mmol, 1.0 eq) and selenium dioxide (SeO₂, 1.22 g, 11.0 mmol, 1.1 eq).

  • Solvent Addition: Add 40 mL of 1,4-dioxane and 1.0 mL of water to the flask. The mixture will be a suspension.

  • Heating and Monitoring: Heat the reaction mixture to reflux (oil bath temperature ~105 °C) with vigorous stirring. A black precipitate of elemental selenium will form as the reaction progresses. Monitor the disappearance of the starting material by TLC (eluent: 3:1 Hexanes/Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the black selenium byproduct, washing the pad with ethyl acetate (3 x 20 mL).

  • Extraction: Combine the filtrate and washes in a separatory funnel. Dilute with an additional 50 mL of ethyl acetate. Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a yellow-orange solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes. Combine the fractions containing the pure product and concentrate to afford 3-methoxyquinoxaline-5-carbaldehyde as a pale yellow solid. (Typical yields: 65-80%).

References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of substituted quinoxalines.
  • BenchChem. (n.d.). Troubleshooting common problems in quinoxaline synthesis reactions.
  • El-Gendy, Z. (n.d.). Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). ResearchGate.
  • BenchChem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • Ibrahim, M. K. A., El-Gendy, Z., & El-Gawad, H. H. A. (1992). Studies on the Vilsmeier-Haack Reaction. Part XI. Novel Heterocyclo-Substituted Thioquinoxalinone Dyes. Bulletin of the Chemical Society of Japan. Oxford Academic.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2009). Reaction of α-Oxoketene-N,S-arylaminoacetals with Vilsmeier Reagents: An Efficient Route to Highly Functionalized Quinolines and Their Benzo/Hetero-Fused Analogues. The Journal of Organic Chemistry. ACS Publications.
  • Patel, H. R., & Patel, K. C. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies.
  • PrepChem. (n.d.). Synthesis of 2-aminobenzaldehyde.
  • Shafi, S., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central.
  • Ali, B., et al. (2020). Optimization of Conditions for the Synthesis and Oxidation of 5,8-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H). ResearchGate.
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
  • Google Patents. (n.d.). US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound.
  • Boumoud, B., et al. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. I.R.I.S.
  • Ali, B., et al. (2020). Optimization of Conditions for the Synthesis and Oxidation of 5,8-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one into Novel 2-Methylisoquinoline-1,5,8(2H)-trione. Orbital: The Electronic Journal of Chemistry.
  • Ali, B., et al. (2020). Optimization of Conditions for the Synthesis and Oxidation of 5,8-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one into Novel 2-Methylisoquinoline-1,5,8(2H)-trione. ResearchGate.
  • Kumar, A., & Kumar, V. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central.
  • Human Metabolome Database. (n.d.). Showing metabocard for 5-Methylquinoxaline (HMDB0033178).

Sources

Optimization

Technical Support Center: Chromatographic Purification of 3-Methoxyquinoxaline-5-carbaldehyde

Welcome to the dedicated support center for the chromatographic purification of 3-Methoxyquinoxaline-5-carbaldehyde. As a Senior Application Scientist, I understand that purifying quinoxaline derivatives, particularly th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the chromatographic purification of 3-Methoxyquinoxaline-5-carbaldehyde. As a Senior Application Scientist, I understand that purifying quinoxaline derivatives, particularly those with reactive aldehyde functionalities, can present unique challenges. This guide is structured to provide direct, experience-based solutions to common problems and answer frequently asked questions, ensuring you can achieve high purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process. Each solution is based on established chromatographic principles and practical field experience.

Question: I'm observing significant peak tailing for my compound on a silica gel column. What is causing this, and how can I achieve a symmetrical peak shape?

Answer:

Peak tailing is a common issue when purifying compounds with basic nitrogen atoms, like the quinoxaline core, or sensitive functional groups like aldehydes on standard silica gel.[1] The primary cause is the interaction between your molecule and the acidic silanol (Si-OH) groups on the surface of the silica.

Causality:

  • Acid-Base Interaction: The lone pairs on the quinoxaline nitrogens can interact strongly with acidic silanol groups, causing the molecule to "stick" and elute slowly, resulting in a tailed peak.

  • Aldehyde Interaction: The polar aldehyde group can also exhibit strong hydrogen bonding with the silanol groups, contributing to the tailing effect.

Solutions:

  • Mobile Phase Modification (The Quick Fix):

    • For Basic Compounds: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase. This base will preferentially interact with the acidic silanol sites, effectively "masking" them from your compound.

    • For Acidic Impurities: If your crude material contains acidic impurities that are tailing, adding a small amount (0.1-1%) of acetic acid or formic acid can improve their peak shape, though this may not be ideal for the aldehyde's stability.

  • Change of Stationary Phase (The Robust Solution):

    • Neutral Alumina: Switching from silica gel to neutral alumina is an excellent strategy.[2] Alumina has fewer strongly acidic sites, which minimizes the unwanted interactions causing tailing. It is often a better choice for base-sensitive or highly basic compounds.

    • Deactivated Silica: Use end-capped or deactivated silica gel. These stationary phases have been chemically treated to reduce the number of accessible silanol groups.

Experimental Protocol: Selecting a Mobile Phase Modifier

  • Prepare your standard mobile phase (e.g., 70:30 Hexane:Ethyl Acetate).

  • Run a baseline TLC of your crude material.

  • Prepare a new mobile phase by adding 0.5% triethylamine to the mixture.

  • Run a new TLC plate.

  • Compare the spots. You should observe a more compact, less streaked spot for your target compound in the amine-modified solvent system. The Rf value may also increase.

Question: My product recovery is very low after column chromatography. I suspect the compound is degrading on the column. How can I prevent this?

Answer:

Low recovery is a critical issue, often pointing towards the chemical instability of the analyte on the stationary phase. 3-Methoxyquinoxaline-5-carbaldehyde contains an aldehyde, a group known for its sensitivity.

Causality:

  • Acid-Catalyzed Reactions: The acidic surface of silica gel can catalyze degradation pathways, such as acetal formation if alcohols are present in the mobile phase, or other acid-sensitive reactions.

  • Oxidation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid. This can be exacerbated by prolonged exposure to air and the large surface area of the stationary phase.

Solutions:

  • Minimize Contact Time: Do not let the compound sit on the column for extended periods. Prepare your fractions and be ready to start the elution as soon as the sample is loaded. Use a slightly higher flow rate if it doesn't compromise separation.

  • Use a Milder Stationary Phase: As mentioned for tailing, switching to neutral alumina or a deactivated silica gel is a primary strategy to prevent acid-catalyzed degradation.

  • Solvent Purity: Use high-purity, freshly opened solvents. Older solvents, especially ethers like THF or dioxane, can form peroxides which are highly reactive and can degrade your sample.

  • Inert Atmosphere: While not always necessary for column chromatography, if you suspect severe oxidation, you can improve recovery by packing and running the column under a blanket of nitrogen or argon.

Question: I am struggling to separate my product from a very closely running impurity. How can I improve the resolution?

Answer:

Achieving good resolution between compounds with similar polarities requires careful optimization of the chromatographic system.

Causality:

  • Suboptimal Mobile Phase: The chosen solvent system may not have the correct selectivity for your compound and the impurity.

  • Column Overloading: Applying too much crude material to the column will cause bands to broaden and overlap.

Solutions:

  • Fine-Tune the Mobile Phase:

    • Isocratic Elution: Test various solvent systems with different polarities using TLC.[3][4] Aim for a system that gives your product an Rf of ~0.2-0.4 and maximizes the separation (ΔRf) from the impurity.

    • Gradient Elution: If a single solvent system fails, a shallow gradient is highly effective. Start with a less polar mobile phase where both compounds move slowly, and gradually increase the polarity. This will sharpen the peaks and often resolve closely eluting compounds.

  • Change Solvent Selectivity: If changing the polarity ratio (e.g., more or less ethyl acetate in hexane) doesn't work, change one of the solvents entirely. For example, switching from a Hexane/Ethyl Acetate system to a Hexane/Dichloromethane or a Toluene/Acetone system can alter the specific interactions (e.g., π-π interactions) and improve separation.[5]

  • Reduce Column Loading: As a rule of thumb, for a difficult separation, the amount of crude material loaded should be about 1-2% of the mass of the stationary phase.

Troubleshooting Summary Table
ProblemLikely Cause(s)Recommended Solutions
Peak Tailing Interaction with acidic silanol groups on silica.Add 0.1-1% triethylamine to the mobile phase; switch to neutral alumina.
Low Product Yield Acid-catalyzed degradation; oxidation on the column.Use neutral alumina or deactivated silica; use fresh, high-purity solvents; minimize run time.
Poor Separation Suboptimal mobile phase; column overloading.Perform detailed TLC analysis; use a shallow gradient elution; reduce sample load.
Compound Stuck on Column Mobile phase is not polar enough; irreversible reaction.Systematically increase mobile phase polarity (e.g., add methanol); if it still doesn't elute, consider it a loss and use a less active stationary phase next time.

Frequently Asked Questions (FAQs)

Q1: Should I use normal-phase or reversed-phase chromatography for this compound?

For the initial purification of a crude reaction mixture, normal-phase chromatography (e.g., with silica gel or alumina) is typically the most practical and cost-effective method.[6] It allows for higher loading capacities and the use of organic solvents that are easily removed.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is better suited for:

  • Final purification of small amounts of material to achieve very high purity (>99%).

  • Analysis of reaction progress and purity assessment.

  • Separating highly polar impurities that are difficult to remove in normal-phase.

A common mobile phase for RP-HPLC analysis of quinoxaline derivatives is a gradient of water and acetonitrile (MeCN), often with a formic acid modifier for MS compatibility.[7]

Q2: What are the most common impurities I should expect during the synthesis of 3-Methoxyquinoxaline-5-carbaldehyde?

While specific impurities depend on the synthetic route, you should generally watch for:

  • Starting Materials: Unreacted diamine or dicarbonyl precursors. These are often more polar and can be separated effectively.

  • Over-Oxidized Product: The aldehyde may be partially oxidized to the corresponding carboxylic acid (3-methoxyquinoxaline-5-carboxylic acid). This impurity will be significantly more polar and may streak badly on silica without a mobile phase modifier.

  • Side-Reaction Products: Quinoxaline synthesis can sometimes yield isomeric products or other condensation byproducts.[8] Their polarity will be similar to the desired product, making them the most challenging to separate.

Q3: Can you provide a starting point for developing a mobile phase for silica gel chromatography?

Certainly. A systematic approach using Thin Layer Chromatography (TLC) is the most reliable method.

Step-by-Step Protocol for Mobile Phase Development
  • Prepare Stock Solution: Dissolve a small amount of your crude material in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot TLC Plates: Use a capillary tube to spot the solution onto at least 3-4 TLC plates.

  • Test Initial Solvent Systems:

    • Plate 1 (Low Polarity): 90:10 Hexane:Ethyl Acetate

    • Plate 2 (Medium Polarity): 70:30 Hexane:Ethyl Acetate

    • Plate 3 (High Polarity): 50:50 Hexane:Ethyl Acetate

  • Develop and Visualize: Place each plate in a chamber with the corresponding solvent system. Let the solvent front travel up the plate, then remove and visualize under a UV lamp (254 nm).

  • Analyze Results:

    • If your compound remains at the baseline, the system is not polar enough.

    • If your compound runs with the solvent front (Rf ≈ 1), the system is too polar.

    • The ideal system will give your target compound an Rf value of 0.2-0.4 , with visible separation from other spots.

  • Optimize: Based on the initial results, adjust the solvent ratios to achieve the target Rf. If separation is still poor, try a different solvent system (e.g., Dichloromethane/Methanol or Toluene/Acetone).

Common Normal-Phase Solvent Systems
Solvent SystemPolarityNotes
Hexane / Ethyl AcetateLow to MediumExcellent starting point for many compounds.
Hexane / DichloromethaneLowGood for separating less polar compounds.
Dichloromethane / MethanolMedium to HighPowerful system for more polar compounds. Use with caution as methanol can dissolve silica.
Toluene / AcetoneMediumOffers different selectivity due to aromatic and ketone solvents.

Visualization of Workflow

A logical workflow is critical for successful purification. The following diagram outlines the key decision points from initial analysis to final purification.

Purification_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Chromatography cluster_analysis Phase 3: Analysis & Pooling TLC Analyze Crude via TLC ChooseSolvent Select Optimal Solvent System (Rf = 0.2-0.4) TLC->ChooseSolvent Iterate PackColumn Pack Column with Stationary Phase ChooseSolvent->PackColumn LoadSample Load Crude Sample PackColumn->LoadSample Elute Elute with Chosen Mobile Phase LoadSample->Elute Collect Collect Fractions Elute->Collect AnalyzeFractions Analyze Fractions (TLC or HPLC) Collect->AnalyzeFractions Pool Pool Pure Fractions AnalyzeFractions->Pool Purity Confirmed Evaporate Evaporate Solvent Pool->Evaporate FinalProduct Obtain Pure Product Evaporate->FinalProduct

Caption: Workflow for Chromatographic Purification.

This diagram illustrates the systematic process from initial TLC analysis to obtaining the final pure product. Following this workflow ensures a logical and efficient purification campaign.

References

  • Separations of a mixture of 17 different aromatic aldehydes on PFs column. ResearchGate. Available at: [Link]

  • Separation of Quinoxaline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health (NIH). Available at: [Link]

  • Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. LCGC International. Available at: [Link]

  • Basicities of selected quinoxalines. American Chemical Society. Available at: [Link]

  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica. Available at: [Link]

  • Tailing - chlorinated aromatics with phenol and aldehyde. Chromatography Forum. Available at: [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink. Available at: [Link]

  • How to Column Aldehydes: A Comprehensive Guide. cmu.edu.jm. Available at: [Link]

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. National Institutes of Health (NIH). Available at: [Link]

  • What is a good way to select mobile phase in chromatography? ResearchGate. Available at: [Link]

  • Chromatographic approaches for determination of low-molecular mass aldehydes in bio-oil. PubMed. Available at: [Link]

  • How To Choose Mobile Phase For Column Chromatography? Chemistry For Everyone. Available at: [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]

Sources

Troubleshooting

Quinoxaline Synthesis: A Technical Troubleshooting Guide

Welcome to the Technical Support Center for Quinoxaline Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of quinoxaline d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoxaline Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of quinoxaline derivatives. As a scaffold of significant interest in pharmaceuticals and materials science, clean and efficient synthesis is paramount. This document provides in-depth, experience-driven answers to common issues, focusing on the identification and mitigation of side products.

Frequently Asked Questions (FAQs): Troubleshooting Side Product Formation

Question 1: I'm seeing a significant amount of a lower molecular weight byproduct that isn't my quinoxaline. Mass spectrometry suggests it might be a benzimidazole derivative. What's happening and how can I fix it?

Answer:

This is a classic and frequently encountered issue, particularly when synthesizing quinoxalines from o-phenylenediamines and α-dicarbonyl compounds. The formation of a benzimidazole byproduct is almost always the result of an oxidative side reaction.

Causality:

The core issue stems from the reaction of the o-phenylenediamine with a single carbonyl unit, typically an aldehyde, followed by an oxidative cyclization. This can happen in two primary ways:

  • Aldehyde Impurities: Your α-dicarbonyl starting material may contain trace amounts of the corresponding aldehyde from which it was synthesized. For example, phenylglyoxal often contains trace benzaldehyde.

  • In-Situ Oxidative Degradation: Under aerobic conditions, particularly when heated or in the presence of certain catalysts, the o-phenylenediamine itself can be partially oxidized or the dicarbonyl can undergo fragmentation to generate an aldehyde-like species.

The diamine reacts with this aldehyde to form a dihydrobenzimidazole intermediate, which is then rapidly oxidized to the stable aromatic benzimidazole.

Troubleshooting Protocol:

  • Starting Material Purity Check:

    • Run a high-resolution NMR (¹H NMR) on your α-dicarbonyl starting material. Look for characteristic aldehyde proton signals (typically 9-10 ppm).

    • If impurities are detected, purify the dicarbonyl compound by recrystallization or column chromatography before use.

  • Atmosphere Control:

    • The most effective solution is to rigorously exclude oxygen.

    • Set up your reaction under an inert atmosphere (Nitrogen or Argon).

    • Use solvents that have been degassed via sparging with N₂ or by several freeze-pump-thaw cycles.

  • Solvent Choice:

    • Ethanol or methanol are common solvents and generally perform well.

    • In some cases, using a slightly acidic medium, like acetic acid, can promote the desired condensation to the quinoxaline and suppress competing pathways.

G cluster_start Pre-Reaction Setup cluster_reaction Reaction Execution cluster_outcome Analysis Start Reaction Setup Purity Check Dicarbonyl Purity (NMR) Start->Purity Purify Purify Dicarbonyl (e.g., Recrystallization) Purity->Purify Impure Atmosphere Use Degassed Solvents & Inert Atmosphere (N2/Ar) Purity->Atmosphere Pure Purify->Atmosphere Solvent Select Optimal Solvent (e.g., EtOH, AcOH) Atmosphere->Solvent Reaction Run Condensation Reaction Solvent->Reaction Analysis Analyze Crude Product (LCMS, NMR) Reaction->Analysis SideProduct Benzimidazole Detected? Analysis->SideProduct SideProduct->Start Yes (Re-evaluate Steps) Success Pure Quinoxaline Product SideProduct->Success No G Start Unsymmetrical Reactants Used Analysis Analyze Reactant Properties Start->Analysis Decision Is there a strong electronic or steric bias? Analysis->Decision Exploit Exploit Bias: Select conditions to favor the inherent selectivity Decision->Exploit Yes Screen No Clear Bias: Perform Catalyst/Solvent Screen Decision->Screen No Result Analyze Isomer Ratio (NMR/LCMS) Exploit->Result Screen->Result Optimize Scale up using Optimized Conditions Result->Optimize Final Pure Isomer or Enriched Mixture Optimize->Final

Caption: Decision tree for managing regioselectivity.

References

  • Sato, N. (1987). A simple synthesis of quinoxaline derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed protocol for the synthesis of quinoxalines. RSC Advances. Available at: [Link]

  • Brown, D. J. (1994). The Quinoxalines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. Available at: [Link]

  • More, S. V., & Sastry, M. N. V. (2014). Recent advances in the synthesis of quinoxaline and their derivatives. RSC Advances. Available at: [Link]

  • Dell'Anna, M. M., & Mastrorilli, P. (2021). Ytterbium(III) triflate as a highly efficient catalyst for the synthesis of quinoxalines. Catalysts. Available at: [Link]

Optimization

Technical Support Center: Synthesis of Substituted Quinoxalines

Welcome to the technical support center for the synthesis of substituted quinoxalines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted quinoxalines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Quinoxalines are a cornerstone in medicinal chemistry and materials science, but their synthesis can present numerous obstacles.[1][2][3][4] This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common issues encountered during the synthesis of substituted quinoxalines, providing explanations for the underlying causes and actionable solutions.

FAQ 1: My quinoxaline synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Low yields are a frequent challenge in quinoxaline synthesis, often stemming from incomplete reactions, product degradation, or the formation of side products. The classical method, involving the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, can sometimes lead to low yields due to the need for high temperatures and long reaction times.[5][6][7]

Here is a systematic approach to troubleshooting and improving your yield:

Troubleshooting Flowchart for Low Yields

Troubleshooting Low Yield start Low Yield Observed purity Check Purity of Starting Materials (o-phenylenediamine, 1,2-dicarbonyl) start->purity conditions Optimize Reaction Conditions (Solvent, Temperature, Time) purity->conditions If pure catalyst Evaluate and Optimize Catalyst conditions->catalyst If optimized atmosphere Consider Reaction Atmosphere (Inert vs. Air) catalyst->atmosphere If optimized workup Review Work-up and Purification atmosphere->workup If controlled success Improved Yield workup->success If optimized

Caption: A logical workflow for troubleshooting low yields in quinoxaline synthesis.

Detailed Troubleshooting Steps:

  • Purity of Starting Materials: Impurities in either the o-phenylenediamine or the 1,2-dicarbonyl compound can lead to a host of side reactions, significantly reducing the yield of the desired product.[6][8]

    • Action: Ensure the purity of your starting materials through appropriate purification techniques such as recrystallization or chromatography. Verify purity using techniques like NMR or melting point analysis.

  • Reaction Conditions Optimization:

    • Solvent: The choice of solvent can dramatically impact reaction rates and yields. While traditional syntheses often use ethanol or acetic acid, exploring other options can be beneficial.[6][8] Greener solvents like water or even solvent-free conditions have proven effective in many cases.[6][9]

    • Temperature and Time: Classical methods often require high temperatures and prolonged reaction times, which can lead to the degradation of starting materials and products.[5][7][8]

      • Action: Experiment with a range of temperatures. For temperature-sensitive substrates, lowering the temperature and extending the reaction time may be necessary.[8] Conversely, microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and often improves yields.[6][8]

  • Catalyst Selection and Optimization: The use of a catalyst is often crucial for achieving high yields and reasonable reaction times.[5]

    • Acid Catalysts: Acetic acid is commonly used, but other Brønsted or Lewis acids can be more effective.[6]

    • Metal Catalysts: A wide range of metal catalysts, including those based on cerium, copper, and nickel, have been shown to be highly efficient.[6][10]

    • Green and Heterogeneous Catalysts: For easier purification and improved sustainability, consider using solid-supported or recyclable catalysts like bentonite clay, nano-catalysts, or alumina-supported heteropolyoxometalates.[5][6][11][12] These often allow for milder reaction conditions.[12]

Table 1: Comparison of Catalytic Systems for Quinoxaline Synthesis

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Brønsted Acid Acetic Acid, p-TSAReflux in EthanolReadily available, inexpensiveCan require high temperatures
Lewis Acid Zn(OTf)₂, Ce(IV) ammonium nitrateRoom Temp to RefluxHigh efficiency, mild conditionsMetal contamination, cost
Heterogeneous Alumina-supported catalysts, Nano-catalystsRoom TemperatureRecyclable, easy separation, mild conditionsHigher initial cost, potential for leaching
Organocatalyst Nitrilotris(methylenephosphonic acid)Mild ConditionsMetal-free, environmentally benignMay have limited substrate scope
FAQ 2: I'm observing significant side product formation. How can I minimize this?

Side reactions are a common pitfall, leading to complex product mixtures and difficult purifications. The nature of the side products can provide clues to the underlying problem.

Common Side Reactions and Their Mitigation:

  • Self-condensation of 1,2-dicarbonyl compounds: This is more likely to occur under harsh basic or acidic conditions.

    • Solution: Optimize the pH of the reaction medium. Consider using a milder catalyst that operates under neutral conditions.[13]

  • Oxidation of the o-phenylenediamine: Aromatic diamines can be sensitive to oxidation, especially at elevated temperatures in the presence of air.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Formation of regioisomers: When using unsymmetrically substituted o-phenylenediamines or 1,2-dicarbonyls, the formation of a mixture of regioisomers is a significant challenge.[14]

    • Solution: The regioselectivity can often be controlled by the choice of catalyst and solvent.[14] For instance, acidic conditions may favor one isomer while basic conditions favor another.[14] Recent advances have shown that hypervalent iodine reagents can catalyze the annulation to afford trisubstituted quinoxalines with excellent regioselectivity.[15][16]

Workflow for Minimizing Side Products

Minimizing Side Products start Side Product Formation Observed identify Identify Side Product Structure (e.g., via MS, NMR) start->identify regioisomers Regioisomers Formed? identify->regioisomers oxidation Oxidation Products? regioisomers->oxidation No solve_regio Modify Catalyst and Solvent to Control Regioselectivity regioisomers->solve_regio Yes condensation Self-Condensation Products? oxidation->condensation No solve_ox Run Reaction Under Inert Atmosphere oxidation->solve_ox Yes solve_cond Use Milder Reaction Conditions (pH, Temperature) condensation->solve_cond Yes success Minimized Side Products solve_regio->success solve_ox->success solve_cond->success

Caption: A decision-making workflow for addressing common side product formation in quinoxaline synthesis.

FAQ 3: I am struggling with the synthesis of a specific substituted quinoxaline. Are there alternative synthetic routes?

While the condensation of o-phenylenediamines and 1,2-dicarbonyls is the most common method, numerous other strategies have been developed, some of which may be more suitable for specific substitution patterns.[10]

Alternative Synthetic Pathways:

  • From α-Haloketones: The reaction of o-phenylenediamines with α-haloketones is another well-established method.[9]

  • From Electron-Deficient Alkynes: A metal-free oxidative [4+2] annulation of o-phenylenediamines and electron-deficient alkynes offers a direct route to quinoxalines that can be challenging to prepare via traditional methods.[17]

  • One-Pot Syntheses: Several one-pot procedures have been developed that start from readily available materials like aldehydes, offering operational simplicity and good yields under metal-free conditions.[18]

  • Domino Reactions: These reactions, where multiple bond-forming events occur in a single synthetic operation, provide efficient access to complex quinoxaline structures.

Diagram of Major Synthetic Pathways

Synthetic Pathways cluster_0 Starting Materials diamine o-Phenylenediamine quinoxaline Substituted Quinoxaline diamine->quinoxaline dicarbonyl 1,2-Dicarbonyl dicarbonyl->quinoxaline Classical Condensation haloketone α-Haloketone haloketone->quinoxaline Condensation alkyne Electron-Deficient Alkyne alkyne->quinoxaline Oxidative Annulation aldehyde Aldehyde aldehyde->quinoxaline One-Pot Synthesis

Caption: A comparison of major synthetic pathways to substituted quinoxalines.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for the Synthesis of 2,3-Diphenylquinoxaline using a Recyclable Heterogeneous Catalyst

This protocol describes a general and environmentally friendly procedure for the synthesis of 2,3-diphenylquinoxaline using a recyclable alumina-supported heteropolyoxometalate catalyst at room temperature.[12]

Materials:

  • o-Phenylenediamine (1 mmol, 0.108 g)

  • Benzil (1 mmol, 0.210 g)

  • Alumina-supported CuH₂PMo₁₁VO₄₀ catalyst (0.1 g)

  • Toluene (8 mL)

  • Anhydrous Na₂SO₄

  • Ethanol (for recrystallization)

Procedure:

  • Reactant Setup: In a round-bottom flask, combine o-phenylenediamine (1 mmol) and benzil (1 mmol).

  • Solvent and Catalyst Addition: Add toluene (8 mL) and the alumina-supported catalyst (0.1 g).

  • Reaction: Stir the mixture vigorously at room temperature (25 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, separate the insoluble catalyst by filtration. The catalyst can be washed, dried, and reused.

  • Drying: Dry the filtrate over anhydrous Na₂SO₄.

  • Isolation: Evaporate the solvent under reduced pressure.

  • Purification: The pure product can be obtained by recrystallization from ethanol.

Part 3: References

  • Current time information in Beirut, LB, LB. (n.d.). Google. Retrieved January 20, 2026, from

  • Nemallapudi, B. R., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. Taylor & Francis.

  • Avula, B., et al. (n.d.). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 44(1). Taylor & Francis. Retrieved from [Link]

  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Plausible mechanism for the formation of quinoxaline. (n.d.). ResearchGate. Retrieved from [Link]

  • Sharma, et al. (n.d.). Synthesis of quinoxaline quinones and regioselectivity in their Diels-Alder cycloadditions. Indian Journal of Chemistry.

  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. (2017). Current Organic Synthesis, 14(5). Bentham Science.

  • Farghaly, T. A., et al. (2024). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24(9), 920-982.

  • Okumura, S., et al. (2013). Quinoxalines Directly from Electron-Deficient Alkynes. Synfacts, 10(01), 38.

  • Farghaly, T. A., et al. (2024). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24(9).

  • A convenient "one-pot" regiospecific synthesis of substituted quinoxalines... (n.d.). PubMed.

  • Recent advances in the transition-metal-free synthesis of quinoxalines. (n.d.). PubMed Central. Retrieved from [Link]

  • Suzuki, Y., et al. (2021). Regioselective Synthesis of Trisubstituted Quinoxalines Mediated by Hypervalent Iodine Reagents. The Journal of Organic Chemistry, 86(23), 16395-16404. American Chemical Society.

  • Suzuki, Y., et al. (2021). Regioselective Synthesis of Trisubstituted Quinoxalines Mediated by Hypervalent Iodine Reagents. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • The suggested mechanism to explain the formation of quinoxalines 20. (n.d.). ResearchGate. Retrieved from [Link]

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (n.d.). PMC. NIH. Retrieved from [Link]

  • Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub. Retrieved from [Link]

  • Green and selective protocol for the synthesis of quinoxalines. (n.d.). Prime Scholars. Retrieved from [Link]

  • Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (2023). RSC Advances.

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). PMC. NIH. Retrieved from [Link]

  • Regioselective Synthesis Of Quinoxaline And The Synthetic Process Research Of Anti-HCV Drug Voxilaprevir. (2021). Globe Thesis. Retrieved from [Link]

  • Quinoxaline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PubMed Central.

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.). NIH. Retrieved from [Link]

  • One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. (n.d.). Chinese Chemical Letters, 24(5).

  • Emerging trends in two- and three-component efficient synthetic strategies for functionalised and fused quinoxalines. (2025). New Journal of Chemistry. RSC Publishing. Retrieved from [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (n.d.). MDPI. Retrieved from [Link]

  • Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. (n.d.). Request PDF.

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (n.d.).

  • Efficient Synthesis of Aromatic Quinoxaline Derivatives. (2023). eCommons.

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of quinoxalines via intermediary formation of 1,4-dihydroquinoxalines. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Stability and storage conditions for 3-Methoxyquinoxaline-5-carbaldehyde

Technical Support Center: 3-Methoxyquinoxaline-5-carbaldehyde Welcome to the technical support guide for 3-Methoxyquinoxaline-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methoxyquinoxaline-5-carbaldehyde

Welcome to the technical support guide for 3-Methoxyquinoxaline-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, you will find answers to frequently asked questions and troubleshooting advice to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 3-Methoxyquinoxaline-5-carbaldehyde?

For long-term stability, 3-Methoxyquinoxaline-5-carbaldehyde should be stored at 2-8°C [1]. To minimize degradation, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon[2][3]. The container should be tightly sealed to prevent exposure to moisture and air[4][5][6].

Q2: My vial of 3-Methoxyquinoxaline-5-carbaldehyde arrived at room temperature. Is it still viable?

While long-term storage requires refrigeration, short-term exposure to ambient temperatures during shipping is generally acceptable and should not significantly impact the compound's purity. However, upon receipt, it is crucial to promptly move the compound to the recommended 2-8°C storage conditions for long-term preservation.

Q3: The compound has changed color. What does this indicate?

A change in color, such as darkening or yellowing, often suggests potential degradation. Aldehyde functional groups are susceptible to oxidation, which can lead to the formation of carboxylic acid impurities. Exposure to air and light can accelerate this process. If you observe a color change, it is advisable to verify the compound's purity using an appropriate analytical method (e.g., NMR, LC-MS) before use in a critical experiment.

Q4: What are the primary hazards associated with handling 3-Methoxyquinoxaline-5-carbaldehyde?

3-Methoxyquinoxaline-5-carbaldehyde is known to cause skin irritation and serious eye irritation[4][6]. It may also be harmful if swallowed[4]. Therefore, it is essential to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood[5][7].

Troubleshooting Guide

Scenario 1: Inconsistent or Poor Reaction Yields
  • Potential Cause: Degradation of 3-Methoxyquinoxaline-5-carbaldehyde due to improper storage. The aldehyde functional group is particularly sensitive to oxidation.

  • Troubleshooting Steps:

    • Verify Purity: Before starting your experiment, check the purity of your starting material, especially if it's from an older batch or has been stored for an extended period.

    • Use Freshly Opened Vials: Whenever possible, use a freshly opened vial of the compound for sensitive reactions.

    • Inert Atmosphere Handling: If your reaction is sensitive to trace impurities, consider weighing and handling the compound under an inert atmosphere (e.g., in a glovebox).

Scenario 2: Solubility Issues
  • Potential Cause: The presence of insoluble impurities resulting from degradation.

  • Troubleshooting Steps:

    • Confirm Solvent Choice: Ensure you are using an appropriate solvent for your reaction.

    • Small-Scale Solubility Test: Perform a small-scale solubility test with a fresh sample of the compound to confirm its expected solubility. If the bulk of your material does not dissolve as expected, it may be a sign of impurity.

Storage and Handling Summary

ParameterRecommended ConditionRationale
Temperature 2-8°C[1]To slow down potential degradation pathways.
Atmosphere Inert Gas (Nitrogen or Argon)[2][3]To prevent oxidation of the aldehyde group.
Light Store in a dark, light-resistant vialTo prevent potential photodegradation.
Moisture Tightly sealed container in a dry area[4][5][6]To prevent hydrolysis.
Handling In a well-ventilated fume hood with appropriate PPE[5][7]To avoid inhalation and contact with skin and eyes[4][6].

Experimental Workflow: Handling and Storage Protocol

Below is a visual representation of the recommended workflow for handling and storing 3-Methoxyquinoxaline-5-carbaldehyde to maintain its stability and ensure experimental success.

Caption: Workflow for handling 3-Methoxyquinoxaline-5-carbaldehyde.

References

Sources

Optimization

Technical Support Center: Overcoming Low Yields in Quinoxaline Condensation Reactions

Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in quinoxaline condensatio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in quinoxaline condensation reactions. As Senior Application Scientists, we have compiled this resource to provide not only troubleshooting steps but also the underlying scientific principles to empower you to optimize your synthetic strategies.

Troubleshooting Guide

This section addresses specific, common problems encountered during quinoxaline synthesis.

Q1: My quinoxaline condensation reaction is sluggish or not proceeding to completion. What are the likely causes and how can I fix it?

Low or incomplete conversion is a frequent issue, often stemming from suboptimal reaction conditions or insufficient activation of the reactants.[1][2]

Causality and Solutions:

  • Insufficient Catalysis: The condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, while sometimes possible without a catalyst, is often slow.[1] Catalysts are crucial for activating the carbonyl group, making it more susceptible to nucleophilic attack by the diamine.[3][4]

    • Actionable Advice: Introduce a catalyst. A wide variety of catalysts have proven effective, ranging from simple Brønsted acids like acetic acid to Lewis acids and heterogeneous catalysts.[2][5] For a starting point, 10-20 mol% of an acid catalyst like camphorsulfonic acid (CSA) or even simple phenol can significantly improve reaction rates.[3][6]

  • Suboptimal Temperature: Many traditional methods require elevated temperatures to drive the reaction to completion.[2] If you are running the reaction at room temperature, the activation energy barrier may not be sufficiently overcome.

    • Actionable Advice: Increase the reaction temperature. Refluxing in a suitable solvent like ethanol is a common starting point.[6] Alternatively, consider microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and often improves yields.[7][8][9][10]

  • Poor Reactant Purity: Impurities in either the 1,2-diamine or the 1,2-dicarbonyl compound can inhibit the reaction or lead to unwanted side products.[1]

    • Actionable Advice: Ensure the purity of your starting materials. If in doubt, purify them before use. O-phenylenediamines can often be purified by recrystallization from a suitable solvent or by column chromatography.

Below is a workflow to troubleshoot incomplete reactions:

G start Low Conversion Observed catalyst Is a catalyst being used? start->catalyst add_catalyst Introduce an acid or metal catalyst catalyst->add_catalyst No temp Is the reaction at room temperature? catalyst->temp Yes add_catalyst->temp optimize_catalyst Screen different catalysts (e.g., Lewis acids, solid acids) end Improved Yield optimize_catalyst->end increase_temp Increase temperature (reflux) or use microwave irradiation temp->increase_temp Yes purity Are starting materials pure? temp->purity No increase_temp->purity purify Purify 1,2-diamine and 1,2-dicarbonyl purity->purify No solvent Screen alternative solvents purity->solvent Yes purify->solvent solvent->optimize_catalyst

Caption: Troubleshooting workflow for incomplete quinoxaline condensation.

Q2: I'm getting a complex mixture of products with significant side-product formation. What's going wrong?

The formation of multiple products points towards issues with reactant stability, reaction selectivity, or the presence of impurities that are participating in side reactions.

Causality and Solutions:

  • Oxidation of o-Phenylenediamine: o-Phenylenediamines are susceptible to oxidation, especially when heated in the presence of air, leading to colored, polymeric byproducts.

    • Actionable Advice: If your reaction mixture darkens significantly, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.[2]

  • Self-Condensation of Dicarbonyl Compound: Some 1,2-dicarbonyl compounds can undergo self-condensation or other rearrangements under harsh acidic or basic conditions.

    • Actionable Advice: Switch to a milder catalyst. Instead of strong mineral acids, try solid acid catalysts like montmorillonite K-10 or acidic alumina, which can be easily filtered off and often provide higher selectivity.[11][12]

  • Formation of Isomers: With unsymmetrical 1,2-dicarbonyls and substituted o-phenylenediamines, the formation of regioisomers is possible.

    • Actionable Advice: The regioselectivity can sometimes be influenced by the catalyst and solvent choice. It is advisable to screen different catalytic systems. Certain catalysts may favor the formation of one isomer over the other.

Frequently Asked Questions (FAQs)

This section covers broader questions about optimizing quinoxaline synthesis.

Q1: What is the general mechanism of quinoxaline formation, and how does a catalyst facilitate it?

Understanding the mechanism is key to rational optimization. The reaction is a double condensation-cyclization process.

  • Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound.

  • Intermediate Formation: This forms a hemiaminal intermediate, which then dehydrates to form an imine.

  • Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl group in an intramolecular fashion.

  • Final Dehydration: A second dehydration step yields the aromatic quinoxaline ring.

A catalyst, typically a Brønsted or Lewis acid, activates the dicarbonyl compound by coordinating to the carbonyl oxygen.[3][4] This polarization of the C=O bond makes the carbonyl carbon more electrophilic and thus more susceptible to attack by the weakly nucleophilic amino group of the diamine, accelerating the initial condensation step.[3][12]

G Reactants o-Phenylenediamine + 1,2-Dicarbonyl Activation Carbonyl Activation (via Catalyst H+) Reactants->Activation Attack1 Nucleophilic Attack (First NH2) Activation->Attack1 Dehydration1 Dehydration (forms Imine) Attack1->Dehydration1 Cyclization Intramolecular Cyclization (Second NH2) Dehydration1->Cyclization Dehydration2 Second Dehydration Cyclization->Dehydration2 Product Quinoxaline Dehydration2->Product

Caption: General mechanism of acid-catalyzed quinoxaline synthesis.

Q2: How critical is the choice of solvent, and what are my options?

Solvent choice is paramount as it affects reactant solubility, stabilizes intermediates, and can influence reaction rates.[1] A poor solvent choice can lead to low yields even with an optimal catalyst and temperature.

Solvent Comparison:

Solvent TypeExamplesAdvantagesDisadvantages
Protic Ethanol, Methanol, WaterGood solubility for many starting materials; can participate in proton transfer; often environmentally benign.[1][6]Can sometimes slow down reactions by solvating nucleophiles.
Aprotic Polar Acetonitrile (MeCN), DMFGood solvating power for a wide range of reactants.Can be difficult to remove; higher boiling points require more energy.
Aprotic Nonpolar Toluene, DichloromethaneUseful for specific catalyst systems.Often less "green"; may have poor solubility for starting materials.
Green/Alternative Water/Ethanol mixtures, Solvent-free, PEGEnvironmentally friendly, low cost, simplified workup.[5][6][13]May require specific catalysts or conditions (e.g., microwave) to be effective.[10]

Recommendation: Ethanol is an excellent starting point for many quinoxaline syntheses due to its effectiveness, low cost, and relatively benign nature.[6] Screening a few solvents is always recommended during optimization.[1] Studies have shown that for some microwave-assisted syntheses, solvents like 1,4-dioxane, ethanol, and DMF can provide the highest yields in the shortest time.[14][15]

Q3: There are dozens of catalysts reported. How do I choose the right one?

The sheer number of catalysts can be overwhelming, but they can be grouped to simplify selection. The "best" catalyst is substrate-dependent, so screening may be necessary.

Catalyst Selection Guide:

Catalyst ClassExamplesTypical LoadingConditionsNotes
Brønsted Acids Acetic Acid, CSA[3], p-TSA10-20 mol%Room Temp to RefluxSimple, inexpensive, and effective. A good first choice for optimization.[2]
Lewis Acids InCl₃, Ga(OTf)₃, Zn(OTf)₂[16][17]5-10 mol%Room Temp to RefluxOften highly efficient, but may be sensitive to moisture and require anhydrous conditions.
Heterogeneous Alumina-supported heteropolyoxometalates[18], Montmorillonite K-10[12], Silica NPs[19]100 mg / mmolRoom Temp to RefluxEasily recoverable and reusable, simplifying purification.[17][18] Environmentally friendly.[2]
Metal Catalysts Ce(IV) ammonium nitrate (CAN)[6], CuSO₄·5H₂O[12], Pd(OAc)₂[17]5-20 mol%Room Temp to RefluxCan offer high yields under mild conditions. Some may involve oxidative mechanisms.
Organocatalysts Phenol[6], Iodine[20]20 mol%Room TempMetal-free and often mild. Iodine can act as a catalyst for oxidative cyclization.[16]

Data Snapshot: Catalyst Efficiency Comparison

The following table summarizes data for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine (1 mmol) and benzil (1 mmol) to illustrate the impact of the catalyst.

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
AlCuMoVP (100 mg)Toluene2512092[21],[18]
Na₂PdP₂O₇ (nanostructured)EthanolRT3098[17]
Cerium (IV) ammonium nitrate (5 mol%)Tap WaterRT-Excellent
Phenol (20 mol%)H₂O:EthanolRT3595[6]
No CatalystEthanolRT3022[17]

Experimental Protocols

Protocol 1: General Procedure for Quinoxaline Synthesis

This protocol provides a robust starting point for the synthesis of a generic quinoxaline, such as 2,3-diphenylquinoxaline.

  • Reactant Setup: To a round-bottom flask, add o-phenylenediamine (1.0 mmol), 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol), and your chosen solvent (e.g., ethanol, 10 mL).

  • Catalyst Addition: Add the selected catalyst (e.g., camphorsulfonic acid, 0.2 mmol, 20 mol%).

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically 2-8 hours at room temperature, or faster with heating), add cold water (5 mL) to the mixture.[3] Continue stirring until a solid precipitate forms.

  • Isolation: Collect the solid product by filtration, wash it with water, and then dry it.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.[18][19]

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This method is ideal for rapid synthesis and improved yields.[7][11]

  • Preparation: In a microwave reaction vessel, combine the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol). If using a solid catalyst (e.g., acidic alumina), add it at this stage.[11]

  • Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture for a short period (e.g., 3-5 minutes) at a set temperature (e.g., 160°C).[10][11]

  • Extraction: After cooling, extract the resulting mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic extract (e.g., over Na₂SO₄), evaporate the solvent under reduced pressure, and purify the residue by flash chromatography if necessary.[10]

References

  • Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. Available at: [Link]

  • Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online. Available at: [Link]

  • Bentham Science. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Bentham Science. Available at: [Link]

  • Farghaly, T. A., et al. (2024). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24(9), 920-982. Available at: [Link]

  • Farghaly, T. A., et al. (2024). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Heravi, M. M., et al. (2006). Microwave-Assisted Synthesis of Quinoxalines, Benzoxazines, and Benzothiazines Under Solvent-Free Conditions. Journal of Chemical Research. Available at: [Link]

  • BenchChem. (n.d.). Optimizing reaction conditions for quinoxalinone synthesis. BenchChem.
  • BenchChem. (n.d.).
  • da Costa, C. F., et al. (2017). Microwave-Assisted Synthesis of Quinoxalines - A Review. Current Microwave Chemistry, 4(4), 277-286. Available at: [Link]

  • Bentham Science Publishers. (2017). Microwave-Assisted Synthesis of Quinoxalines - A Review. Bentham Science. Available at: [Link]

  • Varma, R. S., & Polshettiwar, V. (2006). Benign approaches for the microwave-assisted synthesis of quinoxalines. Journal of the Brazilian Chemical Society, 17(2), 300-304. Available at: [Link]

  • Loyola University Chicago. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. eCommons. Available at: [Link]

  • More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. Scientific Reports, 1(408). Available at: [Link]

  • ResearchGate. (n.d.). Plausible mechanism for the formation of quinoxaline. ResearchGate. Available at: [Link]

  • BenchChem. (n.d.). Troubleshooting common problems in quinoxaline synthesis reactions. BenchChem.
  • Heravi, M. M., et al. (2012). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. Journal of the Chinese Chemical Society, 59(3), 343-346.
  • Fathi, N., & Sardarian, A. R. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 10(28), 16346-16366. Available at: [Link]

  • International Journal of Research and Analytical Reviews. (2022). Efficient Synthesis of Quinoxaline Derivatives Using Camphorsulfonic Acid As An Organocatalyst. IJRAR.org. Available at: [Link]

  • More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. OMICS International. Available at: [Link]

  • Chatterjee, R., et al. (2020). Synthesis of quinoxaline derivatives catalyzed by Brønsted acidic ionic liquid under solvent-free conditions. AIP Conference Proceedings, 2284(1). Available at: [Link]

  • ResearchGate. (n.d.). Effect of Solvents on the Yield of the Product 3a under Conventional and Ultrasound Irradiation Methods. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2021). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry, 9, 769571. Available at: [Link]

  • BenchChem. (n.d.).
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • National Institutes of Health. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. NIH. Available at: [Link]

  • Wan, J.-P., & Wei, L. (2014). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis, 11(5), 715-728.
  • Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. Available at: [Link]

  • Taylor & Francis Online. (2022). A simple and efficient protocol for the synthesis of quinoxaline derivatives using recyclable H5PW6Mo4V2O40·14H2O catalyst. Taylor & Francis. Available at: [Link]

  • Thieme. (2021). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. Thieme Connect. Available at: [Link]

  • ResearchGate. (n.d.). Effect of different catalyst on the condensation of benzil and benzene-1, 2-diamine in ethanol as the solvent at room temperature and at reflux. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of quinoxaline derivatives via condensation of aryl-1,2-diamines with 1,2-Diketones using (NH4)6Mo7O24.4H2O as an efficient, mild and reusable catalyst. ResearchGate. Available at: [Link]

  • National Institutes of Health. (2020). Eco-friendly approach to access of quinoxaline derivatives using nanostructured pyrophosphate Na2PdP2O7 as a new, efficient and reusable heterogeneous catalyst. NIH. Available at: [Link]

  • ResearchGate. (n.d.). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). 1. General procedure for the synthesis of quinoxalines: A mixture of aryl 1,2-diamine (1 mmol), 1,2-diketone (1 mmol) and silica. RSC. Available at: [Link]

  • ACS Publications. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry. Available at: [Link]

  • National Institutes of Health. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. NIH. Available at: [Link]

  • Frontiers. (2021). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers. Available at: [Link]

Sources

Troubleshooting

Optimizing reaction conditions for quinoxaline synthesis (temperature, solvent)

Welcome to the Technical Support Center for Quinoxaline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with quinoxaline synthesis and seeking to optim...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoxaline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with quinoxaline synthesis and seeking to optimize their reaction conditions. Here, we will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to enhance the efficiency, yield, and purity of your synthesis. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Frequently Asked Questions (FAQs)

Q1: My quinoxaline synthesis reaction is resulting in a low yield. What are the most common causes?

Low yields in quinoxaline synthesis can stem from several factors. Traditional methods, which involve the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, often require high temperatures and strong acid catalysts, and deviations from optimal conditions can significantly reduce the yield[1][2]. More modern, greener methods that operate at room temperature are also sensitive to reaction parameters[1][3].

Key factors influencing yield include:

  • Substituent Effects: The electronic properties of substituents on your o-phenylenediamine can play a significant role. Electron-donating groups (EDGs) on the diamine can enhance its nucleophilicity, leading to higher yields, whereas electron-withdrawing groups (EWGs) can decrease reactivity and require longer reaction times or more forcing conditions[1][4].

  • Catalyst Activity and Loading: The choice and amount of catalyst are critical. For acid-catalyzed reactions, insufficient catalyst loading will result in a sluggish reaction, while an excessive amount may lead to side reactions. It's crucial to find the optimal catalyst loading, as beyond a certain point, increasing the amount may not lead to a significant increase in yield[1].

  • Reaction Temperature: While many modern procedures are optimized for room temperature, some reactions require heating to overcome the activation energy barrier. Conversely, excessive heat can lead to decomposition of reactants or products.

  • Solvent Choice: The solvent has a profound impact on reaction rates and, consequently, on yield. The polarity of the solvent can influence the stability of intermediates and transition states[5].

Q2: I am observing significant side product formation. What are the likely side reactions?

Side product formation is a common issue that complicates purification and reduces the overall yield. The nature of these side products can depend on the specific reactants and conditions used. One potential side reaction, particularly when using thiol-substituted precursors, is the formation of disulfides[4]. In some cases, incomplete condensation or cyclization can lead to the presence of intermediate species in the final product mixture. The use of an appropriate catalyst and optimized reaction conditions can help to minimize these undesirable side reactions[1].

Q3: How do I choose the optimal solvent for my quinoxaline synthesis?

The ideal solvent will depend on the specific substrates and catalyst being used. However, a key consideration is the polarity of the solvent. The condensation reaction to form quinoxalines involves polar intermediates and transition states. Therefore, polar solvents are often beneficial as they can stabilize these species, thereby increasing the reaction rate[5].

Commonly used solvents and their characteristics include:

  • Alcohols (e.g., Ethanol): Protic, polar solvents that are effective for many quinoxaline syntheses. Ethanol, often in a mixture with water, has been shown to be a good choice[6].

  • Fluorinated Alcohols (e.g., Hexafluoroisopropanol - HFIP): These solvents have high polarity and a strong hydrogen bond donating ability, which can significantly accelerate the reaction, often allowing for high yields at room temperature in a short time[2][7].

  • Aprotic Polar Solvents (e.g., DMSO, DMF): These can also be effective, particularly for reactions involving specific catalysts or requiring higher temperatures[8][9].

  • Non-polar Solvents (e.g., Toluene): While less common for promoting the reaction itself, toluene can be used, especially with heterogeneous catalysts where the reaction occurs on the catalyst surface[1].

In some modern "green" chemistry approaches, water is used as the solvent, or the reactions are run under solvent-free conditions, for example, using microwave irradiation or mechanochemistry[10].

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is one of the most frequent challenges. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow

low_yield_troubleshooting start Low/No Yield Observed check_reactants Verify Reactant Quality and Stoichiometry start->check_reactants check_catalyst Evaluate Catalyst Activity and Loading check_reactants->check_catalyst Reactants OK sub_check_reactants Substituent Effects? (EDG/EWG) check_reactants->sub_check_reactants optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp Catalyst OK sub_check_catalyst Acidic? Heterogeneous? Correct Loading? check_catalyst->sub_check_catalyst optimize_solvent Re-evaluate Solvent Choice optimize_temp->optimize_solvent Temperature Optimized sub_optimize_temp Room Temp vs. Reflux? Decomposition? optimize_temp->sub_optimize_temp consider_method Consider Alternative Synthetic Method optimize_solvent->consider_method Solvent Optimized sub_optimize_solvent Polar Protic vs. Aprotic? Green Solvent? optimize_solvent->sub_optimize_solvent success Improved Yield consider_method->success

Caption: A workflow for troubleshooting low yields in quinoxaline synthesis.

Step-by-Step Troubleshooting Protocol:

  • Verify Reactants:

    • Purity: Ensure the purity of your o-phenylenediamine and 1,2-dicarbonyl compound. Impurities can inhibit the reaction or lead to side products.

    • Stoichiometry: Confirm the accurate measurement of your reactants. An incorrect ratio can lead to unreacted starting material.

    • Substituent Effects: Be mindful of the electronic nature of your substituents. If your o-phenylenediamine has strong electron-withdrawing groups, you may need more forcing conditions (higher temperature, longer reaction time, or a more active catalyst)[1][4].

  • Evaluate the Catalyst:

    • Catalyst Choice: The classic synthesis is acid-catalyzed. The Brønsted or Lewis acid activates a carbonyl group of the 1,2-dicarbonyl compound, making it more electrophilic and susceptible to nucleophilic attack by the diamine[1][11][12]. A plausible mechanism is outlined below. If you are not using a catalyst in a reaction that requires one, you will likely see little to no product formation[1].

    • Catalyst Loading: Start with a catalytic amount (e.g., 10-20 mol%). If the reaction is slow or the yield is low, consider increasing the catalyst loading. However, be aware that there is an optimal amount, beyond which you may not see further improvement[1].

    • Catalyst Deactivation: If you are using a recyclable heterogeneous catalyst, ensure it has not lost its activity. Consider regenerating or replacing the catalyst.

    Mechanism of Acid Catalysis

    acid_catalysis_mechanism dicarbonyl 1,2-Dicarbonyl activated_carbonyl Activated Carbonyl (Protonated/Coordinated) dicarbonyl->activated_carbonyl + H⁺ (Catalyst) intermediate Amino-alcohol Intermediate activated_carbonyl->intermediate + Diamine diamine o-Phenylenediamine diamine->intermediate cyclized_intermediate Cyclized Intermediate intermediate->cyclized_intermediate - H₂O quinoxaline Quinoxaline Product cyclized_intermediate->quinoxaline - H₂O, - H⁺ H2O H₂O cyclized_intermediate->H2O quinoxaline->H2O

    Caption: The general mechanism of acid-catalyzed quinoxaline synthesis.

  • Optimize Temperature:

    • Room Temperature vs. Heating: If you are running the reaction at room temperature with low yield, consider gentle heating (e.g., 50-80 °C). For some systems, reflux may be necessary[4][8].

    • High Temperature Issues: If you are already heating, be aware that excessively high temperatures can cause decomposition. Monitor the reaction for color changes that might indicate degradation.

  • Optimize Solvent:

    • Polarity: As a general rule, polar solvents are preferred. If you are using a non-polar solvent like toluene and experiencing issues, consider switching to a polar solvent like ethanol or a fluorinated alcohol[2][5][6][7].

    • Solvent Comparison: The choice of solvent can have a dramatic effect on reaction time and yield. For example, in one study, using a 7:3 mixture of ethanol to water was found to be more effective than water alone[6].

    Table 1: Effect of Solvent on Quinoxaline Synthesis

SolventReaction TimeYield (%)Reference
Water3 hours67[6]
Ethanol:Water (7:3)10 minutes98[6]
1,4-Dioxane (Microwave)-High[9]
DMF (Microwave)-High[9]
Hexafluoroisopropanol (HFIP)1 hour95[2]

Note: Reaction conditions and substrates may vary between studies.

Issue 2: Difficult Product Purification

If you are struggling to obtain a pure product, consider the following:

Troubleshooting Protocol:

  • Re-evaluate Reaction Conditions: The best way to simplify purification is to have a clean reaction. Revisit the troubleshooting steps for low yield, as optimizing the reaction to minimize side products is the most effective strategy[1].

  • Choice of Purification Method:

    • Recrystallization: This is a common and effective method for purifying solid quinoxaline derivatives. Ethanol is a frequently used solvent for recrystallization[1]. Experiment with different solvents or solvent mixtures to find the optimal conditions for your specific product.

    • Filtration: If you are using a heterogeneous catalyst, simple filtration is often sufficient to remove it from the reaction mixture[1]. Ensure the catalyst is fully removed before proceeding with further purification.

    • Chromatography: For complex mixtures or to remove closely related impurities, column chromatography may be necessary.

Experimental Protocols

Protocol 1: General Procedure for Quinoxaline Synthesis at Room Temperature

This protocol is based on a method using a recyclable, heterogeneous catalyst[1].

  • To a round-bottom flask containing a stir bar, add the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).

  • Add the solvent (e.g., toluene, 8 mL).

  • Add the acid catalyst (e.g., AlCuMoVP, 100 mg).

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the insoluble catalyst.

  • Wash the catalyst with a small amount of the solvent.

  • Combine the filtrate and washings, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization, typically from ethanol.

References

  • Coronado, E. A., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. The Scientific World Journal, 2012, 672145. [Link]

  • Banu, H., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(16), 4938. [Link]

  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
  • ResearchGate. (n.d.). Plausible mechanism for the formation of quinoxaline. [Link]

  • International Journal of Research and Analytical Reviews. (2022). Efficient Synthesis of Quinoxaline Derivatives Using A-Camforsulfonic Acid As An Organocatalyst. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • LaRosa, P. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons. [Link]

  • American Chemical Society. (n.d.).
  • American Chemical Society. (2011). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases.
  • More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. Scientific Reports, 1, 408. [Link]

  • Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. [Link]

  • ResearchGate. (n.d.). Qinoxaline III. Synthesis Of Quinoxaline Derivatives Over Highly Efficient And Reusable Bronsted Acidic Ionic Liquids.
  • Haddadin, M. J., et al. (2012). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. Tetrahedron Letters, 53(36), 4873-4876. [Link]

  • Taylor & Francis Online. (n.d.). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • YouTube. (2023). Effect of Solvent Polarity on the Rate of Reaction | Nucleophilic Substitution Reaction L8.
  • Bouzriba, S., et al. (2022). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 27(15), 4786. [Link]

  • Prudence, M. (2025).

Sources

Optimization

Technical Support Center: Regioselective Quinoxaline Synthesis

Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with isomer formation during the syn...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with isomer formation during the synthesis of substituted quinoxalines. Here, we will dissect the root causes of non-selective reactions and provide actionable troubleshooting advice and validated protocols to achieve high regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isomer formation in quinoxaline synthesis?

The formation of regioisomeric mixtures is a common challenge when using unsymmetrically substituted starting materials. Specifically, the reaction between an unsymmetrical 1,2-diamine and an unsymmetrical 1,2-dicarbonyl compound can proceed through two different initial condensation pathways, leading to two distinct quinoxaline isomers. The final product distribution is determined by the relative rates of these competing pathways.

Q2: I'm reacting an unsymmetrical diamine with a symmetrical dicarbonyl (like benzil). Can I still get isomers?

No. If one of the reactants is symmetrical (e.g., benzil or an unsubstituted o-phenylenediamine), only one quinoxaline product is possible. Isomer formation is only a concern when both the 1,2-diamine and the 1,2-dicarbonyl precursors are unsymmetrical.

Q3: Are there "golden rules" to predict which isomer will be the major product?

Predicting the major isomer involves understanding the electronic and steric properties of your substrates. Generally, the reaction is initiated by the nucleophilic attack of one of the amino groups of the diamine on a carbonyl carbon. The more nucleophilic amino group will preferentially attack the more electrophilic carbonyl carbon.[1] Electron-donating groups on the diamine increase nucleophilicity, while electron-withdrawing groups on the dicarbonyl increase electrophilicity, guiding the reaction's regioselectivity.

Q4: Can the choice of catalyst influence which isomer is formed?

Absolutely. Catalysts are a powerful tool to control regioselectivity. Lewis acids, Brønsted acids, and various heterogeneous catalysts can preferentially activate one carbonyl group over the other or modulate the nucleophilicity of the amino groups, thereby directing the reaction toward a single isomer.[2][3][4] For instance, hypervalent iodine reagents have been shown to provide excellent regioselectivity in certain systems.[5]

Understanding the Core Problem: The Mechanism of Isomer Formation

The classical and most direct route to quinoxalines is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[6][7] When both reagents are unsymmetrical, the reaction can proceed via two competing pathways, as illustrated below.

The key to preventing isomer formation is to create reaction conditions that heavily favor one pathway over the other. This involves manipulating the electronic properties of the reactants and intermediates.

G cluster_reactants Unsymmetrical Reactants cluster_pathways Competing Condensation Pathways cluster_products Isomeric Products R1 Unsymmetrical 1,2-Diamine P1 Pathway A: Attack at Carbonyl 1 R1->P1 More nucleophilic NH2 attacks more electrophilic C=O P2 Pathway B: Attack at Carbonyl 2 R1->P2 Less favored attack R2 Unsymmetrical 1,2-Dicarbonyl R2->P1 R2->P2 I1 Isomer A P1->I1 Cyclization & Aromatization I2 Isomer B P2->I2 Cyclization & Aromatization

Caption: Competing pathways in quinoxaline synthesis.

Troubleshooting Guide: Isomer Control

Q: My reaction of 4-methyl-1,2-phenylenediamine with 1-phenyl-1,2-propanedione is giving a nearly 1:1 mixture of isomers. How can I improve selectivity?

A: This is a classic regioselectivity challenge. A 1:1 mixture suggests that the electronic and steric differences between the reacting centers are minimal under your current conditions. Here’s a systematic approach to troubleshoot:

  • Analyze the Reactants:

    • Diamine: The 4-methyl group is weakly electron-donating, making the amino group at position 1 (para to methyl) slightly more nucleophilic than the one at position 2 (meta to methyl).

    • Diketone: The phenyl group is electron-withdrawing compared to the methyl group, making the adjacent carbonyl carbon more electrophilic.

    • Predicted Major Isomer: The more nucleophilic amine (position 1) should preferentially attack the more electrophilic carbonyl (adjacent to the phenyl group).

  • Modify Reaction Conditions:

    • pH Control: The reaction is often acid-catalyzed. Lowering the pH with a mild acid like acetic acid can enhance the difference in electrophilicity between the two carbonyl carbons.[4] However, excessively strong acid can fully protonate the diamine, shutting down the reaction. Start with catalytic amounts.

    • Catalyst Screening: Introduce a catalyst known to promote regioselectivity. Lewis acids like Zn(OTf)₂ or solid-supported acid catalysts can coordinate to a carbonyl oxygen, increasing its electrophilicity.[7] Nanoparticle catalysts (e.g., MnFe₂O₄, nano-TiO₂) have also shown excellent results in improving yields and, in some cases, selectivity.[2][3]

    • Solvent Effects: The solvent can influence reaction pathways. Try switching from a non-polar solvent like toluene to a polar protic solvent like ethanol or an aqueous ethanol mixture.[8] Polar solvents can stabilize charged intermediates differently, potentially favoring one transition state over the other.

    • Temperature: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy. Try running the reaction at room temperature or even 0 °C, even if it requires a longer reaction time.[3]

Q: I am attempting a Beirut reaction with a monosubstituted benzofuroxan and I'm getting a mixture of 6- and 7-substituted quinoxaline 1,4-dioxides. Why?

A: The Beirut reaction's regioselectivity is complicated by the tautomeric equilibrium in monosubstituted benzofuroxans.[9][10] The position of the N-oxide can interchange, presenting two different electrophilic nitrogen atoms for the initial nucleophilic attack.

  • Troubleshooting Strategy: The ratio of the resulting 6- and 7-substituted isomers is highly dependent on the electronic nature of the substituent on the benzofuroxan ring.[9]

    • Electron-Withdrawing Groups (EWGs): If your benzofuroxan has a strong EWG (e.g., -CF₃, -CO₂Me), the formation of the 6-substituted isomer can become significant, and may even be the major product.[9]

    • Control is Difficult: Controlling this equilibrium is challenging. The most practical approach is often to accept the mixture and rely on chromatographic separation of the final products. For future syntheses, consider if an alternative, non-Beirut route might provide better selectivity for your desired isomer.

Strategies for Regioselective Synthesis

Exploiting Electronic and Steric Effects

This is the most fundamental strategy. By choosing starting materials with pronounced electronic or steric differences, you can intrinsically favor one reaction pathway.

  • Principle: Maximize the electronic difference between the two amino groups of the diamine and the two carbonyl groups of the diketone.

  • Example: Reacting a diamine with a strong electron-donating group (e.g., methoxy) with a diketone bearing a strong electron-withdrawing group (e.g., nitro) will provide much higher selectivity than a system with two weakly activating or deactivating groups.

Catalyst-Controlled Reactions

The choice of catalyst is critical for directing the reaction.

Catalyst TypeMechanism of Action & Typical ConditionsSelectivity Outcome
Brønsted Acids (e.g., Acetic Acid, CSA)Preferentially protonates the more basic carbonyl oxygen, increasing its electrophilicity.[6] Typically used in catalytic amounts in solvents like ethanol.Good to excellent, depending on substrate.
Lewis Acids (e.g., Zn(OTf)₂, Ga(OTf)₃)Coordinates to a carbonyl oxygen, providing stronger and often more selective activation than protons.[3][7] Often effective at room temperature.Often provides higher selectivity than Brønsted acids.
Hypervalent Iodine (e.g., PIFA)Catalyzes the annulation through a different mechanism, achieving high chemo- and regioselectivity.[5]Excellent regioselectivities (from 6:1 to exclusively one isomer) have been reported.[5]
Heterogeneous Catalysts (e.g., Nano-TiO₂, MnFe₂O₄)Provides active sites on a solid support that can selectively bind reactants.[2][3] Offers easy separation and recyclability.High yields and often improved selectivity.
Microwave-Assisted Synthesis

Microwave irradiation can dramatically shorten reaction times and often improves yields.[11][12][13] In some cases, the rapid, uniform heating leads to improved selectivity compared to conventional heating methods. Solvent-free reactions on solid supports like acidic alumina under microwave conditions have proven highly effective.[14]

Caption: Troubleshooting workflow for achieving regioselectivity.

Validated Experimental Protocol: Regioselective Synthesis using a Heterogeneous Catalyst

This protocol describes the synthesis of a single quinoxaline isomer using a recyclable nano-catalyst at room temperature, adapted from methodologies that have demonstrated high efficiency and selectivity.[2][3]

Objective: To synthesize a single regioisomer of a substituted quinoxaline from an unsymmetrical diamine and an unsymmetrical diketone.

Materials:

  • Unsymmetrical 1,2-diamine (e.g., 4-methyl-1,2-phenylenediamine), 1.0 mmol

  • Unsymmetrical 1,2-dicarbonyl (e.g., 1-phenyl-1,2-propanedione), 1.0 mmol

  • Nano-TiO₂ or MnFe₂O₄ catalyst, 10 mol%

  • Ethanol, 5 mL

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

Procedure:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the 1,2-diamine (1.0 mmol), the 1,2-dicarbonyl compound (1.0 mmol), and the nano-catalyst (10 mol%).

  • Solvent Addition: Add ethanol (5 mL) to the flask.

  • Reaction: Stir the mixture vigorously at room temperature (25 °C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup:

    • Once the reaction is complete, if using a magnetic nanocatalyst like MnFe₂O₄, place a strong magnet against the side of the flask to immobilize the catalyst. Decant the supernatant liquid.

    • If using a non-magnetic catalyst like nano-TiO₂, filter the reaction mixture through a short pad of celite to remove the catalyst.

    • Rinse the catalyst with a small amount of ethanol (2 x 2 mL) and combine the organic layers.

  • Isolation: Remove the solvent from the combined organic layers under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often of high purity. If necessary, purify further by recrystallization from ethanol or by column chromatography on silica gel.

  • Characterization: Confirm the structure and isomeric purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Compare the spectra to literature data for the expected major isomer.

References

  • Current time information in Beirut, LB, LB. (n.d.). Google.
  • Mondal, M., & Pramanik, A. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(43), 26585-26613.
  • Sato, S., et al. (2021). Regioselective Synthesis of Trisubstituted Quinoxalines Mediated by Hypervalent Iodine Reagents. The Journal of Organic Chemistry, 86(23), 16094–16103.
  • Sheikhi, S., et al. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. Journal of the Iranian Chemical Society, 20(12), 3025-3066.
  • Quinoxaline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Guzmán-Vargas, A., et al. (2018).
  • Hasaninejad, A., & Zare, A. (2012). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods.
  • Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Buravchenko, G., et al. (2021). Revision of the Regioselectivity of the Beirut Reaction of Monosubstituted Benzofuroxans with Benzoylacetonitrile. 6-Substituted quinoxaline-2-carbonitrile 1,4-dioxides: Structural Characterization and Estimation of Anticancer Activity and Hypoxia Selectivity. Pharmaceuticals, 14(5), 458.
  • de la Cruz, P., et al. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. Journal of the Brazilian Chemical Society, 18(1), 147-153.
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
  • Scherbakov, A. M., et al. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 26(16), 4983.
  • Microwave Assisted Synthesis of Quinoxaline Derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Horsting, E. (2022).
  • Plausible mechanism for the formation of quinoxaline. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Horsting, E. (2022).
  • Microwave-Assisted Synthesis of Quinoxalines - A Review. (n.d.). Bentham Science Publisher. Retrieved January 20, 2026, from [Link]

  • Green and selective protocol for the synthesis of quinoxalines. (n.d.). Prime Scholars. Retrieved January 20, 2026, from [Link]

  • Haddadin, M. J., & Kattan, A. M. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(8), 2264-2276.
  • Carda, M., et al. (2018). Regioselective Opening of Nitroepoxides with Unsymmetrical Diamines. The Journal of Organic Chemistry, 83(3), 1252-1258.
  • Directing groups in synthesis and methodology. (In this review, DG=8‐aminoquinoline.). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub.
  • Ishida, M., et al. (2016). Synthesis, Characterization and Protonation Behavior of Quinoxaline-Fused Porphycenes. Molecules, 21(9), 1162.
  • Narsaiah, B., et al. (2021).
  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Comput. (2022). Temple University.
  • Pyrido[1,2-a]quinoxalines: synthesis, crystal structure determination and pH-dependent fluorescence. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved January 20, 2026, from [Link]

  • Matiychuk, V., et al. (2020). New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. Chemistry Proceedings, 3(1), 14.
  • Ibrahim, H. S., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Frontiers in Chemistry, 9, 726887.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). MDPI.
  • The Journal of Organic Chemistry Vol. 91 No. 2. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 3-Methoxyquinoxaline-5-carbaldehyde

Welcome to the technical support center for the synthesis of 3-Methoxyquinoxaline-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are looking to not only synthes...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxyquinoxaline-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are looking to not only synthesize this compound but also to scale up the process efficiently and troubleshoot common experimental hurdles. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for understanding the critical parameters of this synthesis, enabling you to adapt and optimize the procedure for your specific laboratory and scale-up needs.

The synthesis of 3-Methoxyquinoxaline-5-carbaldehyde is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide will provide in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to support your synthetic efforts.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 3-Methoxyquinoxaline-5-carbaldehyde, presented in a question-and-answer format.

Problem 1: Low yield of 3-methoxy-5-methylquinoxaline (the precursor).

  • Question: We are seeing a low yield in the initial condensation reaction to form the methyl-substituted quinoxaline precursor. What are the likely causes and how can we improve it?

  • Answer: Low yields in quinoxaline synthesis often stem from suboptimal reaction conditions or the purity of starting materials.[1] The classical approach involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1][2] For the synthesis of a methyl-substituted quinoxaline, a common precursor is pyruvic acid or its salt.

    • Causality & Solution:

      • pH Control: The cyclization reaction is sensitive to pH. If the reaction medium is too acidic, the diamine starting material can be protonated, reducing its nucleophilicity. Conversely, if it's too basic, side reactions can occur. We recommend maintaining a mildly acidic to neutral pH. If using an acid catalyst like acetic acid, try varying its concentration.[1]

      • Reaction Time and Temperature: While many quinoxaline syntheses can be performed at room temperature, some require heating to go to completion.[2][3] Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, consider gently heating the mixture (e.g., to 40-60 °C). Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields in some cases.[4]

      • Purity of Reactants: Ensure your o-phenylenediamine derivative and sodium pyruvate are of high purity. Impurities can lead to unwanted side reactions and the formation of colored byproducts, complicating purification and reducing the yield of the desired product.[1]

      • Atmosphere: Some diamines can be sensitive to air oxidation. While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield and purity of the product.[1]

Problem 2: Incomplete or no conversion during the oxidation of the methyl group.

  • Question: We are struggling to oxidize the methyl group of 3-methoxy-5-methylquinoxaline to the desired carbaldehyde. What are the key factors to consider for this transformation?

  • Answer: The selective oxidation of a methyl group on an aromatic or heteroaromatic ring to an aldehyde can be challenging, with the risk of over-oxidation to the carboxylic acid or no reaction at all.

    • Causality & Solution:

      • Choice of Oxidizing Agent: The choice of oxidizing agent is critical. For the selective oxidation of an activated methyl group (next to an aromatic ring), several reagents can be considered. Selenium dioxide (SeO₂) is a classic reagent for this type of transformation. Other options include chromium(VI) reagents, though these have toxicity concerns, and cerium(IV) ammonium nitrate (CAN).[5] The reactivity of these reagents can be modulated by the reaction conditions.

      • Reaction Conditions:

        • Temperature: This is a critical parameter. Start at a lower temperature and slowly increase it while monitoring the reaction by TLC. Overheating can lead to over-oxidation.

        • Solvent: The choice of solvent can influence the reactivity of the oxidizing agent. Dioxane is often used for SeO₂ oxidations. A co-solvent system might also be beneficial.

        • Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. An excess can lead to the formation of the carboxylic acid. We recommend starting with 1.0 to 1.2 equivalents of the oxidant.

Problem 3: Formation of the carboxylic acid byproduct during oxidation.

  • Question: Our oxidation reaction is producing a significant amount of 3-methoxyquinoxaline-5-carboxylic acid. How can we minimize this over-oxidation?

  • Answer: The formation of the carboxylic acid is a common side reaction in the oxidation of methyl groups.

    • Causality & Solution:

      • Reaction Time: Over-oxidation is often a result of prolonged reaction times. It is crucial to monitor the reaction closely by TLC. Once the starting material is consumed and the desired aldehyde is the major product, the reaction should be quenched promptly.

      • Reducing Equivalents of Oxidant: If over-oxidation persists, reduce the number of equivalents of the oxidizing agent to just below one equivalent (e.g., 0.95 eq). This may result in some unreacted starting material, but it can be separated during purification, leading to a higher yield of the desired aldehyde.

      • Temperature Control: As mentioned previously, lower reaction temperatures will generally favor the formation of the aldehyde over the carboxylic acid.

Problem 4: Difficulty in purifying the final product, 3-Methoxyquinoxaline-5-carbaldehyde.

  • Question: We are facing challenges in purifying the final carbaldehyde product. What are the recommended purification techniques?

  • Answer: The purification of quinoxaline derivatives can sometimes be complicated by the presence of closely related impurities.

    • Causality & Solution:

      • Chromatography: Column chromatography on silica gel is the most common method for purifying quinoxaline derivatives. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is usually effective. The polarity of your starting material, product, and byproducts will dictate the ideal solvent system.

      • Recrystallization: If the product is a solid and has a reasonable level of purity after chromatography, recrystallization can be an excellent final purification step to obtain highly pure material. Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

      • Acid-Base Extraction: If the main impurity is the carboxylic acid, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move to the aqueous layer, while the aldehyde remains in the organic layer.

Frequently Asked Questions (FAQs)

  • Q1: What is the general mechanism for the synthesis of the quinoxaline core?

    • A1: The most common synthesis of quinoxalines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. The reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization (often through oxidation) to form the stable quinoxaline ring system.[6]

  • Q2: Are there "greener" alternatives for the synthesis of quinoxalines?

    • A2: Yes, significant research has been dedicated to developing more environmentally friendly methods for quinoxaline synthesis. These include catalyst-free reactions in solvents like methanol or water, and the use of solid-supported catalysts that can be easily recovered and reused.[2][3] Microwave-assisted synthesis is also considered a green technique as it often reduces reaction times and energy consumption.[4]

  • Q3: How can we confirm the identity and purity of our synthesized 3-Methoxyquinoxaline-5-carbaldehyde?

    • A3: A combination of analytical techniques should be used.

      • NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure of the molecule. For 3-Methoxyquinoxaline-5-carbaldehyde, you would expect to see characteristic peaks for the aldehyde proton (around 9-10 ppm in ¹H NMR), the methoxy group, and the aromatic protons on the quinoxaline ring system.

      • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

      • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the carbonyl group of the aldehyde (around 1700 cm⁻¹) and the C-O stretching of the methoxy group.

      • High-Performance Liquid Chromatography (HPLC): This is an excellent technique for assessing the purity of your final compound.

  • Q4: What are the safety precautions to consider during this synthesis?

    • A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some of the reagents, such as oxidizing agents and organic solvents, can be hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments in the synthesis of 3-Methoxyquinoxaline-5-carbaldehyde.

Protocol 1: Synthesis of 3-Methoxy-5-methylquinoxaline (Precursor)

This protocol is a representative procedure and may require optimization.

Materials:

  • 3-Amino-4-nitrotoluene

  • Palladium on carbon (10%)

  • Hydrazine hydrate

  • Methanol

  • Sodium pyruvate

  • Glacial acetic acid

  • Sodium methoxide

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate

Procedure:

Step 1a: Reduction of the nitro group

  • To a solution of 3-amino-4-nitrotoluene in methanol, add a catalytic amount of 10% Pd/C.

  • Slowly add hydrazine hydrate dropwise at room temperature.

  • After the addition is complete, reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture, and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude 3,4-diaminotoluene.

Step 1b: Quinoxaline formation

  • Dissolve the crude 3,4-diaminotoluene and sodium pyruvate in a mixture of water and glacial acetic acid.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-methylquinoxalin-3(4H)-one.

Step 1c: Methylation

  • Dissolve the crude 5-methylquinoxalin-3(4H)-one in DMF.

  • Add sodium methoxide and stir for 30 minutes.

  • Add methyl iodide and stir at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-methoxy-5-methylquinoxaline.

Protocol 2: Oxidation to 3-Methoxyquinoxaline-5-carbaldehyde

Materials:

  • 3-Methoxy-5-methylquinoxaline

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-methoxy-5-methylquinoxaline in 1,4-dioxane.

  • Add selenium dioxide (1.1 equivalents) and a small amount of water.

  • Heat the reaction mixture to reflux (around 100 °C) for 4-8 hours. Monitor the progress of the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the selenium byproduct.

  • Dilute the filtrate with dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-Methoxyquinoxaline-5-carbaldehyde.

Data Presentation

Table 1: Summary of Reagents for a Representative Synthesis

StepReagentMolar Equiv.Purpose
1a3-Amino-4-nitrotoluene1.0Starting Material
1a10% Pd/CcatalyticCatalyst for reduction
1aHydrazine hydrate3.0-5.0Reducing agent
1bSodium pyruvate1.1Dicarbonyl source
1bGlacial acetic acidsolvent/catalystAcid catalyst
1cSodium methoxide1.2Base for methylation
1cMethyl iodide1.2Methylating agent
2Selenium dioxide1.1Oxidizing agent

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Oxidation 3_Amino_4_nitrotoluene 3-Amino-4- nitrotoluene 3_4_Diaminotoluene 3,4-Diaminotoluene 3_Amino_4_nitrotoluene->3_4_Diaminotoluene Pd/C, N2H4*H2O 5_methylquinoxalin_3_one 5-Methylquinoxalin- 3(4H)-one 3_4_Diaminotoluene->5_methylquinoxalin_3_one Sodium pyruvate, AcOH Precursor 3-Methoxy-5- methylquinoxaline 5_methylquinoxalin_3_one->Precursor NaOMe, MeI Final_Product 3-Methoxyquinoxaline- 5-carbaldehyde Precursor->Final_Product SeO2, Dioxane/H2O, Reflux Troubleshooting_Workflow Start Start Oxidation Reaction Monitor Monitor by TLC Start->Monitor Problem Identify Issue Monitor->Problem Problem Detected Complete Reaction Complete Monitor->Complete Successful No_Reaction No Reaction/ Incomplete Conversion Problem->No_Reaction Low Conversion Over_Oxidation Over-oxidation to Carboxylic Acid Problem->Over_Oxidation Byproduct Formation Increase_Temp Increase Temperature No_Reaction->Increase_Temp Increase_Time Increase Reaction Time No_Reaction->Increase_Time Check_Reagent Check Oxidant Activity No_Reaction->Check_Reagent Decrease_Temp Decrease Temperature Over_Oxidation->Decrease_Temp Decrease_Time Decrease Reaction Time Over_Oxidation->Decrease_Time Decrease_Oxidant Decrease Oxidant Eq. Over_Oxidation->Decrease_Oxidant Increase_Temp->Monitor Increase_Time->Monitor Check_Reagent->Monitor Decrease_Temp->Monitor Decrease_Time->Monitor Decrease_Oxidant->Monitor

Caption: Troubleshooting workflow for the oxidation of the methyl group.

References

  • Hernández-Vázquez, E., et al. (2018). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2018, 9340431. Available at: [Link]

  • Ghosh, S., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(35), 21543-21569. Available at: [Link]

  • Das, A. K., et al. (2015). Emerging trends in two- and three-component efficient synthetic strategies for functionalised and fused quinoxalines. New Journal of Chemistry, 39, 7554-7585. Available at: [Link]

  • Bhabal, S., & Shimpi, N. (2023). Synthesis of quinoxalines via intermediary formation of 1,4‐dihydroquinoxalines. Dyes and Pigments, 214, 111245. Available at: [Link]

  • Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. Available at: [Link]

  • Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. Available at: [Link]

  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (2016). International Journal of ChemTech Research, 9(5), 33-40. Available at: [Link]

  • Wan, J.-P., & Wei, L. (2014). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. HETEROCYCLES, 89(1), 113-122. Available at: [Link]

  • Wan, J.-P., & Wei, L. (2013). Quinoxaline Synthesis by Domino Reactions. Current Organic Chemistry, 17(1), 109-126. Available at: [Link]

  • ResearchGate. (2012). Can anyone tell me the best reaction conditions to oxidize a methyl group next to a carbon-carbon double bond?. Available at: [Link]

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  • Singh, R., et al. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860. Available at: [Link]

  • Deady, L. W., et al. (2003). A Convenient Procedure for Indirect Oxidation of Aromatic Methyl Groups to Aldehydes and Carboxylic Acids. Synthetic Communications, 33(15), 2637-2644. Available at: [Link]

  • ResearchGate. (2011). Synthesis of physiologically important quinoxaline derivatives using conventional method and microwave irradiation. Available at: [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available at: [Link]

  • Srinivas, K., et al. (2014). Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. Journal of Applicable Chemistry, 3(4), 1432-1439. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-Methoxyquinoxaline-5-carbaldehyde

In the landscape of modern drug discovery and development, the quinoxaline scaffold stands as a privileged structure, forming the core of numerous pharmacologically active agents.[1] Its derivatives are subjects of inten...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the quinoxaline scaffold stands as a privileged structure, forming the core of numerous pharmacologically active agents.[1] Its derivatives are subjects of intense investigation for their potential as anticancer, antibiotic, and kinase-inhibiting therapeutics. The precise structural elucidation of novel quinoxaline analogs is therefore a cornerstone of advancing medicinal chemistry. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of a representative quinoxaline derivative, 3-Methoxyquinoxaline-5-carbaldehyde, contextualized with alternative analytical techniques.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds.[1] For a molecule like 3-Methoxyquinoxaline-5-carbaldehyde, ¹H and ¹³C NMR provide a detailed roadmap of the atomic connectivity and electronic environment. This section will delve into the practical aspects of acquiring and interpreting this critical data.

Predicted ¹H and ¹³C NMR Spectral Data

While a dedicated experimental spectrum for 3-Methoxyquinoxaline-5-carbaldehyde is not publicly available, we can predict the chemical shifts and coupling constants based on established data for substituted quinoxalines and related aromatic aldehydes.[2][3][4]

Molecular Structure and Numbering

To facilitate the discussion of spectral assignments, the molecular structure and atom numbering scheme for 3-Methoxyquinoxaline-5-carbaldehyde are presented below.

Caption: Molecular structure of 3-Methoxyquinoxaline-5-carbaldehyde with atom numbering.

Table 1: Predicted ¹H NMR Data for 3-Methoxyquinoxaline-5-carbaldehyde (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-CHO10.1 - 10.3s-The aldehyde proton is highly deshielded by the carbonyl group.[4]
H-28.6 - 8.8s-The proton on the pyrazine ring is in an electron-deficient environment.
H-68.0 - 8.2dd~8.0, 1.5Ortho-coupled to H-7 and meta-coupled to H-8. Deshielded by the adjacent aldehyde group.
H-87.9 - 8.1dd~8.0, 1.5Ortho-coupled to H-7 and meta-coupled to H-6.
H-77.7 - 7.9t~8.0Coupled to both H-6 and H-8.
OCH₃4.1 - 4.3s-Methoxy protons are typically found in this region.

Table 2: Predicted ¹³C NMR Data for 3-Methoxyquinoxaline-5-carbaldehyde (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-CHO190 - 193The aldehyde carbonyl carbon is highly deshielded.
C-3158 - 162Carbon attached to the electron-donating methoxy group.
C-5135 - 138Carbon attached to the electron-withdrawing aldehyde group.
C-4a, C-8a140 - 145Bridgehead carbons in the quinoxaline ring system.
C-2145 - 148Carbon in the pyrazine ring.
C-6, C-8128 - 132Aromatic carbons influenced by the substituents.
C-7125 - 128Aromatic carbon.
OCH₃53 - 56Methoxy carbon.

Experimental Protocol for NMR Data Acquisition

A robust and reproducible NMR analysis hinges on meticulous sample preparation and the selection of appropriate acquisition parameters.[1]

Step-by-Step Sample Preparation
  • Sample Weighing: For ¹H NMR, accurately weigh 5-10 mg of 3-Methoxyquinoxaline-5-carbaldehyde. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.[1]

  • Solvent Selection: Choose a high-purity deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[5]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0.00 ppm.[5]

Instrumental Setup and Data Acquisition
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good spectral dispersion.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard 1D ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment, and the number of scans will depend on the sample concentration.

Comparative Analysis with Alternative Spectroscopic Techniques

While NMR is the gold standard for structural elucidation, a comprehensive characterization often involves complementary techniques.

Table 3: Comparison of Analytical Techniques for the Characterization of 3-Methoxyquinoxaline-5-carbaldehyde

TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Detailed atomic connectivity, electronic environment, and stereochemistry.Unambiguous structure determination.Requires a relatively large amount of sample for ¹³C NMR, and can be time-consuming.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-O, aromatic C-H).Fast and requires a small amount of sample.Provides limited information on the overall molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about the electronic transitions and conjugation in the molecule.Simple and fast.Provides limited structural information.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel quinoxaline derivative like 3-Methoxyquinoxaline-5-carbaldehyde.

G cluster_workflow Characterization Workflow synthesis Synthesis of 3-Methoxyquinoxaline-5-carbaldehyde purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (MS) Molecular Weight Confirmation purification->ms ir Infrared (IR) Spectroscopy Functional Group Analysis purification->ir nmr ¹H and ¹³C NMR Structural Elucidation purification->nmr uv UV-Vis Spectroscopy Electronic Properties purification->uv data_analysis Comprehensive Data Analysis and Structure Confirmation ms->data_analysis ir->data_analysis nmr->data_analysis uv->data_analysis

Caption: A typical workflow for the spectroscopic characterization of novel quinoxaline derivatives.

Conclusion

The structural characterization of 3-Methoxyquinoxaline-5-carbaldehyde, and indeed any novel quinoxaline derivative, relies heavily on the power of ¹H and ¹³C NMR spectroscopy. This guide has provided a framework for understanding the expected spectral features, the experimental protocols for data acquisition, and a comparison with other essential analytical techniques. By employing a multi-technique approach, researchers and drug development professionals can confidently and accurately elucidate the structures of these vital heterocyclic compounds, paving the way for the discovery of new and effective therapeutics.

References

  • BenchChem. (2025). Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines.
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  • Aghao, A. K., et al. (n.d.). NOVEL CHALCONE DERIVATIVES OF 3-HYDROXYQUINOXALINE-2-CARBOXALDEHYDE: SYNTHESIS, CHARACTERIZATION AND COMPARATIVE BIOLOGICAL SCREENING. Journal of Advanced Scientific Research.
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Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-Methoxyquinoxaline-5-carbaldehyde

Abstract This guide provides an in-depth comparative analysis of mass spectrometry-based techniques for the characterization and quantification of 3-Methoxyquinoxaline-5-carbaldehyde. Quinoxaline derivatives are a pivota...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth comparative analysis of mass spectrometry-based techniques for the characterization and quantification of 3-Methoxyquinoxaline-5-carbaldehyde. Quinoxaline derivatives are a pivotal class of nitrogen-containing heterocyclic compounds, integral to the development of pharmaceuticals and other biologically active molecules.[1][2][3] Their robust analytical characterization is therefore paramount. This document explores the rationale behind selecting optimal ionization sources and mass analyzers, details a validated UPLC-MS/MS protocol, and contrasts the performance of mass spectrometry with alternative analytical methodologies. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights to guide experimental design.

Introduction: The Analytical Imperative for 3-Methoxyquinoxaline-5-carbaldehyde

3-Methoxyquinoxaline-5-carbaldehyde is a key heterocyclic compound featuring a benzopyrazine core structure. Such quinoxaline derivatives are foundational in medicinal chemistry, exhibiting a wide array of pharmacological activities, including but not limited to, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The precise and reliable analysis of these molecules is crucial for synthesis validation, purity assessment, metabolite identification, and pharmacokinetic studies.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a premier analytical tool for this purpose. Its exceptional sensitivity, selectivity, and ability to provide structural information make it indispensable in modern analytical workflows.[1][4] This guide will dissect the critical parameters of MS analysis for 3-Methoxyquinoxaline-5-carbaldehyde, providing a comparative framework to empower researchers in method development and application.

Physicochemical Properties and Their MS Implications

Before delving into methodology, understanding the inherent properties of 3-Methoxyquinoxaline-5-carbaldehyde is essential for predicting its behavior in a mass spectrometer.

PropertyValue (Predicted/Known)Implication for Mass Spectrometry Analysis
Molecular Formula C10H8N2O2---
Molecular Weight 188.18 g/mol The nominal mass will be 188 Da. High-resolution mass spectrometry can confirm the elemental composition.
Structure Quinoxaline ring with methoxy and carbaldehyde substituents.The nitrogen atoms in the quinoxaline ring are basic and readily protonated, making positive mode electrospray ionization highly favorable. The aromatic system provides stability to the molecular ion.
Polarity Moderately PolarSuitable for reverse-phase liquid chromatography and soluble in common ESI solvents like methanol and acetonitrile.[5]
Volatility LowNot ideal for Gas Chromatography-Mass Spectrometry (GC-MS) without derivatization.[6][7] Liquid chromatography is the preferred separation technique.
CAS Number 877457-66-4[8]

Mass Spectrometry Approaches: A Comparative Overview

The success of any MS analysis hinges on the appropriate selection of the ionization source and mass analyzer. The choice is dictated by the analyte's properties and the analytical goal (e.g., quantification vs. structural elucidation).

Ionization Source Selection: The Gateway to the Mass Analyzer

For a moderately polar, non-volatile molecule like 3-Methoxyquinoxaline-5-carbaldehyde, soft ionization techniques are paramount to prevent excessive fragmentation and preserve the molecular ion.[9][10]

  • Electrospray Ionization (ESI): This is the most suitable technique. ESI is ideal for polar molecules and generates ions directly from solution, making it perfectly compatible with LC.[9][10] Given the basic nitrogen atoms in the quinoxaline ring, positive-ion ESI ([M+H]+) will be highly efficient. The typical solvents used in LC-MS, such as methanol and acetonitrile with acidic modifiers (e.g., formic acid), facilitate this protonation.[5]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative for less polar compounds than those typically analyzed by ESI. While it could potentially ionize this molecule, ESI is expected to provide superior sensitivity due to the pre-existing chargeability of the quinoxaline core.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is primarily used for large biomolecules and is not a conventional choice for small molecules in quantitative workflows.[5] It is generally less compatible with online chromatographic separation.

Mass Analyzer Comparison: Resolving and Detecting Ions

The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice of analyzer impacts resolution, mass accuracy, sensitivity, and scan speed.

Analyzer TypePros for this ApplicationCons for this ApplicationBest Use Case
Triple Quadrupole (QqQ) Excellent sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode. Wide dynamic range.Low resolution; provides limited structural information beyond precursor-product transitions.Targeted Quantification: Ideal for pharmacokinetic studies or purity assays where the compound and its fragments are known.[11]
Time-of-Flight (TOF) High resolution and excellent mass accuracy.May have a more limited dynamic range compared to QqQ for quantification.Identification & Confirmation: Accurately determines the elemental composition of the parent ion and its fragments, confirming the compound's identity.
Orbitrap Very high resolution and mass accuracy.Slower scan speeds compared to TOF, which can be a limitation for very fast UPLC peaks.Structural Elucidation: Unambiguous formula determination and in-depth fragmentation analysis for metabolite identification or impurity profiling.
Quadrupole-Time-of-Flight (Q-TOF) A hybrid instrument combining the benefits of both. Good for precursor ion selection (Quadrupole) and high-resolution fragment analysis (TOF).More complex and expensive than standalone instruments.Comprehensive Analysis: Excellent for both qualitative (identification, structural analysis) and quantitative workflows.[12]

Recommendation: For routine quantification, a Triple Quadrupole is the most cost-effective and sensitive option. For research and development where unknown identification is necessary, a Q-TOF or Orbitrap-based instrument offers invaluable high-resolution capabilities.

Tandem Mass Spectrometry (MS/MS): Deciphering the Structure

Tandem mass spectrometry (MS/MS) is a powerful tool for structural confirmation and enhancing selectivity.[12] It involves isolating the protonated molecular ion ([M+H]+ at m/z 189.06) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.

Proposed Fragmentation Pathway

Based on the structure of 3-Methoxyquinoxaline-5-carbaldehyde, a logical fragmentation pattern can be predicted. The stability of the aromatic quinoxaline core will dictate the primary fragmentation routes.[13][14]

A probable pathway involves the initial loss of neutral molecules from the substituent groups:

  • Loss of formaldehyde (CH₂O) from the methoxy group: A common fragmentation for methoxy-substituted N-heterocycles, leading to a fragment at m/z 159.

  • Loss of carbon monoxide (CO) from the aldehyde group: This would result in a fragment at m/z 161.[14]

  • Loss of a methyl radical (•CH₃) from the methoxy group: This would produce a radical cation at m/z 174.

The following diagram illustrates this proposed fragmentation.

G parent [M+H]+ m/z 189.06 frag1 Loss of CH₂O (-30 Da) parent->frag1 CID frag2 Loss of CO (-28 Da) parent->frag2 CID frag3 Loss of •CH₃ (-15 Da) parent->frag3 CID ion1 [C₉H₇N₂O]+ m/z 159.06 frag1->ion1 ion2 [C₉H₉N₂O]+ m/z 161.07 frag2->ion2 ion3 [C₉H₆N₂O₂]+• m/z 174.04 frag3->ion3

Caption: Proposed MS/MS fragmentation of 3-Methoxyquinoxaline-5-carbaldehyde.

A Validated UPLC-MS/MS Method for Quantification

This section outlines a robust, self-validating protocol for the quantification of 3-Methoxyquinoxaline-5-carbaldehyde in a research matrix (e.g., a reaction mixture or plasma sample). The use of Ultra-Performance Liquid Chromatography (UPLC) allows for rapid and highly efficient separations.[4]

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing p1 Matrix Spiking (Internal Standard) p2 Protein Precipitation (e.g., Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Transfer & Dilution p3->p4 a1 UPLC Separation p4->a1 a2 MS/MS Detection (MRM) a1->a2 d1 Peak Integration a2->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: Workflow for UPLC-MS/MS quantification.

Detailed Protocol
  • Preparation of Standards and Samples:

    • Prepare a 1 mg/mL stock solution of 3-Methoxyquinoxaline-5-carbaldehyde in DMSO or methanol.

    • Create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by spiking the stock solution into the relevant matrix (e.g., blank plasma, reaction buffer).

    • Select a suitable internal standard (IS), ideally a stable isotope-labeled version of the analyte or a structurally similar compound with different mass. Prepare an IS working solution (e.g., 100 ng/mL).

    • For sample preparation, add 50 µL of sample, standard, or blank matrix to a microcentrifuge tube. Add 10 µL of the IS working solution.

    • Add 150 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new plate or vial for injection.

  • UPLC Conditions:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 2.5 minutes, hold for 0.5 minutes, return to 5% B, and re-equilibrate for 1 minute.

    • Injection Volume: 2 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • MRM Transitions:

      • Analyte: 189.1 -> 159.1 (Quantifier), 189.1 -> 161.1 (Qualifier).

      • Internal Standard: (Specific to the chosen IS).

    • Note: Collision energies and cone voltage should be optimized for the specific instrument to maximize signal intensity.

  • Data Analysis and Validation:

    • Integrate the chromatographic peaks for the analyte and the IS.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Generate a calibration curve by plotting the peak area ratio against the concentration of the standards. A linear regression with a weighting factor of 1/x² is typically used.

    • The curve must have a correlation coefficient (r²) of >0.99 for acceptance.

    • Quantify unknown samples by interpolating their peak area ratios from the calibration curve.

    • Include Quality Control (QC) samples at low, medium, and high concentrations to ensure the accuracy and precision of the run.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, other techniques have their place in the analysis of quinoxaline derivatives. The choice of method depends on the specific analytical question being addressed.

TechniquePrincipleSensitivitySelectivityStructural InformationThroughput
UPLC-MS/MS Separation by chromatography, detection by mass.Very High (pg-fg)Very HighHigh (Fragmentation Pattern)High
HPLC-UV Separation by chromatography, detection by UV absorbance.Moderate (ng-µg)ModerateVery LowHigh
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Low (µg-mg)HighVery High (Complete Structure)Low
GC-MS Separation by gas chromatography, detection by mass.High (pg-ng)HighHigh (EI Library Matchable)Moderate

Key Insights:

  • For Quantification: UPLC-MS/MS is unrivaled in sensitivity and selectivity, making it the gold standard for bioanalysis and trace-level detection.[11] HPLC-UV is a viable, less expensive alternative for purity assessments of bulk material where concentration is high.

  • For Structural Elucidation: NMR spectroscopy provides the most definitive structural information for a pure compound. However, for identifying unknowns in a complex mixture (like metabolites), high-resolution MS (Q-TOF, Orbitrap) is superior due to its sensitivity and coupling with chromatography.

  • Applicability of GC-MS: Due to the low volatility of 3-Methoxyquinoxaline-5-carbaldehyde, GC-MS would require a derivatization step to increase volatility, adding complexity to the workflow.[7] Therefore, it is not the recommended primary approach.

Conclusion

The mass spectrometric analysis of 3-Methoxyquinoxaline-5-carbaldehyde is most effectively achieved using Ultra-Performance Liquid Chromatography coupled with a tandem mass spectrometer (UPLC-MS/MS) utilizing an electrospray ionization source. This configuration provides the optimal balance of sensitivity, selectivity, and throughput required for demanding applications in pharmaceutical research and development. While high-resolution mass spectrometry is invaluable for initial structural confirmation and metabolite identification, a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode remains the workhorse for targeted quantification. By understanding the physicochemical properties of the analyte and the comparative strengths of different analytical platforms, researchers can design robust, validated methods to accelerate their scientific discoveries.

References

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Validation

A Comparative Guide to the Biological Activity of 3-Methoxyquinoxaline-5-carbaldehyde and Its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoxaline Scaffold as a Privileged Structure in Medicinal Chemistry The quinoxaline core, a heterocyclic scaffold composed of a benzene...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoxaline core, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, has garnered significant attention in medicinal chemistry. This "privileged structure" is a recurring motif in a multitude of biologically active compounds, demonstrating a remarkable breadth of pharmacological properties.[1] Quinoxaline derivatives have been extensively investigated and have shown promise as anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, and antiviral agents.[2][3][4] The versatility of the quinoxaline ring system allows for substitutions at various positions, leading to a diverse chemical space for the development of novel therapeutic agents with tailored activities. This guide focuses on the comparative biological activity of 3-Methoxyquinoxaline-5-carbaldehyde and its structurally related analogs, providing a framework for understanding their potential therapeutic applications and the experimental methodologies required for their evaluation.

While specific biological data for 3-Methoxyquinoxaline-5-carbaldehyde is not extensively available in the current literature, this guide will leverage data from its close analogs, namely quinoxaline-carbaldehyde derivatives, to provide a comparative analysis and infer its potential activity profile. By examining the structure-activity relationships (SAR) of these related compounds, we can extrapolate the likely contributions of the methoxy and carbaldehyde functionalities to the overall biological effect.

Comparative Biological Activity: A Focus on Quinoxaline Carbaldehydes

To understand the potential of 3-Methoxyquinoxaline-5-carbaldehyde, we will examine the reported biological activities of two key analogs: 4-(2-methylquinoxalinyloxy) benzaldehyde and Quinoxaline-6-carbaldehyde . These compounds share the core quinoxaline structure and the crucial carbaldehyde group, providing valuable insights into the antimicrobial and potential anticancer activities of this subclass of molecules.

Data Presentation: Antimicrobial Activity of Quinoxaline Carbaldehyde Analogs

The following table summarizes the available antimicrobial data for the selected analogs. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)ActivityReference
Quinoxaline-6-carbaldehyde Staphylococcus aureus NCTC 6571, 8530, 8531-Bactericidal[5]
Shigella dysenteriae 725Bacteriostatic[5]
Various bacterial isolates10-100Inhibitory[5]
4-(2-methylquinoxalinyloxy) benzaldehyde Escherichia coli100Slightly Active[4]
Staphylococcus aureus50Moderately Active[4]
Pseudomonas aeruginosa100Slightly Active[4]
Bacillus subtilis50Moderately Active[4]
Aspergillus niger100Slightly Active[4]
Candida albicans100Slightly Active[4]

Analysis of Analog Data:

The data reveals that quinoxaline carbaldehydes possess notable antimicrobial properties. Quinoxaline-6-carbaldehyde , for instance, exhibits bactericidal activity against strains of Staphylococcus aureus and bacteriostatic effects against Shigella dysenteriae.[5] Its broad inhibitory action against various bacterial isolates at concentrations ranging from 10-100 µg/mL underscores the potential of the quinoxaline carbaldehyde scaffold as a source of new antimicrobial agents.[5]

Similarly, 4-(2-methylquinoxalinyloxy) benzaldehyde demonstrates a spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[4] Its moderate activity against Staphylococcus aureus and Bacillus subtilis is particularly noteworthy.[4]

Structure-Activity Relationship (SAR) Insights and Predictions for 3-Methoxyquinoxaline-5-carbaldehyde

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of their substituents.

  • The Carbaldehyde Group: The presence of a carbaldehyde (-CHO) group is a key feature of the analogs discussed. Aldehydes are known to be reactive functional groups that can potentially interact with biological macromolecules, contributing to the observed antimicrobial effects.

  • The Methoxy Group: The introduction of a methoxy (-OCH3) group, as in the case of 3-Methoxyquinoxaline-5-carbaldehyde, can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic effects. Methoxy substitutions have been shown to play a crucial role in the anticancer activity of various heterocyclic compounds.[6] Depending on its position, a methoxy group can enhance binding to target enzymes or receptors.[6]

Predicted Activity Profile of 3-Methoxyquinoxaline-5-carbaldehyde:

Based on the activity of its analogs and general SAR principles for quinoxalines, it is plausible to predict that 3-Methoxyquinoxaline-5-carbaldehyde will exhibit both antimicrobial and anticancer activities. The combination of the quinoxaline core, the reactive carbaldehyde group, and the modulating methoxy substituent makes it a compelling candidate for further investigation.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of 3-Methoxyquinoxaline-5-carbaldehyde and its analogs, the following detailed experimental protocols are recommended.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 3-Methoxyquinoxaline-5-carbaldehyde and its analogs in dimethyl sulfoxide (DMSO). Perform serial dilutions to obtain a range of test concentrations. Treat the cells with these concentrations and incubate for 48-72 hours. Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug like doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Cancer Cell Culture B Cell Seeding in 96-well Plate A->B Overnight D Cell Treatment & Incubation (48-72h) B->D C Compound Dilution C->D E Add MTT Solution & Incubate (4h) D->E F Add DMSO to Solubilize Formazan E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Workflow for the MTT Assay.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration that inhibits visible growth.

Step-by-Step Protocol:

  • Microorganism Preparation: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in an appropriate broth medium overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a stock solution of 3-Methoxyquinoxaline-5-carbaldehyde and its analogs in a suitable solvent. Perform a two-fold serial dilution in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • Result Interpretation: Visually inspect the wells for turbidity. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of Compound B->C D Incubate Plate C->D E Visually Assess for Growth D->E F Determine MIC E->F

Workflow for MIC Determination.

Potential Mechanism of Action: Targeting Cancer Signaling Pathways

Quinoxaline derivatives have been reported to exert their anticancer effects through the inhibition of various key signaling pathways that are often dysregulated in cancer.[7] Many quinoxaline-based compounds are known to be inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), or intracellular kinases within the PI3K/Akt/mTOR pathway.[7][8]

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[8] Its aberrant activation is a common feature in many human cancers.[8] Quinoxaline derivatives that can dually inhibit PI3K and mTOR are of significant interest as they can block this critical cancer-promoting pathway at multiple points.[8]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Promotes Quinoxaline Quinoxaline Derivatives Quinoxaline->PI3K Inhibition Quinoxaline->mTORC1 Inhibition

Potential inhibition of the PI3K/Akt/mTOR pathway by quinoxaline derivatives.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 3-Methoxyquinoxaline-5-carbaldehyde is currently limited, the available data on its structural analogs strongly suggest its potential as a valuable scaffold for the development of novel antimicrobial and anticancer agents. The presence of the quinoxaline core, combined with the reactive carbaldehyde and modulating methoxy groups, presents a compelling case for its further investigation.

This guide provides a comprehensive framework for researchers to undertake a systematic evaluation of 3-Methoxyquinoxaline-5-carbaldehyde and its derivatives. The detailed experimental protocols for assessing anticancer and antimicrobial activities, along with the insights into potential mechanisms of action, offer a clear path forward. Future research should focus on the synthesis of a series of analogs with variations in the position and nature of substituents on the quinoxaline ring to establish a robust structure-activity relationship. Such studies will be instrumental in optimizing the potency and selectivity of this promising class of compounds, ultimately paving the way for the development of new and effective therapeutic agents.

References

  • New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Publishing. Available at: [Link]

  • Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis. PubMed. Available at: [Link]

  • Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. PubMed Central. Available at: [Link]

  • New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations. RSC Publishing. Available at: [Link]

  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Publishing. Available at: [Link]

  • Quinoxaline derivatives in identifying novel VEGFR-2 inhibitors: A combined 3D-QSAR, molecular docking and molecular dynamics simulation. PubMed. Available at: [Link]

  • Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Available at: [Link]

  • Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. MDPI. Available at: [Link]

  • New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis. PubMed. Available at: [Link]

  • N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. PubMed. Available at: [Link]

  • Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. PubMed Central. Available at: [Link]

  • A novel synthesis of quinoxaline- 6-carabaldehyde and its evaluation as potential antimicrobial agent. Der Pharma Chemica. Available at: [Link]

  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. PubMed Central. Available at: [Link]

  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. PubMed. Available at: [Link]

  • Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. ResearchGate. Available at: [Link]

  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. SpringerLink. Available at: [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central. Available at: [Link]

  • Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. ARC Journals. Available at: [Link]

  • Novel quinoxaline derivatives as promising cytotoxic agents: structure-based design, in silico studies, VEGFR-2 inhibition, and PI3K/AKT/mTOR pathway modulation. ResearchGate. Available at: [Link]

  • ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • 3-Arylamino-quinoxaline-2-carboxamides inhibit the PI3K/Akt/mTOR signaling pathways to activate P53 and induce apoptosis. PubMed. Available at: [Link]

  • Full article: Quinoxaline-substituted chalcones as new inhibitors of breast cancer resistance protein ABCG2: polyspecificity at B-ring position. Taylor & Francis Online. Available at: [Link]

  • A novel synthesis of quinoxaline- 6-carabaldehyde and its evaluation as potential antimicrobial agent. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN. Available at: [Link]

  • Structure-activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. Qatar University Digital Hub. Available at: [Link]

  • A novel synthesis of quinoxaline- 6-carabaldehyde and its evaluation as potential antimicrobial agent. scholarsresearchlibrary.com. Available at: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PubMed Central. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. Available at: [Link]

  • ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. Available at: [Link]

  • Full article: Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Taylor & Francis. Available at: [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis. Available at: [Link]

  • Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme. PubMed. Available at: [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. Available at: [Link]

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Comparative

A Comparative Spectroscopic Guide to Quinoxaline Derivatives for Researchers and Drug Development Professionals

Quinoxaline and its derivatives represent a versatile class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents.[1][2][3][4][5][6][7] Their broad spectrum...

Author: BenchChem Technical Support Team. Date: January 2026

Quinoxaline and its derivatives represent a versatile class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents.[1][2][3][4][5][6][7] Their broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties, has made them a focal point in medicinal chemistry and drug discovery.[1][4][7][8][9] The nuanced relationship between the structure of these derivatives and their function necessitates a deep understanding of their physicochemical properties, with spectroscopy serving as a cornerstone for their characterization.[10][11]

This guide provides a comprehensive comparison of the spectroscopic properties of various quinoxaline derivatives, focusing on UV-Vis absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy. By delving into the experimental data and the underlying principles, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed for structural elucidation and the rational design of novel quinoxaline-based therapeutics.

The Structural Significance of Quinoxaline

Quinoxaline, or benzopyrazine, consists of a benzene ring fused to a pyrazine ring.[5][6] This aromatic system is a key building block in the synthesis of a wide array of organic materials and pharmacologically active compounds.[2][4] The ability to introduce a diverse range of substituents at various positions on the quinoxaline core allows for the fine-tuning of its electronic and steric properties, which in turn dictates its biological activity and spectroscopic behavior.

UV-Vis Absorption Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. For quinoxaline derivatives, the absorption spectra are typically characterized by multiple bands in the UV and visible regions, corresponding to π-π* and n-π* transitions.[2] The position (λmax) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the nature and position of substituents on the quinoxaline ring system.

A key objective in the design of quinoxaline derivatives, particularly for applications in optoelectronics, is to broaden their absorption patterns to enhance coverage of the solar spectrum.[12] This is often achieved by introducing conjugated spacers and various aryl moieties to the quinoxaline core.[12] The electron-donating or electron-withdrawing nature of these substituents significantly influences the energy of the electronic transitions. For instance, the introduction of electron-donating groups generally leads to a bathochromic (red) shift in the absorption maxima, indicating a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[12]

Comparative UV-Vis Data for Representative Quinoxaline Derivatives:

DerivativeSubstituent(s)Solventλmax (nm)Molar Absorptivity (log ε)Reference
Quinoxaline-Chloroform315, 305Not Specified[12]
2,3-DiphenylquinoxalinePhenylChloroform345, 275Not Specified[12]
2,3-Di(thien-2-yl)quinoxalineThienylChloroform380, 280Not Specified[12]
2,3-Bis(5-(2-ethylhexyl)thien-2-yl)quinoxalineAlkyl-substituted thienylChloroform390, 285Not Specified[12]
10-Ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxalineFused-ring systemDMSO350, 415, 448Not Specified[13]
6,7-Dichloroquinoxaline-2,3-diolDichloro, diolDMSO350, 445Not Specified[2]

This table presents a selection of data to illustrate the impact of substitution on UV-Vis absorption. For a comprehensive understanding, refer to the cited literature.

The data clearly demonstrates that extending the conjugation of the quinoxaline system, for example by adding phenyl or thienyl groups, results in a significant red shift of the absorption bands.[12] This trend is further enhanced by the introduction of electron-donating alkyl groups on the thiophene rings.[12]

Experimental Protocol: UV-Vis Spectroscopy

A standardized protocol is crucial for obtaining reproducible and comparable UV-Vis data.

Workflow for UV-Vis Analysis of Quinoxaline Derivatives

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Processing A Weigh Compound B Dissolve in Solvent A->B C Dilute to desired concentration B->C D Record Blank Spectrum C->D E Record Sample Spectrum D->E F Determine λmax E->F G Calculate Molar Absorptivity F->G

Caption: A generalized workflow for UV-Vis spectroscopic analysis.

  • Sample Preparation:

    • Accurately weigh a small amount of the quinoxaline derivative.

    • Dissolve the compound in a suitable spectroscopic grade solvent (e.g., chloroform, DMSO, ethanol) to create a stock solution of known concentration.[2][12][14]

    • Perform serial dilutions to obtain a final concentration that yields an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Instrumentation and Measurement:

    • Use a calibrated dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum using a cuvette containing only the solvent.

    • Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each absorption band.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy: Unveiling Emissive Properties

Fluorescence spectroscopy provides valuable information about the excited state properties of molecules. Many quinoxaline derivatives exhibit fluorescence, making them suitable for applications as fluorescent probes and in optoelectronic devices.[13][15] The fluorescence emission wavelength and quantum yield are highly dependent on the molecular structure and the surrounding environment, such as solvent polarity.[15]

The quinoxaline moiety itself is considered a fluorophore.[13] The emission properties can be tailored by introducing various substituents. The character of these substituents on the quinoxaline skeleton significantly influences the fluorescence emission spectra.[13]

Comparative Fluorescence Data for Selected Quinoxaline Derivatives:

DerivativeExcitation Wavelength (nm)Emission Wavelength (nm)SolventReference
Quinoxalin-2(1H)-oneNot Specified~400Not Specified[15]
10-Ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivatives350400-500DMSO[13][16]

This table provides illustrative examples. The fluorescence properties are highly specific to the derivative and experimental conditions.

Experimental Protocol: Fluorescence Spectroscopy

The methodology for fluorescence measurements requires careful control of experimental parameters to ensure accuracy and comparability.

Workflow for Fluorescence Spectroscopy

G A Prepare Dilute Sample Solution B Set Excitation Wavelength A->B C Record Emission Spectrum B->C D Determine Emission Maximum C->D E (Optional) Calculate Quantum Yield D->E

Caption: Standard procedure for fluorescence spectroscopic analysis.

  • Sample Preparation: Prepare a dilute solution of the quinoxaline derivative in a suitable solvent to avoid inner filter effects. The concentration is typically in the micromolar range.

  • Instrumentation: Use a calibrated spectrofluorometer.

  • Measurement:

    • Determine the optimal excitation wavelength by measuring the absorption spectrum.

    • Set the excitation wavelength and record the emission spectrum over a relevant wavelength range.

  • Data Analysis:

    • Identify the wavelength of maximum emission.

    • If required, calculate the fluorescence quantum yield relative to a known standard.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of quinoxaline derivatives.[10][11] Both 1H and 13C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise mapping of the molecular structure.[1][17][18][19]

In 1H NMR, the chemical shifts and coupling constants of the protons on the quinoxaline ring system provide insights into the electronic effects of the substituents. For instance, electron-withdrawing groups will generally shift the signals of nearby protons downfield (to higher ppm values).

13C NMR spectroscopy is particularly useful for characterizing the carbon skeleton of the molecule.[17] The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic environment. Analysis of fully coupled spectra can provide valuable information on C-H coupling constants.[17] Advanced 2D NMR techniques, such as COSY, HMQC, and HMBC, are often employed for the complete assignment of proton and carbon signals, especially in complex derivatives.[3][10]

Representative NMR Data for Quinoxaline:

NucleusChemical Shift (ppm)SolventReference
1H8.8 (H2, H3), 8.1 (H5, H8), 7.7 (H6, H7)Not Specified[20]
13C145.2 (C2, C3), 129.5 (C6, C7), 129.2 (C5, C8), 143.1 (C9, C10)Not Specified[17]

The chemical shifts are approximate and can vary depending on the solvent and substituents.

Experimental Protocol: NMR Spectroscopy

Meticulous sample preparation and selection of appropriate experimental parameters are paramount for a successful NMR analysis.[11]

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh Sample (5-25 mg for 1H, 50-100 mg for 13C) B Dissolve in Deuterated Solvent A->B C Add Internal Standard (e.g., TMS) B->C D Filter into NMR Tube C->D E Tune and Lock Spectrometer D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum E->G H (Optional) Acquire 2D Spectra E->H

Caption: A comprehensive workflow for NMR sample preparation and data acquisition.

  • Sample Preparation:

    • Weigh the appropriate amount of the quinoxaline derivative. For 1H NMR, 5-25 mg is typically sufficient, while 13C NMR requires a higher concentration (50-100 mg) for a good signal-to-noise ratio.[11]

    • Choose a deuterated solvent that completely dissolves the sample (e.g., CDCl3, DMSO-d6).[11]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

    • Ensure the sample is homogeneous and free of particulate matter by filtering it into a high-quality NMR tube.[11]

  • Data Acquisition:

    • Place the sample in the NMR spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the 1H and 13C NMR spectra using appropriate pulse sequences and acquisition parameters.

    • If necessary, perform 2D NMR experiments to aid in structural elucidation.

  • Data Processing and Interpretation:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to specific nuclei in the molecule.

Conclusion

The spectroscopic analysis of quinoxaline derivatives is a critical component of their development for various applications, particularly in the pharmaceutical and materials science industries. UV-Vis, fluorescence, and NMR spectroscopy provide complementary information that, when used in concert, allows for a comprehensive understanding of the structure, electronic properties, and potential utility of these versatile compounds. The protocols and comparative data presented in this guide serve as a valuable resource for researchers, facilitating the efficient and accurate characterization of novel quinoxaline derivatives. A thorough grasp of these spectroscopic techniques is essential for advancing the design and application of this important class of heterocyclic compounds.

References

  • Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Deriv
  • Novel quinoxaline derivatives: synthesis and structural studies. International Journal of Multidisciplinary Research and Development, 6(9).
  • UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4. Royal Society of Chemistry.
  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. MDPI.
  • SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES.
  • 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines. Benchchem.
  • Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives | Request PDF.
  • "Ultraviolet absorption spectra of quinoxaline and some of its derivati" by Fred Dale Huillet. Brigham Young University.
  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. NIH.
  • Figure S1. UV-Vis spectra of quinoxaline derivatives in DMSO: (a) 2; (b) 3.
  • Fluorescence spectra of Quinoxalin-2(1H)-one at room temperature...
  • Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. PubMed.
  • EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. Journal of Chemical Technology and Metallurgy.
  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Deriv
  • Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. PMC - NIH.
  • Quinoxaline(91-19-0) 1H NMR spectrum. ChemicalBook.
  • (PDF) Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique.
  • HETEROCYCLIC CHEMISTRY OF QUINOXALINE AND POTENTIAL ACTIVITIES OF QUINOXALINE DERIV
  • A Comparative Guide to the Fluorescence Properties of Aminoquinoxaline Deriv
  • Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry.
  • heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-deriv
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
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Validation

A Comparative Guide to Catalysts for Quinoxaline Synthesis: A Senior Application Scientist's Perspective

Quinoxaline and its derivatives represent a cornerstone in modern medicinal chemistry and materials science. These nitrogen-containing heterocyclic compounds are the backbone of numerous pharmaceuticals, agrochemicals, a...

Author: BenchChem Technical Support Team. Date: January 2026

Quinoxaline and its derivatives represent a cornerstone in modern medicinal chemistry and materials science. These nitrogen-containing heterocyclic compounds are the backbone of numerous pharmaceuticals, agrochemicals, and functional materials, driving a continuous quest for more efficient and sustainable synthetic methodologies.[1] The classical approach—the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds—remains a fundamental strategy. However, the choice of catalyst is paramount, dictating the reaction's efficiency, environmental impact, and economic viability.

This guide provides an in-depth comparative analysis of various catalytic systems for quinoxaline synthesis, drawing from established literature and field-proven insights. We will dissect the performance of transition metal catalysts, non-metal catalysts, and organocatalysts, offering detailed experimental protocols and mechanistic rationale to empower researchers in their synthetic endeavors.

The Landscape of Catalysis in Quinoxaline Synthesis

The selection of a catalyst for quinoxaline synthesis is a critical decision influenced by factors such as desired reaction kinetics, substrate scope, cost, and green chemistry principles. While traditional methods often relied on stoichiometric acid catalysts, contemporary approaches leverage the catalytic prowess of a diverse array of substances. This guide will focus on three prominent and representative catalytic systems: Cobalt-based catalysts, Iodine, and Camphor Sulfonic Acid (an organocatalyst).

Performance Comparison of Catalytic Systems

To provide a clear and objective comparison, we will consider the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil as a model reaction. The following table summarizes the performance of representative catalysts from each class.

Catalyst SystemCatalyst LoadingSolventTemperature (°C)TimeYield (%)Key Advantages
Metal-Based
CoBr₂-2-MeTHF---High efficiency, potential for dehydrogenative coupling
Nanoparticle-supported CobaltLow loadings-MildShortExcellentHigh activity, stability, and recyclability[2]
Non-Metal
Iodine (I₂)5 mol%Ethanol/Water (1:1)50 (Microwave)-ExcellentMild, rapid, and efficient under microwave irradiation[3]
Organocatalyst
Camphor Sulfonic Acid (CSA)20 mol%EthanolRoom Temp.2 - 8 hExcellentMetal-free, mild conditions, simple workup[2]

Note: Direct head-to-head comparative data under identical conditions is scarce in the literature, and performance can vary with specific substrates and reaction setups. The data presented is a synthesis of findings from various sources.

Mechanistic Insights: The "Why" Behind the "How"

Understanding the underlying mechanism of each catalytic system is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

Cobalt Catalysis: A Lewis Acid Approach

Cobalt(II) salts, such as CoBr₂, function as Lewis acids. The catalytic cycle is initiated by the coordination of the cobalt center to the carbonyl oxygen of the 1,2-dicarbonyl compound (benzil). This coordination enhances the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack by the amino groups of o-phenylenediamine. Subsequent intramolecular condensation and dehydration steps lead to the formation of the quinoxaline ring. The catalyst is then regenerated to participate in the next cycle.

cobalt_mechanism Reactants o-Phenylenediamine + Benzil Activated_Complex Cobalt-Dicarbonyl Complex Reactants->Activated_Complex Coordination CoBr2 CoBr₂ Catalyst CoBr2->Activated_Complex Nucleophilic_Attack Nucleophilic Attack by Diamine Activated_Complex->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Cyclization Intramolecular Condensation Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 2,3-Diphenylquinoxaline Dehydration->Product Product->CoBr2 Catalyst Regeneration

Caption: Proposed mechanism for cobalt-catalyzed quinoxaline synthesis.

Iodine Catalysis: A Mild and Efficient Pathway

Iodine's role in this synthesis is multifaceted. It can act as a mild Lewis acid, activating the carbonyl group in a manner similar to metal catalysts.[3] Additionally, under certain conditions, iodine can facilitate in-situ oxidation of precursor molecules to the required 1,2-dicarbonyl intermediate.[4] The reaction proceeds through the activation of the dicarbonyl compound, followed by condensation with the diamine and subsequent cyclization and dehydration to yield the quinoxaline product.

iodine_mechanism Reactants o-Phenylenediamine + Benzil Activated_Carbonyl Activated Carbonyl Reactants->Activated_Carbonyl Iodine I₂ Catalyst Iodine->Activated_Carbonyl Lewis Acid Activation Condensation Condensation Activated_Carbonyl->Condensation Cyclized_Intermediate Cyclized Intermediate Condensation->Cyclized_Intermediate Aromatization Aromatization (Dehydration) Cyclized_Intermediate->Aromatization Product 2,3-Diphenylquinoxaline Aromatization->Product Product->Iodine Catalyst Regeneration

Caption: Simplified mechanism of iodine-catalyzed quinoxaline formation.

Organocatalysis with Camphor Sulfonic Acid (CSA): A Green Alternative

Camphor sulfonic acid (CSA) is a chiral Brønsted acid that serves as an excellent organocatalyst for this transformation. The acidic proton of CSA protonates one of the carbonyl oxygens of benzil, thereby activating it for nucleophilic attack by the o-phenylenediamine.[2] The reaction proceeds through a stepwise condensation and cyclization, followed by dehydration to afford the final quinoxaline product. The use of an organocatalyst avoids the potential for metal contamination in the final product, which is a significant advantage in pharmaceutical applications.

csa_mechanism cluster_activation Carbonyl Activation cluster_condensation Condensation & Cyclization cluster_aromatization Aromatization Benzil Benzil Protonated_Benzil Protonated Benzil Benzil->Protonated_Benzil CSA CSA (H⁺) CSA->Protonated_Benzil Protonation Amino_Adduct Amino Alcohol Intermediate Protonated_Benzil->Amino_Adduct Nucleophilic Attack oPD o-Phenylenediamine oPD->Amino_Adduct Cyclized_Product Dianhydro- Intermediate Amino_Adduct->Cyclized_Product Intramolecular Cyclization Dehydration Dehydration Cyclized_Product->Dehydration Product 2,3-Diphenylquinoxaline Dehydration->Product CSA_Regen CSA (H⁺) Regen. Dehydration->CSA_Regen

Caption: Mechanistic pathway for CSA-catalyzed quinoxaline synthesis.

Experimental Protocols

The following are detailed, self-validating protocols for the synthesis of 2,3-diphenylquinoxaline using the discussed catalytic systems.

Protocol 1: Cobalt-Catalyzed Synthesis (General Method)

This protocol is a general representation of a cobalt-catalyzed synthesis, inspired by the principles of cobalt catalysis for N-heterocycles.

Materials:

  • o-Phenylenediamine (1.0 mmol, 108 mg)

  • Benzil (1.0 mmol, 210 mg)

  • Cobalt(II) Bromide (CoBr₂) (5 mol%, 11 mg)

  • Methanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (108 mg), benzil (210 mg), and cobalt(II) bromide (11 mg).

  • Add methanol (5 mL) to the flask.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:4 v/v).

  • Upon completion, quench the reaction by adding 10 mL of water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford 2,3-diphenylquinoxaline as a crystalline solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Iodine-Catalyzed Microwave-Assisted Synthesis

This protocol is adapted from a microwave-induced, iodine-catalyzed method, which significantly accelerates the reaction.[3]

Materials:

  • o-Phenylenediamine (1.0 mmol, 108 mg)

  • Benzil (1.0 mmol, 210 mg)

  • Iodine (I₂) (5 mol%, 13 mg)

  • Ethanol/Water (1:1, 1 mL)

  • Dichloromethane

  • 5% Sodium thiosulfate solution

  • Brine

Procedure:

  • In a microwave reaction vessel, combine o-phenylenediamine (108 mg), benzil (210 mg), and iodine (13 mg).

  • Add the ethanol/water solvent mixture (1 mL).

  • Seal the vessel and place it in a CEM microwave reactor.

  • Irradiate the mixture at 50 °C with a power of 300 W for the time determined by reaction monitoring (typically a few minutes).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add dichloromethane (10 mL).

  • Wash the organic layer successively with 5% sodium thiosulfate solution (2 mL) and brine (2 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by recrystallization from ethanol.

  • Confirm the structure and purity of the product using appropriate spectroscopic methods.

Protocol 3: Organocatalytic Synthesis with Camphor Sulfonic Acid (CSA)

This protocol details a green, metal-free synthesis at ambient temperature.[2]

Materials:

  • o-Phenylenediamine (1.0 mmol, 108 mg)

  • Benzil (1.0 mmol, 210 mg)

  • Camphor Sulfonic Acid (CSA) (20 mol%, 46 mg)

  • Ethanol (5 mL)

  • Cold Water

Procedure:

  • In a 25 mL round-bottom flask, dissolve o-phenylenediamine (108 mg), benzil (210 mg), and camphor sulfonic acid (46 mg) in ethanol (5 mL).

  • Stir the solution at room temperature for 2-8 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, add cold water (5 mL) to the mixture and continue stirring until a precipitate forms.

  • Filter the solid product, wash thoroughly with water, and dry.

  • If necessary, recrystallize the product from ethanol to obtain pure 2,3-diphenylquinoxaline.

  • Characterize the final product by spectroscopic analysis.

Conclusion and Future Outlook

The synthesis of quinoxalines is a mature field, yet the development of novel catalytic systems continues to be a vibrant area of research. While cobalt catalysts offer high efficiency and the potential for diverse transformations, concerns about metal toxicity and cost remain. Iodine catalysis presents a milder and often faster alternative, especially with microwave assistance. Organocatalysis, exemplified by camphor sulfonic acid, aligns with the principles of green chemistry, offering a metal-free and environmentally benign approach.

The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, purity requirements, and economic constraints. For pharmaceutical applications, the avoidance of metal contaminants may favor organocatalytic routes. For large-scale industrial production, the recyclability and high activity of nanoparticle-supported metal catalysts could be advantageous.

Future research will likely focus on the development of even more active and selective catalysts with lower environmental impact. This includes the exploration of earth-abundant metal catalysts, novel organocatalytic systems, and the application of enabling technologies such as flow chemistry to further enhance the efficiency and sustainability of quinoxaline synthesis.

References

  • Jadhav, S. D., & Gaikwad, S. S. (2019). Efficient Synthesis of Quinoxaline Derivatives Using A Camforsulfonic Acid As An Organocatalyst. International Journal of Research and Analytical Reviews, 6(2), 895-901. [Link]

  • Rajabi, F., Alves, D., & Luque, R. (2015). An Efficient and Recyclable Nanoparticle-Supported Cobalt Catalyst for Quinoxaline Synthesis. Molecules, 20(11), 20709-20718. [Link]

  • Kundu, S. K., et al. (2018). Cobalt complex catalyzed atom-economical synthesis of quinoxaline, quinoline and 2-alkylaminoquinoline derivatives. Chemical Communications, 54(54), 7534-7537. [Link]

  • Yang, H. R., et al. (2022). Cobalt-Catalyzed Effective Access to Quinoxalines with Insights in Annulation of Terminal Alkynes and o-Phenylenediamines. Organic Letters, 24(45), 8392-8396. [Link]

  • Dubey, S., & Punji, B. (2023). CoBr2-Catalyzed Straightforward Synthesis of Quinoxalines via Dehydrogenative Coupling Strategy. Chemistry–An Asian Journal. [Link]

  • Bendale, A. R., et al. (2011). Sonochemical Synthesis of 2, 3-Diphenylquinoxaline Using Different Catalysts, a Green Chemistry Approach. Asian Journal of Research in Chemistry, 4(6), 887-889. [Link]

  • Banik, B. K., et al. (2007). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. Molecules, 12(5), 1146-1153. [Link]

  • Wan, J. P., & Wei, L. (2014). Quinoxaline synthesis by domino reactions. Current Organic Synthesis, 11(1), 97-117. [Link]

  • Mohamed, S. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7590. [Link]

  • Sajjadifar, S., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2014, 859429. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-Methoxyquinoxaline-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the meticulous verification of a compound's purity is a cornerstone of reliable and reproducibl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous verification of a compound's purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive framework for assessing the purity of synthesized 3-Methoxyquinoxaline-5-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry. We will delve into the rationale behind choosing specific analytical and purification techniques, offering a comparative analysis supported by experimental insights and established methodologies.

The Synthetic Landscape: Plausible Routes and Potential Impurities

A likely precursor for the synthesis of a related chloro-formyl quinoline is a methoxy-substituted acetanilide.[4] Subsequent nucleophilic substitution of the chloro group with a methoxy group would yield the target molecule.

dot

Caption: Plausible synthetic route to 3-Methoxyquinoxaline-5-carbaldehyde.

Understanding this potential synthetic pathway is crucial for anticipating likely impurities. These may include:

  • Unreacted Starting Materials: Residual methoxy-substituted acetanilide.

  • Incomplete Reaction Products: The 2-chloro-3-formyl-methoxyquinoline intermediate.

  • Isomeric Byproducts: Depending on the regioselectivity of the Vilsmeier-Haack reaction, other positional isomers of the formyl and methoxy groups may form.

  • Side-Reaction Products: Products from the degradation of the Vilsmeier reagent or side reactions of the starting materials under the reaction conditions.

A Comparative Guide to Purity Assessment Techniques

A multi-pronged approach is essential for the robust assessment of purity. The choice of technique depends on the nature of the expected impurities and the desired level of accuracy.

Analytical TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity, detection of non-volatile impurities.High sensitivity, high resolution, quantitative.Requires reference standards for absolute quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural elucidation, identification of impurities with distinct NMR signals.Provides detailed structural information, can identify unknown impurities.Lower sensitivity compared to HPLC, may not detect amorphous impurities.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight confirmation, identification of impurities with different masses.High sensitivity, provides molecular weight information.Isomers are not readily distinguishable.
Thin-Layer Chromatography (TLC) Differential migration of analytes on a solid support with a liquid mobile phase.Qualitative assessment of purity, monitoring reaction progress.Simple, rapid, and inexpensive.Not quantitative, lower resolution than HPLC.
Melting Point Analysis Determination of the temperature range over which a solid melts.Indication of purity; pure compounds have a sharp melting point.Simple and rapid.Not specific, insensitive to small amounts of impurities.

In-Depth Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone for quantitative purity assessment. For quinoxaline derivatives, reversed-phase chromatography is typically employed.

Instrumentation and Conditions:

  • Column: A C18 column is a common choice for separating quinoxaline derivatives.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm or 320 nm).

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh and dissolve the synthesized 3-Methoxyquinoxaline-5-carbaldehyde in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Standard Preparation: If a reference standard is available, prepare a series of solutions of known concentrations to generate a calibration curve.

  • Injection: Inject a fixed volume of the sample and standard solutions into the HPLC system.

  • Data Analysis: Analyze the resulting chromatograms. The purity of the synthesized compound can be calculated based on the area percentage of the main peak.

dot

Sources

Validation

A Comparative Guide to the Antibacterial Efficacy of Quinoxaline Compounds

In the ever-pressing battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, the quinoxaline core has emerged as a privileged structure in medicinal chemistry, demo...

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-pressing battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, the quinoxaline core has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides an in-depth comparison of the antibacterial efficacy of different quinoxaline compounds, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and protocols. Our focus is to dissect the structure-activity relationships (SAR) and mechanistic nuances that govern the antibacterial potential of this versatile heterocyclic system.

The Quinoxaline Scaffold: A Promising Frontier in Antibacterial Research

Quinoxalines, bicyclic heteroaromatic compounds formed by the fusion of a benzene and a pyrazine ring, have garnered significant attention due to their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.[1][2][3] Their structural versatility allows for substitutions at various positions, leading to a wide array of derivatives with distinct biological profiles.[4] This guide will delve into a comparative analysis of key quinoxaline classes, elucidating how subtle molecular modifications can dramatically impact their antibacterial potency.

Comparative Antibacterial Efficacy: A Data-Driven Analysis

The true measure of an antibacterial agent lies in its ability to inhibit bacterial growth at low concentrations. The minimum inhibitory concentration (MIC) is the gold standard for quantifying this efficacy. Below, we present a comparative analysis of the in vitro antibacterial activity of various quinoxaline derivatives against clinically relevant Gram-positive and Gram-negative bacteria.

Quinoxaline Derivatives Against Methicillin-Resistant Staphylococcus aureus (MRSA)

MRSA represents a significant global health threat, necessitating the development of new therapeutic options.[5] Several studies have highlighted the potential of quinoxaline derivatives as potent anti-MRSA agents.[6][7]

One study compared the efficacy of an unspecified quinoxaline derivative against vancomycin, a standard antibiotic for MRSA infections.[6][8] The results, summarized in Table 1, indicate that the quinoxaline derivative exhibits comparable in vitro activity to vancomycin against a panel of MRSA isolates.[7]

Table 1: In Vitro Activity of a Quinoxaline Derivative vs. Vancomycin Against MRSA Isolates [6][7]

AntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Quinoxaline Derivative 1 - 848
Vancomycin 1 - 844

MIC50 and MIC90 represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Further investigations into C-2 amine-substituted quinoxaline analogues have revealed promising candidates with potent, broad-spectrum antibacterial activity.[1] As detailed in Table 2, specific derivatives (5m-5p) demonstrated significant efficacy against not only MRSA but also other Gram-positive and Gram-negative bacteria.[1]

Table 2: MIC Values (µg/mL) of C-2 Amine-Substituted Quinoxaline Derivatives [1]

CompoundS. aureusB. subtilisMRSAE. coli
5m 16323232
5n 8161616
5o 81688
5p 4884
Kanamycin (Control) 10.514
Structure-Activity Relationship (SAR) Insights

The data presented in Table 2 provides valuable insights into the SAR of these quinoxaline derivatives.[1] The nature of the substituent on the C-2 side chain plays a critical role in determining antibacterial potency. Aromatic ring substituents on the C-2 side chains are preferable to aliphatic alkyl groups.[1] Furthermore, the presence of an electron-donating group on the aromatic ring enhances antibacterial activity against Gram-positive bacteria.[1] Compound 5p , which features a tert-butyl group, exhibited the highest activity, underscoring the importance of electronic effects in modulating biological function.[1]

Mechanisms of Antibacterial Action

The diverse chemical nature of quinoxaline derivatives leads to varied mechanisms of action. Understanding these mechanisms is crucial for rational drug design and overcoming resistance.

Quinoxaline 1,4-di-N-oxides: The Generation of Reactive Oxygen Species

A prominent class of antibacterial quinoxalines is the quinoxaline 1,4-di-N-oxides (QdNOs). Their mechanism of action is primarily linked to the bioreductive activation of the N-oxide groups, which leads to the generation of reactive oxygen species (ROS).[7] This oxidative stress inflicts damage to bacterial DNA and other vital cellular components, ultimately leading to cell death.[7]

QdNO Quinoxaline 1,4-di-N-oxide (QdNO) BacterialReductases Bacterial Reductases QdNO->BacterialReductases Reduction RadicalAnion QdNO Radical Anion BacterialReductases->RadicalAnion ROS Reactive Oxygen Species (ROS) RadicalAnion->ROS Oxygen DNADamage DNA Damage ROS->DNADamage CellDeath Bacterial Cell Death DNADamage->CellDeath

Caption: Mechanism of action for Quinoxaline 1,4-di-N-oxides (QdNOs).

2,3-Diaminoquinoxaline Derivatives: Targeting DNA Gyrase

In contrast to QdNOs, some 2,3-diaminoquinoxaline derivatives have been shown to exert their antibacterial effect by targeting bacterial DNA gyrase.[9] Molecular docking studies suggest that these compounds can bind to the quinolone-binding site of S. aureus DNA gyrase, acting as DNA intercalators and inhibiting DNA synthesis.[9] This mechanism is analogous to that of the widely used fluoroquinolone antibiotics.

Diaminoquinoxaline 2,3-Diaminoquinoxaline Derivative DNAGyrase Bacterial DNA Gyrase Diaminoquinoxaline->DNAGyrase Binding Binding to Quinolone Site DNAGyrase->Binding DNAIntercalation DNA Intercalation Binding->DNAIntercalation Inhibition Inhibition of DNA Synthesis DNAIntercalation->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath

Caption: Proposed mechanism of action for 2,3-diaminoquinoxaline derivatives.

Experimental Protocols for Assessing Antibacterial Efficacy

To ensure the reproducibility and validity of antibacterial efficacy studies, standardized experimental protocols are essential. Here, we provide detailed methodologies for two commonly used techniques.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific bacterium.[10][11][12]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Stock solution of the test quinoxaline compound

  • Positive control antibiotic (e.g., kanamycin, vancomycin)

  • Negative control (broth only)

  • Multichannel pipette

  • Incubator

Procedure:

  • Prepare Serial Dilutions: Dispense 100 µL of sterile MHB into all wells of a 96-well plate.[10] Add 100 µL of the quinoxaline stock solution to the first well and mix thoroughly.[10] Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate.[10]

  • Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[11] Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.[12]

  • Controls: Include a positive control well with bacteria and a known antibiotic, and a negative control well with only broth to check for sterility. A growth control well containing bacteria and broth without any antimicrobial agent should also be included.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[11]

  • Interpretation: The MIC is the lowest concentration of the quinoxaline compound that completely inhibits visible bacterial growth.[12]

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare Serial Dilutions of Quinoxaline Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C C->D E Observe for Bacterial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the Broth Microdilution Method.

Agar Well Diffusion Method for Preliminary Screening

The agar well diffusion method is a widely used qualitative technique for screening the antimicrobial activity of compounds.[2][13][14]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture adjusted to 0.5 McFarland standard

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Solution of the test quinoxaline compound

  • Positive and negative controls

  • Incubator

Procedure:

  • Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.[15]

  • Well Creation: Use a sterile cork borer (typically 6 mm in diameter) to create wells in the agar.[2]

  • Compound Application: Carefully pipette a fixed volume (e.g., 100 µL) of the quinoxaline solution into each well.[2]

  • Controls: Use a known antibiotic as a positive control and the solvent used to dissolve the compound as a negative control in separate wells.

  • Pre-diffusion: Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit diffusion of the compound into the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare Bacterial Lawn on Agar Plate B Create Wells in Agar A->B C Add Quinoxaline Solution to Wells B->C D Incubate at 37°C C->D E Measure Zone of Inhibition D->E

Caption: Workflow for the Agar Well Diffusion Method.

Conclusion and Future Directions

Quinoxaline derivatives represent a highly promising class of antibacterial agents with the potential to address the growing challenge of antimicrobial resistance. This guide has provided a comparative analysis of their efficacy, highlighting the importance of structure-activity relationships and diverse mechanisms of action. The detailed experimental protocols offer a foundation for researchers to conduct their own investigations into this versatile scaffold.

Future research should focus on the continued exploration of the vast chemical space of quinoxaline derivatives, with an emphasis on optimizing their potency, broadening their antibacterial spectrum, and improving their pharmacokinetic and safety profiles. In vivo studies are also crucial to validate the in vitro findings and assess the therapeutic potential of the most promising candidates. Through a concerted and collaborative effort, the scientific community can unlock the full potential of quinoxaline chemistry in the development of next-generation antibacterial drugs.

References

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3). Retrieved from [Link]

  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023, April 18). Infection and Drug Resistance, 16, 2347–2355. Retrieved from [Link]

  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (2023). RSC Medicinal Chemistry, 14(10), 1969-1983. Retrieved from [Link]

  • Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. (2024, January 15). European Journal of Medicinal Chemistry, 266, 116147. Retrieved from [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021, September 24). GSC Biological and Pharmaceutical Sciences, 16(3), 133-141. Retrieved from [Link]

  • Antimicrobial activity by Agar well diffusion. (2021, June 29). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019, November 19). Molecules, 24(22), 4196. Retrieved from [Link]

  • (PDF) Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023, April 7). Retrieved from [Link]

  • Full article: Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. (2022, March 30). Egyptian Journal of Basic and Applied Sciences, 9(1), 159-173. Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023, September 1). Journal of Applied Microbiology, 134(9). Retrieved from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025, March 7). Retrieved from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Agar well-diffusion antimicrobial assay. | Download Scientific Diagram. Retrieved from [Link]

  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. (2025, May 5). European Journal of Medicinal Chemistry, 289, 117472. Retrieved from [Link]

  • Broth Dilution Method for MIC Determination. (2013, November 15). Retrieved from [Link]

  • Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. (2022, March 30). Retrieved from [Link]

  • MIC (Broth Microdilution) Testing. (2020, July 27). Retrieved from [Link]

  • Overview of the structure-activity relationship (SAR) of quinoxaline... (n.d.). Retrieved from [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025, September 25). International Journal of Molecular Sciences, 26(19), 15093. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (2011). Molecules, 16(12), 10475-10484. Retrieved from [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (2021). RSC Advances, 11(55), 34887-34895. Retrieved from [Link]

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Comparative

The Versatile Quinoxaline Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

The quinoxaline core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazine ring, stands as a privileged scaffold in medicinal chemistry.[1][2] Its structural simplicity, synthetic accessibility...

Author: BenchChem Technical Support Team. Date: January 2026

The quinoxaline core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazine ring, stands as a privileged scaffold in medicinal chemistry.[1][2] Its structural simplicity, synthetic accessibility, and ability to form various non-covalent interactions with biological targets have made it a cornerstone for the development of novel therapeutic agents.[3] Quinoxaline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[2][4] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of quinoxaline derivatives, offering insights for researchers, scientists, and drug development professionals. We will explore how subtle modifications to the quinoxaline framework can profoundly impact biological activity, supported by experimental data and detailed protocols.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Quinoxaline derivatives have emerged as a promising class of anticancer agents, with many exerting their effects by inhibiting protein kinases that are crucial for cancer cell growth and survival.[5][6] The SAR of these compounds is often intricate, with the nature and position of substituents on the quinoxaline ring playing a pivotal role in their potency and selectivity.

The Critical Role of Substitutions at C-2 and C-3

Research has consistently shown that the substituents at the 2 and 3-positions of the quinoxaline ring are key determinants of antiproliferative activity.[5] A comparative analysis of 2,3-disubstituted quinoxaline analogs reveals significant variations in their efficacy against different cancer cell lines.

For instance, a study on 2,3-substituted quinoxalin-6-amine analogs demonstrated that the nature of the aryl or heteroaryl group at these positions dramatically influences their anticancer potential.[5] As illustrated in the table below, derivatives bearing furan rings at the C-2 and C-3 positions exhibited superior activity compared to those with phenyl rings.

Table 1: Comparative Antiproliferative Activity (GI50, µM) of 2,3-Disubstituted Quinoxalin-6-amine Analogs [5]

CompoundR2R3A549 (Lung)AsPC-1 (Pancreatic)HT-29 (Colon)MDA-MB-231 (Breast)PC-3 (Prostate)SK-OV-3 (Ovarian)U-2 OS (Bone)
6j PhenylPhenyl>10>10>10>10>10>10>10
6k FuranylPhenyl2.11.82.52.32.62.92.4
6l FuranylFuranyl0.80.71.10.91.21.51.0

This data strongly suggests that the electron-rich nature and specific spatial arrangement of the furanyl moieties contribute to enhanced binding affinity with the molecular target, which for many quinoxaline derivatives are protein kinases.[5]

Influence of Substituents on the Benzenoid Ring

Substituents on the benzene portion of the quinoxaline nucleus also significantly modulate anticancer activity. The electronic properties of these substituents can influence the overall electron density of the heterocyclic system, affecting its interaction with biological targets.

Structure-activity relationship studies have shown that electron-donating groups (EDGs) like methoxy (-OCH3) can enhance anticancer activity, whereas electron-withdrawing groups (EWGs) such as chloro (-Cl) or nitro (-NO2) can have a variable, and sometimes detrimental, effect.[2] For example, in a series of 1-(N-substituted)-quinoxaline derivatives, compounds with a methoxy group on the pendant phenyl ring showed greater potency against MCF-7 breast cancer cells compared to those with a chloro substituent.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The evaluation of the antiproliferative activity of quinoxaline derivatives is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The quinoxaline derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plate is incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the GI50 (the concentration of the compound that causes 50% growth inhibition) is determined.[5]

Visualizing the SAR Workflow

The process of conducting a structure-activity relationship study can be visualized as a cyclical workflow, starting from compound design and synthesis to biological evaluation and data analysis, which then informs the next round of design.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Design Rational Compound Design (e.g., varying R1, R2) Synthesis Chemical Synthesis of Analogs Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In vitro Screening (e.g., MTT Assay) Purification->Screening Data_Collection Data Collection (e.g., GI50 values) Screening->Data_Collection SAR_Analysis SAR Analysis (Identify key structural features) Data_Collection->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The quinoxaline scaffold is also a promising framework for the development of novel antimicrobial agents, offering a potential avenue to circumvent the growing issue of drug resistance.[7]

Key Structural Features for Antibacterial and Antifungal Activity

The antimicrobial SAR of quinoxaline derivatives highlights the importance of specific substitutions that can enhance their potency against various bacterial and fungal strains.

  • Substitutions at C-2 and C-3: Similar to anticancer activity, the nature of the substituents at the 2 and 3-positions is crucial. The introduction of heterocyclic rings or long alkyl chains can significantly impact antimicrobial efficacy.

  • Presence of a Sulfonamide Moiety: The incorporation of a sulfonamide group into the quinoxaline framework has been shown to enhance antibacterial and antifungal activities.[8]

  • Quinoxaline-1,4-di-N-oxides: These derivatives have demonstrated potent activity against a broad spectrum of bacteria and fungi.[9]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Quinoxaline Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
5p S. aureus4[10]
5p E. coli4[10]
5j Rhizoctonia solani (Fungus)8.54 (EC50)[11]
5k Acidovorax citrulli (Bacterium)Good activity[11]
4e Aspergillus fumigatus (Fungus)0.24[9]
4e Streptococcus pneumoniae (Bacterium)0.12[9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The quinoxaline derivative is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Antiviral Activity: A Promising Frontier

Quinoxaline derivatives have also garnered significant interest as potential antiviral agents, with activity reported against a range of viruses, including Herpes Simplex Virus (HSV) and coronaviruses.[12][13] The SAR in this area is still being actively explored, but some key findings have emerged.

For instance, a series of[4][5][12]triazolo[4,3-a]quinoxaline derivatives were synthesized and evaluated for their antiviral activity. One compound, 1-(4-chloro-8-methyl[4][5][12]triazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea, showed the highest activity against Herpes simplex virus.[12] More recently, certain quinoxaline derivatives have been investigated for their potential to inhibit SARS-CoV-2.[14]

Visualizing a Generic Antiviral Screening Workflow

The process for identifying and characterizing antiviral compounds involves a series of in vitro assays.

Antiviral_Screening cluster_primary Primary Screening cluster_secondary Secondary Assays cluster_toxicity Toxicity Assessment CPE_Assay Cytopathic Effect (CPE) Inhibition Assay Plaque_Assay Plaque Reduction Assay CPE_Assay->Plaque_Assay Yield_Reduction Viral Yield Reduction Assay Plaque_Assay->Yield_Reduction Cytotoxicity Cytotoxicity Assay (e.g., CC50 determination) Plaque_Assay->Cytotoxicity Mechanism_Assay Mechanism of Action Studies (e.g., RT-qPCR) Yield_Reduction->Mechanism_Assay

Caption: A generalized workflow for in vitro antiviral screening.

Conclusion

The quinoxaline scaffold represents a highly versatile and fruitful starting point for the design and development of new therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical importance of systematic structural modifications in optimizing the biological activity of these derivatives. For anticancer agents, substitutions at the C-2 and C-3 positions with heteroaromatic rings have proven particularly effective. In the realm of antimicrobial discovery, the incorporation of sulfonamide moieties and the exploration of N-oxides are promising strategies. The antiviral potential of quinoxalines is a rapidly evolving field with significant promise. Future research will undoubtedly continue to uncover novel quinoxaline derivatives with enhanced potency, selectivity, and favorable pharmacological profiles, further solidifying the importance of this remarkable heterocyclic system in medicinal chemistry.

References

  • BenchChem. (n.d.). Structure-Activity Relationship (SAR) of Quinoxaline Analogs as Anticancer Agents: A Comparative Guide.
  • Molecules. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Retrieved from [Link]

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]

  • Mini Reviews in Medicinal Chemistry. (2024). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Retrieved from [Link]

  • PubMed. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. Retrieved from [Link]

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. Retrieved from [Link]

  • NIH. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship (SAR) for the newly synthesized quinoxaline derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Structure−Activity Relationships of 1,4-Dihydro-(1H,4H)-quinoxaline-2,3-diones as N-Methyl-d-aspartate (Glycine Site) Receptor Antagonists. 1. Heterocyclic Substituted 5-Alkyl Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Quinoxaline. Retrieved from [Link]

  • MDPI. (n.d.). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Retrieved from [Link]

  • Preprints.org. (2024). Synthesis and biological activity of quinoxaline derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer. Retrieved from [Link]

  • PubMed. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Retrieved from [Link]

  • RSC Publishing. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Retrieved from [Link]

  • PubMed. (2022). Discovery and SAR Study of Quinoxaline-Arylfuran Derivatives as a New Class of Antitumor Agents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. Retrieved from [Link]

  • NIH. (n.d.). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Retrieved from [Link]

  • ResearchGate. (n.d.). SAR of novel quinoxaline derivatives with anti-SARS-CoV-2 activity. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Retrieved from [Link]

  • ACS Publications. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

  • NIH. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Retrieved from [Link]

  • NIH. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activity of quinoxaline derivatives. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3-Methoxyquinoxaline-5-carbaldehyde

Comprehensive Safety Protocol: Handling 3-Methoxyquinoxaline-5-carbaldehyde Navigating the complexities of novel chemical compounds is a cornerstone of innovative research. This guide provides a detailed operational and...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling 3-Methoxyquinoxaline-5-carbaldehyde

Navigating the complexities of novel chemical compounds is a cornerstone of innovative research. This guide provides a detailed operational and safety framework for handling 3-Methoxyquinoxaline-5-carbaldehyde (CAS No. 877457-66-4), ensuring the protection of laboratory personnel and the integrity of experimental outcomes. As a Senior Application Scientist, my objective is to offer a protocol that is not just a list of rules, but a self-validating system rooted in established safety principles and a causal understanding of chemical hazards.

Hazard Assessment: A Proactive Approach

While a specific, comprehensive Safety Data Sheet (SDS) with detailed hazard classifications for 3-Methoxyquinoxaline-5-carbaldehyde is not fully established, a prudent safety protocol is derived from analyzing its structural analogues: quinoxaline and aromatic aldehydes.[1] This approach allows us to anticipate potential hazards and implement robust protective measures.

Quinoxaline derivatives and aromatic aldehydes are known to pose risks such as skin, eye, and respiratory irritation.[2][3][4][5] Therefore, all handling procedures must assume this compound is potentially harmful upon contact, inhalation, or ingestion.

Table 1: Hazard Profile Based on Structural Analogues

Hazard CategoryPotential Hazard Associated with Analogue CompoundsRecommended Precautionary Stance for 3-Methoxyquinoxaline-5-carbaldehyde
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[1][2][4]Assume moderate acute toxicity. Avoid direct contact and aerosol generation.
Skin Corrosion/Irritation Causes skin irritation.[2][3]Wear appropriate chemical-resistant gloves and a lab coat at all times.
Eye Damage/Irritation Causes serious eye irritation.[6][2][7]Mandate the use of chemical splash goggles.
Respiratory Irritation May cause respiratory irritation.[2][3]Handle exclusively in a certified chemical fume hood to prevent inhalation of dust or vapors.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is the most critical step in mitigating the risks identified above. The following table outlines the minimum required PPE for handling 3-Methoxyquinoxaline-5-carbaldehyde.[8][9][10]

Table 2: Required Personal Protective Equipment

Protection TypeSpecificationRationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard.Protects against splashes and potential dust, which can cause serious eye irritation.[11][10] A face shield should be worn over goggles during procedures with a high risk of splashing.[12]
Hand Protection Nitrile gloves.Provides protection against incidental contact with aromatic aldehydes and quinoxaline derivatives.[10] Gloves must be inspected before use and changed immediately if contaminated or torn.[13] For prolonged handling, consider double-gloving.
Body Protection Fully-buttoned laboratory coat.Prevents contact with skin and contamination of personal clothing.[8][10]
Respiratory Protection Not required under normal laboratory use with a fume hood.All handling of solid or dissolved 3-Methoxyquinoxaline-5-carbaldehyde must be performed within a properly functioning chemical fume hood to control airborne exposure.[10][14]
Foot Protection Closed-toe and closed-heel shoes.Protects feet from spills. Perforated shoes or sandals are not permitted in the laboratory.[10][13]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for safe and effective chemical handling. This plan details the procedural steps for working with 3-Methoxyquinoxaline-5-carbaldehyde.

Chemical Storage

Proper storage is crucial to maintaining chemical integrity and preventing hazardous situations.[9]

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[14]

  • Compatibility: Keep segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][4][14]

  • Container: Ensure the container is always tightly sealed to prevent exposure to air and moisture.[11][14] All containers must be clearly labeled with the full chemical name.[9][10]

Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling the chemical during experimental procedures.

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[10][13] Review the procedure and have all necessary equipment and materials ready.

  • PPE Donning: Put on all required PPE as specified in Table 2.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within the chemical fume hood to minimize inhalation risk.

    • Use a spatula or other appropriate tool for transfers. Avoid creating dust.

    • If transferring a solution, use a funnel and pour slowly to prevent splashing.[10]

  • Reaction Setup:

    • Set up all glassware and equipment within the fume hood.

    • Ensure all joints are secure and the apparatus is stable.

  • Post-Handling:

    • Upon completion of the work, tightly seal the primary container and return it to its designated storage location.

    • Clean all contaminated glassware and equipment.

    • Wipe down the work surface within the fume hood.

  • PPE Doffing and Hygiene:

    • Remove gloves and dispose of them in the appropriate waste container.

    • Remove your lab coat.

    • Wash hands and any exposed skin thoroughly with soap and water.[13]

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Storage Phase A Verify Fume Hood Operation B Don Required PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Clean Workspace B->C D Weigh and Transfer Chemical C->D E Perform Experimental Procedure D->E F Securely Seal and Store Chemical E->F G Decontaminate Workspace & Glassware F->G H Dispose of Waste Properly G->H I Remove PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for handling 3-Methoxyquinoxaline-5-carbaldehyde.

Emergency and Disposal Plan

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.[15]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11][15]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[11][15] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[11][15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[15] Call a poison control center or doctor immediately.

Spill Response

In the event of a spill, follow these steps:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure the area is well-ventilated (keep the fume hood running).

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.[6]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

G start Spill Occurs is_major Is the spill large or uncontrolled? start->is_major evacuate Evacuate Area Activate Alarm Call Emergency Services is_major->evacuate Yes is_trained Are you trained and equipped to handle it? is_major->is_trained No is_trained->evacuate No contain Contain Spill with Absorbent Material is_trained->contain Yes collect Collect Waste into Sealed Container contain->collect clean Decontaminate Spill Area collect->clean report Report Incident clean->report

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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